Dodecyl isocyanate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-isocyanatododecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15/h2-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDSTEJLDQMWBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6063351 | |
| Record name | Dodecane, 1-isocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4202-38-4 | |
| Record name | Dodecyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4202-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodecane, 1-isocyanato- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004202384 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecane, 1-isocyanato- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dodecane, 1-isocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodecyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.920 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the physical and chemical properties of Dodecyl isocyanate?
An In-depth Technical Guide to the Physical and Chemical Properties of Dodecyl Isocyanate
Introduction
This compound (CAS No. 4202-38-4), also known as 1-isocyanatododecane or lauryl isocyanate, is a versatile chemical intermediate with the linear formula CH₃(CH₂)₁₁NCO. It belongs to the isocyanate class of organic compounds, characterized by the functional group R−N=C=O.[1] This functional group makes it highly reactive towards a variety of nucleophiles, rendering it a valuable building block in organic synthesis.[1][2] Its applications are diverse, including the synthesis of carbodiimides from phosphinimines, which are used in the preparation of AZT analogues.[2][3] This guide provides a comprehensive overview of its physical and chemical properties, reactivity, and representative experimental protocols for its characterization, tailored for researchers, scientists, and professionals in drug development.
Physical Properties
This compound is a colorless to slightly yellow liquid under standard conditions.[4] It is sensitive to moisture and heat, which necessitates storage in a cool, dry, and well-ventilated place under an inert atmosphere.[2][5]
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₅NO | [6][7] |
| Molecular Weight | 211.34 g/mol | [6] |
| Appearance | Colorless liquid | [7][8] |
| Boiling Point | 157-161 °C at 21 mmHg (28 hPa) | [6] |
| 132 °C | [8] | |
| 140-145 °C at 11 Torr | [7] | |
| Density | 0.877 g/mL at 25 °C | [6] |
| 0.877 g/cm³ at 20 °C | [8] | |
| Refractive Index | n20/D 1.441 | [6] |
| 1.44 (20 °C) | [8] | |
| Flash Point | >230 °F (>110 °C) | [6][7] |
| 113 °C (235.4 °F) - closed cup | ||
| 134 °C (273 °F) | [3] | |
| Vapor Density | 7.29 | [8] |
| Vapor Pressure | 0.0479 mmHg at 25°C | [6] |
| Solubility | Insoluble in water; hydrolyzes. | [3][8] |
Chemical Properties and Reactivity
The chemical behavior of this compound is dominated by the electrophilic nature of the carbon atom in the isocyanate group. This makes it susceptible to attack by various nucleophiles.[1]
| Property | Description | Source |
| Stability | Stable at room temperature in closed containers under normal storage and handling. Moisture sensitive. | [3][8] |
| Reactivity | Reacts with water, alcohols, amines, strong bases, and strong oxidizing agents.[8] The reaction with water can be violent, releasing gases.[8] | |
| Hazardous Decomposition | Upon combustion, it may produce irritating and toxic gases such as carbon monoxide, carbon dioxide, and oxides of nitrogen.[8] | |
| Hazardous Reactions | Forms explosive mixtures with air on intense heating. |
Key Reactions
The isocyanate group is highly reactive towards nucleophiles containing an active hydrogen atom.
-
Reaction with Water: this compound reacts with water to form an unstable carbamic acid, which then decomposes to yield a primary amine (dodecylamine) and carbon dioxide gas.[1] This reaction is the basis for the formation of polyurethane foams, where CO₂ acts as a blowing agent.[1]
-
CH₃(CH₂)₁₁NCO + H₂O → [CH₃(CH₂)₁₁NHCOOH] → CH₃(CH₂)₁₁NH₂ + CO₂
-
-
Reaction with Alcohols: With alcohols, it forms a stable urethane linkage. This is the fundamental reaction for the production of polyurethanes when diisocyanates react with polyols.[1]
-
CH₃(CH₂)₁₁NCO + R'OH → CH₃(CH₂)₁₁NHCOOR'
-
-
Reaction with Amines: The reaction with primary or secondary amines yields a substituted urea.[1]
-
CH₃(CH₂)₁₁NCO + R'₂NH → CH₃(CH₂)₁₁NHCONR'₂
-
-
Trimerization: In the presence of certain catalysts, isocyanates can trimerize to form a highly stable isocyanurate ring structure.[1]
Experimental Protocols
Detailed experimental procedures for determining the physicochemical properties of this compound are not explicitly available in the search results. However, standard methodologies for liquid chemicals are applicable. The following are representative protocols.
Determination of Boiling Point at Reduced Pressure
Objective: To determine the temperature at which the vapor pressure of the liquid equals the applied pressure.
Methodology:
-
Apparatus Setup: Assemble a distillation apparatus suitable for vacuum distillation. This includes a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Connect the apparatus to a vacuum pump with a manometer to monitor the pressure.
-
Sample Preparation: Place a small volume of this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask.
-
Procedure: a. Ensure all joints are properly sealed to maintain a vacuum. b. Slowly evacuate the system to the desired pressure (e.g., 21 mmHg). c. Begin heating the flask gently using a heating mantle. d. Observe the temperature as the liquid begins to boil and a steady reflux is established in the distillation head. e. Record the temperature at which the condensate drips from the thermometer bulb at a constant rate. This is the boiling point at the recorded pressure.
-
Safety: Conduct the procedure in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[5]
Determination of Density
Objective: To measure the mass per unit volume of the liquid.
Methodology:
-
Apparatus: A pycnometer (a specific gravity bottle) of a known volume, a calibrated analytical balance, and a constant temperature water bath.
-
Procedure: a. Clean and dry the pycnometer thoroughly and record its empty mass (m₁). b. Fill the pycnometer with distilled water and place it in a constant temperature bath set to a specific temperature (e.g., 25 °C) until it reaches thermal equilibrium. c. Adjust the water level to the calibration mark, dry the exterior, and weigh the filled pycnometer (m₂). d. Empty and dry the pycnometer again. e. Fill the pycnometer with this compound, bring it to the same temperature in the water bath, adjust the level, dry the exterior, and weigh it (m₃).
-
Calculation:
-
Volume of pycnometer (V) = (m₂ - m₁) / ρ_water (where ρ_water is the density of water at the experimental temperature).
-
Density of this compound (ρ_sample) = (m₃ - m₁) / V.
-
-
Safety: Handle this compound in a fume hood. Avoid skin and eye contact.
Determination of Refractive Index
Objective: To measure the extent to which light is refracted when passing through the liquid.
Methodology:
-
Apparatus: An Abbe refractometer with a light source (typically a sodium lamp for the D-line, 589 nm) and a constant temperature circulator.
-
Procedure: a. Calibrate the refractometer using a standard of known refractive index (e.g., distilled water). b. Set the circulator to the desired temperature (e.g., 20 °C). c. Place a few drops of this compound onto the prism of the refractometer. d. Close the prisms and allow a few minutes for the sample to reach thermal equilibrium. e. Adjust the instrument until the dividing line between the light and dark fields is sharp and centered in the crosshairs. f. Read the refractive index from the scale.
-
Safety: Clean the prisms carefully with a suitable solvent (e.g., ethanol or isopropanol) and a soft lens tissue after the measurement. Wear gloves to prevent skin contact.[9]
Conclusion
This compound is a reactive chemical intermediate with well-defined physical properties and predictable chemical reactivity centered on its electrophilic isocyanate group. Understanding these characteristics is crucial for its safe handling, storage, and effective use in research and development. The data and representative protocols provided in this guide offer a technical foundation for scientists and professionals working with this compound. Due to its hazardous nature, including being harmful if swallowed, in contact with skin, or inhaled, and causing skin and eye irritation, all handling should be performed with appropriate engineering controls and personal protective equipment.[10]
References
- 1. Isocyanate - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. 1-Dodecyl isocyanate, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound [chembk.com]
- 7. echemi.com [echemi.com]
- 8. This compound(4202-38-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. This compound - High purity | EN [georganics.sk]
An In-depth Technical Guide to the Solubility of Dodecyl Isocyanate in Common Organic Solvents
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecyl isocyanate (C₁₃H₂₅NO), a long-chain aliphatic isocyanate, is a key reactive intermediate in the synthesis of a variety of organic compounds, including polyurethanes, surfactants, and carbamate-based pharmaceuticals. Its utility in these applications is fundamentally linked to its solubility and reactivity profile in various organic solvents. This technical guide provides a comprehensive overview of the solubility of this compound, addressing the notable absence of quantitative data in public literature by presenting a predictive solubility profile based on chemical principles and available data for analogous compounds. Furthermore, this guide furnishes detailed experimental protocols for the precise determination of its solubility, a critical step for its effective use in research and development.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility.
| Property | Value | Reference |
| CAS Number | 4202-38-4 | N/A |
| Molecular Formula | C₁₃H₂₅NO | N/A |
| Molecular Weight | 211.34 g/mol | N/A |
| Appearance | Colorless to pale yellow liquid | N/A |
| Density | 0.877 g/mL at 25 °C | N/A |
| Boiling Point | 157-161 °C at 21 mmHg | N/A |
| Flash Point | 113 °C (closed cup) | N/A |
| Moisture Sensitivity | Highly sensitive to moisture | N/A |
Predicted Solubility Profile
Due to the scarcity of direct quantitative solubility data for this compound, this section provides a predictive profile based on the "like dissolves like" principle and data from structurally similar compounds. The this compound molecule possesses a long, nonpolar C12 alkyl chain and a highly polar isocyanate (-N=C=O) group. This amphipathic nature dictates its solubility behavior.
Qualitative Solubility Prediction:
| Solvent Class | Predicted Solubility | Rationale |
| Nonpolar Aprotic Solvents (e.g., Hexane, Toluene, Benzene) | High | The long nonpolar alkyl chain will have strong van der Waals interactions with these solvents. |
| Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile) | High to Moderate | The polar isocyanate group can engage in dipole-dipole interactions with these solvents. Solubility may vary with the overall polarity of the solvent. |
| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | High | These solvents are effective at solvating a wide range of organic compounds. |
| Protic Solvents (e.g., Water, Alcohols, Amines) | Reactive - Use with Caution | This compound will react with the active hydrogen in these solvents to form carbamic acids (from water), urethanes (from alcohols), and ureas (from amines). While it may initially appear to dissolve, a chemical reaction is occurring. It is generally considered insoluble in water. |
Quantitative Solubility Data for an Analogous Compound (Methyl Isocyanate):
While not a direct substitute, the solubility of methyl isocyanate in n-octanol provides some quantitative context for the interaction of the isocyanate group with a solvent containing a hydroxyl group, albeit with a much shorter alkyl chain.
| Solvent | Temperature | Solubility (M atm⁻¹) |
| n-Octanol | 298 K | 4.0 (±0.5)[1] |
| n-Octanol | 310 K | 2.8 (±0.3)[1] |
This data suggests that even in a protic solvent, some degree of solubility can be measured before the reaction becomes dominant, and that solubility decreases with increasing temperature, which may be due to the increased reaction rate.
Experimental Determination of Solubility
Given the lack of publicly available quantitative data, experimental determination of this compound's solubility in specific solvents is crucial for its application in sensitive processes. The following protocol is a modified version of the widely used shake-flask method, adapted for a moisture-sensitive and reactive compound.
Materials and Equipment
-
This compound (high purity)
-
Anhydrous organic solvents of interest
-
Inert gas (Nitrogen or Argon)
-
Schlenk line or glove box
-
Thermostatically controlled shaker or incubator
-
Gas-tight syringes and needles
-
Analytical balance (± 0.1 mg)
-
Volumetric flasks and pipettes
-
Centrifuge (optional)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, or titration)
Experimental Workflow
The general workflow for the experimental determination of this compound solubility is depicted below.
Detailed Protocol
-
Preparation of Saturated Solution:
-
Under an inert atmosphere (e.g., in a glove box or using a Schlenk line), add a precise volume of the desired anhydrous organic solvent to a clean, dry, and sealable vial.
-
Add an excess amount of this compound to the solvent. The presence of undissolved this compound is essential to ensure a saturated solution at equilibrium.
-
Seal the vial tightly.
-
-
Equilibration:
-
Place the vial in a thermostatically controlled shaker or incubator set to the desired temperature.
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the vial to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.
-
For finer suspensions, centrifugation in a sealed tube may be necessary to pellet the undissolved this compound.
-
-
Sampling and Analysis:
-
Carefully withdraw a known aliquot of the clear supernatant using a pre-weighed, gas-tight syringe. Take care not to disturb the settled excess solute.
-
Dispense the aliquot into a volumetric flask and dilute with the same anhydrous solvent to a concentration within the linear range of the chosen analytical method.
-
Determine the concentration of this compound in the diluted sample using a validated analytical method such as HPLC-UV, GC-FID, or a chemical titration method that quantifies the isocyanate group.
-
A blank titration of the solvent should be performed to account for any reactive impurities.
-
-
Calculation of Solubility:
-
Calculate the solubility (S) using the following formula:
S (g/L) = (C × V_flask) / V_aliquot
Where:
-
C = Concentration of the diluted sample (g/L)
-
V_flask = Volume of the volumetric flask (L)
-
V_aliquot = Volume of the aliquot taken from the supernatant (L)
-
-
Factors Influencing Solubility
Several factors can significantly impact the solubility of this compound:
-
Solvent Polarity: As a molecule with both a large nonpolar tail and a polar headgroup, its solubility will be highest in solvents that can effectively solvate both moieties.
-
Temperature: The solubility of most solids and liquids in liquid solvents increases with temperature. However, for this compound in protic solvents, an increase in temperature will also increase the rate of reaction, complicating solubility measurements.
-
Moisture Content: Due to the high reactivity of the isocyanate group with water, it is imperative that all solvents and equipment are rigorously dried before use. The presence of even trace amounts of water can lead to the formation of insoluble ureas and affect the accuracy of the solubility measurement.
-
Purity of this compound: Impurities can affect the measured solubility. It is recommended to use a high-purity grade of this compound for accurate determinations.
Logical Framework for Solvent Selection
The selection of an appropriate solvent for a process involving this compound should be guided by the following logical considerations:
Conclusion
References
Reactivity of Dodecyl Isocyanate with Primary vs. Secondary Amines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the reactivity of dodecyl isocyanate with primary and secondary amines. Understanding the kinetics and mechanisms of these reactions is crucial for various applications, including the synthesis of pharmaceuticals, polymers, and other functional materials. This document outlines the core principles governing these reactions, presents comparative reactivity data, details experimental protocols for kinetic analysis, and provides visual representations of the underlying chemical processes and influencing factors.
Introduction to Isocyanate-Amine Reactivity
Isocyanates are a class of highly reactive organic compounds characterized by the functional group -N=C=O. The carbon atom in this group is highly electrophilic, making it susceptible to nucleophilic attack by compounds containing active hydrogen atoms, such as amines. The reaction between an isocyanate and an amine results in the formation of a substituted urea, a stable and widely utilized chemical linkage.[1][2]
This compound, a long-chain aliphatic isocyanate, is of particular interest due to the hydrophobic properties it imparts to the resulting molecules. The rate and selectivity of its reaction with amines are critical parameters that dictate the structure and properties of the final product. Generally, primary amines react more rapidly with isocyanates than secondary amines, a difference primarily attributed to steric hindrance and, to a lesser extent, electronic effects.[3]
Reaction Mechanism: Nucleophilic Addition
The reaction of this compound with both primary and secondary amines proceeds through a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the isocyanate group. This is followed by a proton transfer from the amine nitrogen to the isocyanate nitrogen, resulting in the formation of a urea derivative.[4]
Comparative Reactivity: Primary vs. Secondary Amines
The reactivity of amines with isocyanates is influenced by several factors, with nucleophilicity and steric hindrance being the most significant. While secondary amines are often considered more nucleophilic than primary amines due to the electron-donating effect of the additional alkyl group, this effect is often outweighed by the increased steric bulk around the nitrogen atom, which hinders its approach to the electrophilic carbon of the isocyanate.[4]
The following table summarizes the relative reaction rates of various nucleophiles with isocyanates, highlighting the significantly faster reaction of primary aliphatic amines compared to their secondary counterparts.
| Nucleophile | Relative Reaction Rate * |
| **Primary Aliphatic Amine (R-NH₂) ** | 100,000 |
| Secondary Aliphatic Amine (R₂NH) | 20,000 – 50,000 |
| Primary Aromatic Amine (Ar-NH₂) | 200 – 300 |
| Primary Hydroxyl (R-CH₂OH) | 100 |
| Water (H₂O) | 100 |
| Carboxylic Acid (R-COOH) | 40 |
| Relative rates are approximate and can vary with specific reactants, solvent, and temperature. Data adapted from general isocyanate reactivity studies.[3] |
Experimental Protocols for Kinetic Analysis
The kinetics of the reaction between this compound and amines can be determined by monitoring the concentration of the isocyanate group (-NCO) over time. Two common methods for this are in-situ Fourier Transform Infrared (FTIR) spectroscopy and chemical titration.
In-situ FTIR Spectroscopy
This method allows for continuous, real-time monitoring of the reaction progress by tracking the disappearance of the characteristic isocyanate absorption peak.[5][6]
Materials and Equipment:
-
This compound
-
Primary amine (e.g., n-dodecylamine)
-
Secondary amine (e.g., di-n-dodecylamine)
-
Anhydrous solvent (e.g., toluene, chloroform)
-
FTIR spectrometer with an attenuated total reflectance (ATR) probe
-
Jacketed reaction vessel with temperature control and magnetic stirring
Procedure:
-
Equilibrate the jacketed reaction vessel to the desired temperature (e.g., 25°C).
-
Add a known concentration of the amine dissolved in the anhydrous solvent to the reaction vessel and initiate stirring.
-
Insert the FTIR-ATR probe into the solution and collect a background spectrum.
-
Inject a known concentration of this compound into the reaction vessel to initiate the reaction (t=0).
-
Immediately begin collecting spectra at regular intervals (e.g., every 30 seconds).
-
Monitor the decrease in the absorbance of the isocyanate peak, which typically appears around 2275-2250 cm⁻¹.[7]
-
The concentration of the isocyanate at any given time can be determined by relating the peak area to a pre-established calibration curve.
-
Plot the concentration of isocyanate versus time to determine the reaction order and rate constant.
Dibutylamine Back-Titration Method
This chemical method determines the isocyanate concentration at discrete time points by reacting the remaining isocyanate with an excess of a standard solution of di-n-butylamine and then titrating the unreacted di-n-butylamine with a standard acid solution.[8][9][10]
Materials and Equipment:
-
This compound
-
Amine reactant
-
Anhydrous toluene
-
Standardized solution of di-n-butylamine in toluene (e.g., 1 M)
-
Standardized solution of hydrochloric acid in isopropanol (e.g., 1 M)
-
Isopropanol
-
Bromophenol blue indicator or a potentiometric titrator
-
Thermostatted reaction vessel, magnetic stirrer, and multiple flasks with stoppers
Procedure:
-
Set up a series of flasks, each containing a known volume of the amine solution in toluene at the desired reaction temperature.
-
Initiate the reaction in each flask by adding a known amount of this compound.
-
At predetermined time intervals, quench the reaction in one of the flasks by adding a known excess of the standardized di-n-butylamine solution. This will rapidly consume any remaining this compound.
-
Allow the quenching reaction to proceed for a set time (e.g., 15 minutes).
-
Add isopropanol to ensure the solubility of all components and a few drops of bromophenol blue indicator.[11]
-
Titrate the unreacted di-n-butylamine with the standardized hydrochloric acid solution until the endpoint is reached (color change or inflection point in potentiometric titration).
-
Perform a blank titration without the this compound to determine the initial amount of di-n-butylamine.
-
Calculate the amount of this compound that was present at each time point and plot the concentration versus time to determine the reaction kinetics.
Conclusion
The reaction of this compound with primary and secondary amines is a fundamental process in organic synthesis. Primary amines exhibit significantly higher reactivity than secondary amines, primarily due to lower steric hindrance. This difference in reactivity can be exploited for selective synthesis and the design of materials with specific properties. The choice of analytical method for kinetic studies, whether in-situ FTIR spectroscopy for real-time monitoring or the robust dibutylamine back-titration method, will depend on the specific experimental requirements and available resources. A thorough understanding of these reaction kinetics is essential for professionals in drug development and materials science to control and optimize their synthetic processes.
References
- 1. researchgate.net [researchgate.net]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. poliuretanos.net [poliuretanos.net]
- 4. researchgate.net [researchgate.net]
- 5. mt.com [mt.com]
- 6. m.remspec.com [m.remspec.com]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. xylemanalytics.com [xylemanalytics.com]
- 9. xylem.com [xylem.com]
- 10. Publishers Panel [wulsannals.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Reaction Mechanism of Dodecyl Isocyanate with Hydroxyl Groups
For Researchers, Scientists, and Drug Development Professionals
Abstract
The reaction between isocyanates and hydroxyl groups, forming the fundamental urethane linkage, is a cornerstone of polyurethane chemistry. This reaction is pivotal in a vast array of applications, from industrial coatings and foams to advanced biomedical materials and drug delivery systems. Dodecyl isocyanate, as a monofunctional aliphatic isocyanate, serves as an excellent model for understanding the core principles of this reaction. This technical guide provides a comprehensive examination of the reaction mechanism, including the uncatalyzed pathway, various catalytic strategies, reaction kinetics, potential side reactions, and detailed experimental protocols for monitoring and characterization. The content is tailored for researchers, scientists, and professionals in drug development who leverage urethane chemistry in their work.
Core Reaction Mechanism: Urethane Formation
The fundamental reaction involves the nucleophilic addition of an alcohol (a compound containing a hydroxyl group, -OH) to the electrophilic carbon atom of the isocyanate group (-N=C=O) of this compound. The lone pair of electrons on the oxygen atom of the hydroxyl group attacks the central carbon of the isocyanate. This is followed by a proton transfer from the hydroxyl group to the nitrogen atom of the isocyanate, resulting in the formation of a stable urethane (or carbamate) linkage (-NH-C(O)-O-).[1]
The reaction is generally slow under ambient conditions without a catalyst, necessitating the use of catalysts to achieve practical reaction rates, especially when using less reactive aliphatic isocyanates like this compound.[2]
References
The Hydrolysis of Dodecyl Isocyanate in Aqueous Media: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the hydrolysis of dodecyl isocyanate in aqueous environments. This compound, a long-chain aliphatic isocyanate, is a reactive compound with applications in the synthesis of various organic molecules, including surfactants and materials for drug delivery systems. Understanding its behavior in aqueous media is crucial for controlling reaction kinetics, predicting product formation, and ensuring the stability and efficacy of resulting formulations. This document outlines the core reaction mechanism, detailed experimental protocols for monitoring the hydrolysis, and a summary of expected quantitative data based on analogous compounds.
Core Concepts: The Reaction Pathway
The hydrolysis of an isocyanate (R-N=C=O) in water proceeds through a well-established two-step mechanism. Initially, the nucleophilic attack of a water molecule on the electrophilic carbon of the isocyanate group leads to the formation of an unstable carbamic acid intermediate. This intermediate then rapidly decomposes, releasing carbon dioxide and forming a primary amine.
In the specific case of this compound, the long dodecyl (C12H25) chain is hydrophobic, which influences its solubility and reaction kinetics in aqueous media. The resulting primary amine, dodecylamine, is a key product that can be further analyzed to monitor the progress of the hydrolysis reaction.
Quantitative Analysis of Hydrolysis
The following table summarizes expected trends and potential values for the hydrolysis of a long-chain aliphatic isocyanate like this compound, based on data from similar compounds.
| Parameter | Condition | Expected Value/Trend | Analytical Method |
| Rate Constant (k) | Neutral pH, 25°C | ~10-4 to 10-3 M-1s-1 | HPLC-UV/MS, FT-IR Spectroscopy |
| Half-life (t1/2) | Neutral pH, 25°C, [H2O] = 55.5 M | Several hours to days | HPLC-UV/MS, FT-IR Spectroscopy |
| Effect of pH | Acidic (pH < 7) | Slower reaction rate | Monitoring k at different pH |
| Basic (pH > 7) | Faster reaction rate due to catalysis by OH- | Monitoring k at different pH | |
| Effect of Temperature | Increase from 25°C to 50°C | Increased reaction rate (follows Arrhenius equation) | Monitoring k at different temps. |
| Product Yield | Complete Hydrolysis | >95% Dodecylamine | HPLC with derivatization, GC-MS |
Experimental Protocols
To study the hydrolysis of this compound, a robust experimental setup is required to handle the biphasic nature of the reaction (due to the low water solubility of this compound) and to accurately quantify the reactants and products.
General Experimental Workflow
The following diagram illustrates a typical workflow for studying the hydrolysis of this compound.
Detailed Methodology: HPLC-UV/MS Analysis
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) and Mass Spectrometry (MS) detection is a powerful technique for monitoring the hydrolysis of isocyanates.[1][2] Due to the lack of a strong chromophore in this compound and dodecylamine, derivatization is often necessary for sensitive UV detection.
Materials:
-
This compound (98% or higher purity)
-
Acetonitrile (HPLC grade)
-
Tetrahydrofuran (THF, HPLC grade)
-
Water (HPLC grade)
-
Phosphate-buffered saline (PBS) tablets or reagents to prepare buffers of various pH
-
Derivatizing agent: 1-(2-pyridyl)piperazine (1-2PP) or 9-(methylaminomethyl)anthracene (MAMA)
-
Formic acid (for mobile phase)
-
Standard dodecylamine for calibration
Procedure:
-
Preparation of Solutions:
-
Prepare aqueous buffer solutions (e.g., PBS at pH 5, 7.4, and 9) and degas them.
-
Prepare a stock solution of this compound in acetonitrile (e.g., 10 mg/mL).
-
Prepare a derivatizing agent solution in acetonitrile (e.g., 1 mg/mL of 1-2PP).
-
-
Hydrolysis Reaction:
-
In a temperature-controlled reaction vessel with a magnetic stirrer, add a known volume of the aqueous buffer.
-
Initiate the reaction by adding a small volume of the this compound stock solution to the vigorously stirred buffer to achieve the desired initial concentration. The use of a co-solvent should be minimized to better represent an aqueous environment.
-
At predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
-
Sample Preparation for HPLC:
-
Immediately quench the reaction in the aliquot by adding it to a vial containing an excess of the derivatizing agent solution. The derivatizing agent will react with the remaining this compound and the formed dodecylamine.
-
Allow the derivatization reaction to proceed to completion (typically 30-60 minutes at room temperature).
-
Filter the derivatized sample through a 0.22 µm syringe filter before HPLC analysis.
-
-
HPLC-UV/MS Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
UV Detection: At a wavelength appropriate for the chosen derivatizing agent (e.g., ~254 nm for 1-2PP derivatives).
-
MS Detection: Electrospray ionization (ESI) in positive ion mode. Monitor the m/z values corresponding to the derivatized this compound and derivatized dodecylamine.
-
-
Data Analysis:
-
Generate calibration curves for the derivatized this compound and dodecylamine using standards of known concentrations.
-
Quantify the concentration of this compound and dodecylamine in each sample at different time points.
-
Plot the concentration of this compound versus time to determine the reaction kinetics and calculate the rate constant and half-life.
-
Conclusion
The hydrolysis of this compound is a fundamental reaction with significant implications for its application in aqueous systems. While the general mechanism is well-understood, the specific kinetics are highly dependent on the reaction conditions. The experimental protocols outlined in this guide, particularly the use of HPLC-UV/MS with derivatization, provide a robust framework for researchers to quantitatively study this process. By carefully controlling and monitoring the hydrolysis, professionals in drug development and materials science can better harness the reactivity of this compound for their specific applications.
References
Spectroscopic data for Dodecyl isocyanate (NMR, FTIR, Mass Spec).
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for dodecyl isocyanate, a molecule of interest in various chemical and pharmaceutical applications. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition.
Spectroscopic Data Summary
The following tables summarize the expected quantitative spectroscopic data for this compound. This data is compiled from typical values for long-chain alkyl isocyanates and functional group correlations. For precise, batch-specific data, it is recommended to consult a dedicated spectral database or perform experimental analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.30 | Triplet | 2H | -CH₂-NCO |
| ~1.60 | Quintet | 2H | -CH₂-CH₂-NCO |
| ~1.26 | Multiplet | 18H | -(CH₂)₉- |
| ~0.88 | Triplet | 3H | CH₃- |
¹³C NMR (Carbon NMR) Data
| Chemical Shift (ppm) | Assignment |
| ~128.5 | -N=C=O |
| ~43.0 | -CH₂-NCO |
| ~31.9 | -(CH₂)ₙ- |
| ~29.6 | -(CH₂)ₙ- |
| ~29.5 | -(CH₂)ₙ- |
| ~29.3 | -(CH₂)ₙ- |
| ~29.1 | -(CH₂)ₙ- |
| ~26.8 | -(CH₂)ₙ- |
| ~22.7 | -(CH₂)ₙ- |
| ~14.1 | CH₃- |
Fourier-Transform Infrared (FTIR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2925 | Strong | C-H asymmetric stretching (alkane) |
| ~2855 | Strong | C-H symmetric stretching (alkane) |
| ~2270 | Very Strong, Sharp | -N=C=O asymmetric stretching |
| ~1465 | Medium | C-H bending (alkane) |
Mass Spectrometry (MS)
| m/z | Relative Intensity | Assignment |
| 211 | Low | [M]⁺ (Molecular Ion) |
| 99 | High (Base Peak) | [C₅H₉NO]⁺ (Resulting from McLafferty rearrangement) |
| Various | Low to Medium | CₙH₂ₙ⁺, CₙH₂ₙ₊₁⁺ fragments from the alkyl chain |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample purity.
NMR Spectroscopy Protocol
-
Sample Preparation :
-
Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[1][2]
-
Ensure the sample is fully dissolved. Gentle vortexing can be applied.
-
Filter the solution through a pipette with a glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[1]
-
The final sample height in the tube should be approximately 4-5 cm.[2]
-
-
Instrument Setup :
-
Insert the NMR tube into the spectrometer's autosampler or manual probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution. This can be done manually or automatically.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
Data Acquisition :
-
For ¹H NMR : Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio. Standard acquisition parameters for organic molecules are generally suitable.
-
For ¹³C NMR : A significantly larger number of scans will be required due to the low natural abundance of ¹³C (typically several hundred to thousands). A longer relaxation delay may also be necessary.
-
-
Data Processing :
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the multiplicities and coupling constants.
-
FTIR Spectroscopy Protocol
-
Sample Preparation (Attenuated Total Reflectance - ATR) :
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small drop of liquid this compound directly onto the center of the ATR crystal.
-
-
Instrument Setup :
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
Set the desired spectral range (e.g., 4000-400 cm⁻¹) and resolution (e.g., 4 cm⁻¹).
-
-
Data Acquisition :
-
Acquire the sample spectrum. Co-adding multiple scans (e.g., 16-32) will improve the signal-to-noise ratio.
-
-
Data Processing :
Mass Spectrometry Protocol (Electron Ionization - EI)
-
Sample Preparation :
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 10-100 µg/mL.[6]
-
Ensure the sample is free of non-volatile salts or buffers.
-
-
Instrument Setup :
-
The mass spectrometer is typically coupled to a gas chromatograph (GC-MS) for sample introduction and separation.
-
Set the GC oven temperature program to ensure the elution of this compound.
-
Set the ion source to electron ionization (EI) mode, typically at 70 eV.
-
Calibrate the mass analyzer using a known standard.
-
-
Data Acquisition :
-
Inject the sample solution into the GC.
-
Acquire mass spectra across the desired m/z range as the compound elutes from the GC column.
-
-
Data Processing :
Visualizations
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
References
- 1. spectrabase.com [spectrabase.com]
- 2. Quantification with the Pearl FTIR accessory - Specac Ltd [specac.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. m.remspec.com [m.remspec.com]
- 5. azom.com [azom.com]
- 6. A validated UPLC-MS/MS method for the determination of aliphatic and aromatic isocyanate exposure in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Theory analysis of mass spectra of long-chain isocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
Dodecyl Isocyanate: A Comprehensive Technical Guide for Researchers
Introduction
Dodecyl isocyanate is a long-chain aliphatic monoisocyanate that serves as a versatile chemical intermediate in a variety of scientific and industrial applications. Its unique combination of a reactive isocyanate group and a hydrophobic dodecyl chain makes it a valuable building block for the synthesis of a wide range of molecules, from simple urea derivatives to complex polymers and surface-modified nanoparticles. This technical guide provides an in-depth overview of this compound, covering its chemical and physical properties, synthesis, key reactions, and applications, with a particular focus on its relevance to researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound, also known as 1-isocyanatododecane or lauryl isocyanate, is a colorless to slightly yellow liquid under standard conditions.[1][2] It is characterized by the presence of a highly reactive isocyanate functional group (-N=C=O) attached to a twelve-carbon alkyl chain.
Molecular Structure:
The molecular structure of this compound is represented by the formula CH₃(CH₂)₁₁NCO.[1] The linear dodecyl group imparts significant hydrophobicity to the molecule, while the isocyanate group is highly electrophilic and readily reacts with nucleophiles.
Physicochemical Data Summary:
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 4202-38-4 | [1][3] |
| Molecular Formula | C₁₃H₂₅NO | [1][4] |
| Molecular Weight | 211.34 g/mol | [1][4] |
| Appearance | Colorless to slightly cloudy liquid | [2][5] |
| Boiling Point | 157-161 °C at 21 mmHg | [1] |
| 244.3 °C at 760 mmHg | [6][7] | |
| Density | 0.877 g/mL at 25 °C | [1][8] |
| Refractive Index (n20/D) | 1.441 | [1] |
| Flash Point | 113 °C (235.4 °F) - closed cup | |
| Solubility | Insoluble in water; soluble in many organic solvents. Hydrolyzes in water. | [9][10] |
| Vapor Pressure | 0.0479 mmHg at 25 °C | [6] |
Synthesis of this compound
The most common method for the synthesis of this compound is the reaction of dodecylamine with phosgene or a phosgene equivalent, such as triphosgene.[5][11] This reaction should be carried out with extreme caution in a well-ventilated fume hood due to the high toxicity of phosgene and its substitutes.
Experimental Protocol: Synthesis from Dodecylamine and Triphosgene
This protocol is a general guideline and should be adapted and optimized based on laboratory conditions and safety protocols.
Materials:
-
Dodecylamine
-
Triphosgene
-
Anhydrous dichloromethane (DCM) or other inert solvent (e.g., toluene)
-
Triethylamine or other non-nucleophilic base
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Personal Protective Equipment (PPE): Chemical resistant gloves, safety goggles, lab coat, and a respirator suitable for handling phosgene/triphosgene and isocyanates.
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve triphosgene (0.33 equivalents relative to the amine) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of dodecylamine (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous DCM.
-
Slowly add the dodecylamine solution to the stirred triphosgene solution via the dropping funnel over a period of 1-2 hours, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or infrared (IR) spectroscopy, looking for the disappearance of the primary amine and the appearance of the characteristic isocyanate peak (~2270 cm⁻¹).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude this compound can be purified by vacuum distillation.[1]
Key Reactions and Applications in Drug Development
The high reactivity of the isocyanate group makes this compound a valuable reagent for the chemical modification of various molecules and materials.
Reaction with Amines to Form Urea Derivatives
This compound readily reacts with primary and secondary amines to form stable urea linkages.[6] This reaction is often rapid and proceeds with high yield at room temperature.
Experimental Protocol: General Procedure for Urea Formation
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous aprotic solvent (e.g., DCM, THF, or DMF)
Procedure:
-
Dissolve the amine (1 equivalent) in the anhydrous solvent in a round-bottom flask under a nitrogen atmosphere.
-
Slowly add a solution of this compound (1 equivalent) in the same solvent to the stirred amine solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction by TLC or IR spectroscopy (disappearance of the isocyanate peak).
-
Upon completion, the urea product can often be isolated by precipitation, filtration, or by removing the solvent under reduced pressure, followed by purification by recrystallization or column chromatography if necessary.
Polyurethane Synthesis for Biomedical Applications
This compound can be used as a chain-terminating agent or to introduce hydrophobic side chains in the synthesis of polyurethanes.[12][13] Polyurethanes are a class of polymers with a wide range of applications in the biomedical field, including in drug delivery systems, medical devices, and tissue engineering, owing to their biocompatibility and tunable mechanical properties.[14][15]
Conceptual Workflow: Preparation of a Dodecyl-Terminated Polyurethane
This workflow describes a general approach to synthesizing a polyurethane with dodecyl end-groups.
-
Prepolymer Synthesis: A diol (e.g., polyethylene glycol or a polyester diol) is reacted with an excess of a diisocyanate (e.g., hexamethylene diisocyanate) to form an isocyanate-terminated prepolymer.
-
Chain Termination: this compound is then added to the prepolymer solution. The this compound reacts with the terminal isocyanate groups of the prepolymer, effectively capping the polymer chains and introducing a hydrophobic dodecyl group at the chain ends.
-
Purification: The resulting polymer is typically purified by precipitation in a non-solvent to remove unreacted monomers and other impurities.
Surface Modification of Nanoparticles for Drug Delivery
The hydrophobic dodecyl chain of this compound can be exploited to modify the surface of nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), to enhance drug encapsulation and cellular uptake.[16][17][18] The isocyanate group can be used to conjugate targeting ligands or other functional molecules to the nanoparticle surface.
Experimental Workflow: Surface Functionalization of PLGA Nanoparticles
This hypothetical workflow outlines the steps for modifying the surface of PLGA nanoparticles with this compound.
-
Nanoparticle Formulation: Prepare PLGA nanoparticles containing a therapeutic agent using a suitable method such as emulsion-solvent evaporation.
-
Surface Amination: Modify the surface of the PLGA nanoparticles to introduce primary amine groups. This can be achieved by incorporating a polymer with amine functionalities (e.g., polyethyleneimine) during the nanoparticle formulation or by post-synthesis surface modification.
-
This compound Conjugation: React the amine-functionalized PLGA nanoparticles with an excess of this compound in an appropriate aprotic solvent. The isocyanate groups will react with the surface amine groups to form urea linkages, thereby anchoring the dodecyl chains to the nanoparticle surface.
-
Purification: The functionalized nanoparticles are then purified by repeated centrifugation and washing steps to remove unreacted this compound and other reagents.
Analytical Characterization
The identity and purity of this compound and its reaction products can be confirmed using various spectroscopic techniques, primarily Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy.
FT-IR Spectroscopy:
-
This compound: A strong, characteristic absorption band for the isocyanate group (-N=C=O) is observed around 2270-2250 cm⁻¹.[19]
-
Urea Derivatives: The formation of a urea is confirmed by the disappearance of the isocyanate peak and the appearance of strong absorption bands corresponding to the C=O stretching of the urea (around 1630-1680 cm⁻¹) and N-H bending vibrations.[20]
¹H NMR Spectroscopy:
-
This compound: The ¹H NMR spectrum will show characteristic signals for the alkyl chain protons. The protons on the carbon adjacent to the isocyanate group (α-CH₂) typically appear as a triplet around 3.3-3.5 ppm.
-
Urea Derivatives: Upon reaction with an amine, the chemical shift of the α-CH₂ protons will shift, and new signals corresponding to the protons of the added amine and the N-H protons of the urea group will appear.[20]
The following table summarizes the expected key spectroscopic data for this compound.
| Spectroscopic Technique | Key Features |
| FT-IR | Strong, sharp peak at ~2270 cm⁻¹ (-N=C=O stretch) |
| ¹H NMR (CDCl₃) | ~3.3-3.5 ppm (triplet, 2H, -CH₂-NCO), ~1.6 ppm (multiplet, 2H, -CH₂-CH₂-NCO), ~1.2-1.4 ppm (broad multiplet, 18H, -(CH₂)₉-), ~0.9 ppm (triplet, 3H, -CH₃) |
| ¹³C NMR (CDCl₃) | ~122 ppm (-N=C=O), ~43 ppm (-CH₂-NCO), various signals between ~22-32 ppm for the alkyl chain carbons. |
Visualizing the Workflow: Synthesis and Nanoparticle Functionalization
The following diagram, generated using the DOT language, illustrates the logical workflow from the synthesis of this compound to its application in the surface functionalization of a nanoparticle for potential drug delivery applications.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[21][22][23][24][25][26][27]
-
Inhalation: Isocyanates are potent respiratory sensitizers and can cause asthma-like symptoms upon inhalation.[21] Exposure to high concentrations can lead to respiratory irritation and pulmonary edema.[10]
-
Skin Contact: It is a skin irritant and can cause allergic skin reactions.[21] Prolonged contact may lead to dermatitis.[24]
-
Eye Contact: this compound is a lachrymator and can cause serious eye irritation or damage.[10]
-
Ingestion: It is harmful if swallowed.[21]
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) are mandatory.
-
Eye Protection: Chemical safety goggles or a face shield must be worn.
-
Lab Coat: A flame-retardant lab coat should be worn.
-
Respiratory Protection: In case of inadequate ventilation, a suitable respirator must be used.
Handling and Storage:
-
This compound is moisture-sensitive and should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon).[9]
-
Store in a cool, dry, and well-ventilated area away from incompatible substances such as water, alcohols, amines, and strong bases.[10]
Disposal:
-
Waste containing this compound should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Small spills can be decontaminated with a solution of sodium carbonate (5-10%) and detergent in water.
By adhering to these guidelines, researchers can safely handle this compound and leverage its unique chemical properties for a wide range of scientific endeavors.
References
- 1. This compound 99 4202-38-4 [sigmaaldrich.com]
- 2. chembk.com [chembk.com]
- 3. イソシアン酸ドデシル | this compound | 4202-38-4 | 東京化成工業株式会社 [tcichemicals.com]
- 4. 4202-38-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound|lookchem [lookchem.com]
- 7. 1-Isocyanatododecane | CAS#:4202-38-4 | Chemsrc [chemsrc.com]
- 8. This compound [stenutz.eu]
- 9. 1-Dodecyl isocyanate, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. This compound(4202-38-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. US2875226A - Process for the preparation of isocyanates - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Biomedical Polyurethanes for Anti-Cancer Drug Delivery Systems: A Brief, Comprehensive Review [mdpi.com]
- 14. Synthesis and Characterization of Novel Polyurethane Drug Delivery Systems - D-Scholarship@Pitt [d-scholarship.pitt.edu]
- 15. The Influence of an Isocyanate Structure on a Polyurethane Delivery System for 2′-Deoxycytidine-5′-monophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. "Surface-modified PLGA nanoparticles for targeted drug delivery to neur" by Jingyan Li [repository.lsu.edu]
- 17. Recent Advances in the Surface Functionalization of PLGA-Based Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PLGA's Plight and the Role of Stealth Surface Modification Strategies in Its Use for Intravenous Particulate Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. digital.csic.es [digital.csic.es]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. tcichemicals.com [tcichemicals.com]
- 23. reddit.com [reddit.com]
- 24. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 25. actsafe.ca [actsafe.ca]
- 26. Lab safety alert: a real case of isocyanate exposure - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 27. cwu.edu [cwu.edu]
Navigating the Reactivity of Dodecyl Isocyanate: A Technical Safety and Handling Guide
For Researchers, Scientists, and Drug Development Professionals
Dodecyl isocyanate, a versatile intermediate in organic synthesis, plays a crucial role in the development of novel therapeutics and drug delivery systems. Its high reactivity, however, necessitates a thorough understanding of its hazard profile and strict adherence to safety protocols. This in-depth technical guide provides comprehensive safety precautions, handling guidelines, experimental protocols for hazard assessment, and insights into the toxicological mechanisms of this compound to ensure its safe and effective use in the laboratory.
Section 1: Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is paramount for its safe handling. This data, summarized in Table 1, informs storage conditions, appropriate handling techniques, and emergency response procedures.
| Property | Value | Reference |
| CAS Number | 4202-38-4 | [1][2] |
| Molecular Formula | C13H25NO | [1][3] |
| Molecular Weight | 211.34 g/mol | [1][3] |
| Appearance | Clear to slightly cloudy liquid | [4][5] |
| Boiling Point | 157-161 °C at 21 mmHg | [3][4][5] |
| Density | 0.877 g/mL at 25 °C | [3][4] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [3][6] |
| Water Solubility | Negligible; reacts with water | [5][7] |
| Vapor Pressure | 0.0479 mmHg at 25°C | [5] |
| Vapor Density | 7.29 | [2] |
| Refractive Index | n20/D 1.441 | [3] |
| Moisture Sensitivity | Yes | [4][7] |
Section 2: Hazard Identification and Classification
This compound is classified as a hazardous chemical, posing significant risks upon exposure.[2] A summary of its hazard classifications is provided in Table 2. The primary hazards include acute toxicity upon inhalation, ingestion, and dermal contact, as well as severe skin and eye irritation, and the potential for respiratory and skin sensitization.[2][8][9]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[2][9] |
| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin.[9] |
| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled.[2][9] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[2][8] |
| Serious Eye Damage/Eye Irritation | Category 1/2 | Causes serious eye damage/irritation.[2][8] |
| Respiratory Sensitization | Category 1 | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2][9] |
| Skin Sensitization | Category 1 | May cause an allergic skin reaction.[8][9] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[2][8] |
Section 3: Personal Protective Equipment (PPE)
Due to the significant hazards associated with this compound, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.[10] The recommended PPE is detailed in Table 3.
| Body Part | Recommended Protection | Specifications and Remarks |
| Respiratory | NIOSH-approved respirator | A full-face supplied-air respirator is recommended, especially if working outside a chemical fume hood.[11] For work within a certified chemical fume hood, an air-purifying respirator with organic vapor cartridges may be sufficient, but a risk assessment should be performed.[2][11] |
| Hands | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended.[11] Thin latex gloves are not suitable.[10] Double gloving is a good precautionary measure. |
| Eyes/Face | Safety goggles and face shield | ANSI-approved safety goggles are required. A face shield should be worn in situations with a splash hazard.[12] |
| Skin/Body | Laboratory coat and protective clothing | A buttoned, full-length laboratory coat is mandatory. Disposable coveralls should be worn to prevent skin contact.[11][12] Full-length pants and closed-toe shoes are required at all times in the laboratory. |
Section 4: Safe Handling and Storage
Proper handling and storage procedures are critical to minimize the risk of exposure and maintain the chemical's integrity.
Handling:
-
Work exclusively in a properly functioning and certified chemical fume hood.[13][14]
-
Avoid inhalation of vapors and direct contact with skin and eyes.[1]
-
Wash hands thoroughly after handling.[1]
-
Keep containers tightly closed when not in use.[1]
-
Prevent contact with water and moisture, as it reacts to produce carbon dioxide, which can cause pressure buildup in sealed containers.[1][15]
Storage:
-
Keep containers tightly closed to prevent moisture contamination.[13]
-
Store away from incompatible materials such as water, alcohols, amines, strong bases, and strong oxidizing agents.[1][2]
-
A suitable storage location is a designated cabinet for reactive and toxic chemicals.[13]
Section 5: First Aid and Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is crucial.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1][2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][16] |
Spill and Disposal Procedures:
-
Minor Spills: Evacuate the area and ensure adequate ventilation.[17] Absorb the spill with an inert, dry material such as sand or vermiculite (do not use combustible materials like sawdust).[17][18] Collect the absorbed material into an open-top container; do not seal it to allow for the escape of any generated carbon dioxide.[17][18]
-
Major Spills: Evacuate the area immediately and contact emergency services.[13]
-
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations. Contact a licensed hazardous waste disposal company.[17]
Section 6: Toxicological Data
Quantitative toxicological data for this compound is limited. The available information is summarized in Table 4. For many isocyanates, generic exposure limits have been established.
| Parameter | Value | Species | Reference |
| LD50 (Oral) | Data not available | [19] | |
| LD50 (Dermal) | Data not available | [19] | |
| LC50 (Inhalation) | Data not available | Rat | [19] |
| Permissible Exposure Limit (PEL) - General Isocyanates | 0.005 ppm (8-hour TWA) | [20][21][22] | |
| Short-Term Exposure Limit (STEL) - General Isocyanates | 0.02 ppm (ceiling) or 0.07 mg/m³ (15-minute) | [20][21][23] | |
| Time-Weighted Average (TWA) - General Isocyanates | 0.02 mg/m³ (8-hour) | [23] |
Section 7: Experimental Protocols for Hazard Assessment
The toxicological hazards of this compound, particularly its potential for skin and respiratory sensitization, can be assessed using standardized experimental protocols.
Skin Sensitization Assessment (OECD Test Guideline 429: Local Lymph Node Assay)
The Local Lymph Node Assay (LLNA) is the preferred method for assessing the skin sensitization potential of chemicals.[15]
Methodology:
-
Animal Model: Typically, CBA/Ca or CBA/J mice are used.
-
Test Substance Preparation: this compound is prepared in a suitable vehicle (e.g., acetone/olive oil). A minimum of three concentrations are prepared, plus a vehicle control and a positive control.
-
Application: A defined volume of the test substance is applied to the dorsal surface of each ear of the mice daily for three consecutive days.
-
Proliferation Measurement: Five days after the first application, a solution of 3H-methyl thymidine is injected intravenously.
-
Sample Collection and Processing: Three hours after the injection, the draining auricular lymph nodes are excised, and a single-cell suspension is prepared. The incorporated radioactivity is measured by liquid scintillation counting.
-
Data Analysis: The stimulation index (SI) is calculated for each group by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is classified as a skin sensitizer if the SI is ≥ 3.
References
- 1. Mechanisms of occupational asthma induced by isocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. criver.com [criver.com]
- 5. Acute Inhalation Toxicity OECD 403 - Altogen Labs [altogenlabs.com]
- 6. nucro-technics.com [nucro-technics.com]
- 7. academic.oup.com [academic.oup.com]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. academic.oup.com [academic.oup.com]
- 11. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 12. Page:NIOSH Manual of Analytical Methods - 5525.pdf/1 - Wikisource, the free online library [en.wikisource.org]
- 13. oecd.org [oecd.org]
- 14. Environmental Isocyanate-Induced Asthma: Morphologic and Pathogenetic Aspects of an Increasing Occupational Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. oecd.org [oecd.org]
- 17. Isocyanates - Evaluating Exposure | Occupational Safety and Health Administration [osha.gov]
- 18. Chemical respiratory sensitization—Current status of mechanistic understanding, knowledge gaps and possible identification methods of sensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. lifespecialtycoatings.com [lifespecialtycoatings.com]
- 20. cdph.ca.gov [cdph.ca.gov]
- 21. safetyresourcesblog.com [safetyresourcesblog.com]
- 22. actsafe.ca [actsafe.ca]
- 23. envirocare.org [envirocare.org]
Thermal Stability and Decomposition Profile of Dodecyl Isocyanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
General Thermal Stability
Dodecyl isocyanate is generally considered stable under standard ambient conditions when stored in a cool, dry environment, protected from moisture.[1] However, exposure to elevated temperatures can lead to hazardous reactions and decomposition.
Conditions to Avoid:
-
Heat and Strong Heating: Elevated temperatures can induce exothermic reactions, including dimerization and trimerization.
-
Moisture/Water: Isocyanates react exothermically with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The amine can further react with remaining isocyanate to form a urea linkage. This reaction can lead to a dangerous pressure buildup in sealed containers.[1]
-
Incompatible Materials: Contact with alcohols, amines, strong bases, acids, and oxidizing agents should be avoided as these can catalyze reactions and lead to instability.[1]
Expected Thermal Decomposition Profile
The thermal decomposition of this compound is expected to be a multi-stage process. In the absence of specific experimental data, the following pathway can be anticipated based on the known reactivity of isocyanates:
-
Dimerization and Trimerization: Upon initial heating, isocyanates can undergo self-addition reactions. Dimerization leads to the formation of uretidinediones, while trimerization, often favored at higher temperatures or in the presence of catalysts, results in the formation of highly stable isocyanurates.[1] These are exothermic processes that can contribute to a thermal runaway if not controlled.
-
Decomposition of Oligomers: At higher temperatures, the isocyanurate rings and other oligomeric structures will begin to decompose.
-
Hazardous Decomposition Products: The ultimate thermal decomposition of this compound at high temperatures is expected to release toxic and flammable gases.[1]
Table 1: Summary of Thermal Stability and Decomposition Data for this compound
| Parameter | Value / Description | Source(s) |
| Chemical Stability | Stable under normal ambient conditions (room temperature). | [1] |
| Conditions to Avoid | Heat, strong heating, exposure to moisture. | [1] |
| Incompatible Materials | Water, alcohols, strong bases, amines, acids, strong oxidizing agents. | [1] |
| Hazardous Decomposition Products | Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen cyanide (in case of fire). | [1] |
Note: The lack of specific quantitative data (e.g., T₅₀, peak decomposition temperature) in the public domain necessitates experimental determination for specific applications.
Experimental Protocols for Thermal Analysis
To quantitatively determine the thermal stability and decomposition profile of this compound, the following experimental methods are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which this compound begins to lose mass due to decomposition and to characterize the stages of decomposition.
Apparatus: A calibrated thermogravimetric analyzer.
Methodology:
-
Accurately weigh 5–10 mg of this compound into a tared TGA pan (typically aluminum or platinum).
-
Place the sample pan into the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a controlled linear heating rate (e.g., 10 °C/min).
-
Record the mass of the sample as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) will show the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the mass of any residue.
Differential Scanning Calorimetry (DSC)
Objective: To identify and quantify the thermal events such as melting, crystallization, and exothermic decomposition or polymerization reactions.
Apparatus: A calibrated differential scanning calorimeter.
Methodology:
-
Accurately weigh 2–5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Place both the sample and reference pans into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the differential heat flow between the sample and the reference as a function of temperature.
-
The resulting DSC thermogram will show endothermic peaks for phase transitions (e.g., melting) and exothermic peaks for processes like dimerization, trimerization, or decomposition. The area under an exothermic peak can be integrated to determine the enthalpy of the reaction.
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive thermal stability analysis of this compound.
Caption: Workflow for Thermal Stability Assessment.
Conclusion
While specific quantitative data on the thermal decomposition of this compound is sparse, a comprehensive understanding of its potential thermal behavior can be developed from existing safety data and knowledge of isocyanate chemistry. It is stable under recommended storage conditions but can undergo hazardous exothermic reactions and decomposition when exposed to heat or incompatible materials. For applications requiring its use at elevated temperatures, it is imperative that researchers and drug development professionals conduct rigorous thermal analysis using standard techniques such as TGA and DSC to establish a safe operating window. The protocols and workflow outlined in this guide provide a framework for such an investigation.
References
An In-depth Technical Guide to the Moisture Sensitivity and Storage of Dodecyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dodecyl isocyanate (C13H25NO), a key intermediate in the synthesis of a variety of organic compounds including pharmaceuticals and polyurethanes, exhibits significant sensitivity to moisture. This technical guide provides a comprehensive overview of the chemical behavior of this compound in the presence of water, outlines its degradation pathways, and establishes best practices for its storage and handling. Detailed experimental protocols for assessing its stability and purity are also presented to ensure the integrity of research and development activities.
Introduction
This compound is a linear aliphatic isocyanate characterized by a highly reactive isocyanate functional group (-NCO) attached to a twelve-carbon alkyl chain. This reactivity, while advantageous for chemical synthesis, also renders the molecule susceptible to degradation by nucleophiles, most notably water. Understanding and controlling the moisture sensitivity of this compound is paramount for ensuring its quality, stability, and performance in downstream applications. This guide aims to provide drug development professionals and researchers with the critical information necessary to mitigate the risks associated with moisture-induced degradation.
Moisture Sensitivity of this compound
The primary reaction of this compound with water is hydrolysis, a multi-step process that leads to the formation of dodecylamine and carbon dioxide. The amine can then react with another molecule of this compound to form a stable urea derivative.
Mechanism of Hydrolysis
The hydrolysis of this compound proceeds through the following pathway:
-
Formation of Carbamic Acid: The initial step involves the nucleophilic attack of a water molecule on the electrophilic carbon atom of the isocyanate group, leading to the formation of an unstable N-dodecylcarbamic acid intermediate.
-
Decomposition: The carbamic acid rapidly decomposes to yield dodecylamine and carbon dioxide gas.[1]
-
Urea Formation: The newly formed dodecylamine, being a primary amine, is highly reactive towards another molecule of this compound, resulting in the formation of N,N'-didodecylurea.
This sequence of reactions is often exothermic and the evolution of carbon dioxide can lead to a pressure build-up in sealed containers.[2]
Factors Influencing Hydrolysis
The rate of hydrolysis is influenced by several factors:
-
Water Concentration: The presence of water is the primary driver of the degradation process. The reaction rate is directly proportional to the amount of available moisture.[3]
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.
-
Catalysts: The reaction can be catalyzed by various compounds, including tertiary amines and organometallic compounds.[4]
Quantitative Data Summary
| Property | Value | Reference |
| Chemical Formula | C13H25NO | [5] |
| Molecular Weight | 211.34 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Boiling Point | 157-161 °C @ 21 mmHg | [6] |
| Density | 0.877 g/mL at 25 °C | [6] |
| Flash Point | >110 °C (>230 °F) | [6] |
Recommended Storage Conditions
To maintain the purity and stability of this compound, strict adherence to proper storage conditions is essential.
General Recommendations
-
Containers: Store in tightly sealed containers to prevent the ingress of atmospheric moisture.[7] Containers should be made of materials that are inert to isocyanates, such as glass or certain types of plastic. Avoid copper, copper alloys, and galvanized surfaces.[8]
-
Atmosphere: For long-term storage or for partially used containers, blanketing with a dry, inert gas such as nitrogen is strongly recommended to displace moist air.[1]
-
Temperature: Store in a cool, well-ventilated area away from direct sunlight and heat sources.[3] While a specific optimal temperature range for this compound is not universally defined, a general guideline for isocyanates is to maintain a storage temperature between 15 °C and 30 °C.[9]
-
Incompatible Materials: Keep away from water, alcohols, amines, strong bases, and strong oxidizing agents.[7]
Monitoring Storage Conditions
Regularly inspect storage areas for any signs of container damage or leaks. Monitor the temperature and, if possible, the humidity of the storage environment.
Experimental Protocols
To ensure the quality of this compound for research and development, several analytical methods can be employed to assess its purity and degradation.
Determination of Isocyanate Content (NCO%) by Titration (Based on ASTM D5155)
This method determines the percentage of isocyanate groups in the material.
Principle: A known excess of a standard solution of di-n-butylamine in a suitable solvent is reacted with the isocyanate. The unreacted amine is then back-titrated with a standardized solution of hydrochloric acid.
Apparatus:
-
Automatic potentiometric titrator
-
Glass and reference electrodes
-
Magnetic stirrer
-
Standard laboratory glassware (burettes, pipettes, flasks)
Reagents:
-
Toluene, anhydrous
-
Di-n-butylamine solution (standardized)
-
Hydrochloric acid solution (standardized)
-
Isopropyl alcohol
Procedure:
-
Accurately weigh a sample of this compound into a clean, dry flask.
-
Add a precise volume of the standardized di-n-butylamine solution.
-
Stopper the flask and allow the reaction to proceed for a specified time (e.g., 15 minutes) with gentle swirling.
-
Add isopropyl alcohol to the flask.
-
Titrate the solution with the standardized hydrochloric acid solution to the potentiometric endpoint.
-
Perform a blank titration using the same procedure without the this compound sample.
Calculation: The isocyanate content (%NCO) is calculated using the following formula:
%NCO = [(B - V) * N * 4.202] / W
Where:
-
B = volume of HCl solution for the blank titration (mL)
-
V = volume of HCl solution for the sample titration (mL)
-
N = normality of the HCl solution
-
W = weight of the sample (g)
-
4.202 = milliequivalent weight of the NCO group x 100
Determination of Water Content by Karl Fischer Titration
This method is used to quantify the amount of water present in the this compound.
Principle: Karl Fischer titration is a coulometric or volumetric method based on the reaction of iodine with water in the presence of sulfur dioxide and a base.
Apparatus:
-
Karl Fischer titrator (coulometric or volumetric)
-
Titration cell
-
Syringes for sample injection
Reagents:
-
Karl Fischer reagent (commercially available)
-
Anhydrous methanol or other suitable solvent
Procedure:
-
Set up the Karl Fischer titrator according to the manufacturer's instructions.
-
Standardize the Karl Fischer reagent with a known amount of water or a water standard.
-
Inject a known weight of the this compound sample into the titration cell.
-
The titration will proceed automatically until all the water in the sample has reacted.
-
The instrument will display the water content, typically in parts per million (ppm) or percentage.
Analysis of Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used to identify and quantify the degradation products of this compound, such as dodecylamine and N,N'-didodecylurea.
Principle: The sample is injected into a gas chromatograph, where the components are separated based on their boiling points and interaction with the stationary phase. The separated components then enter a mass spectrometer, which provides information about their molecular weight and fragmentation pattern, allowing for identification.
Apparatus:
-
Gas chromatograph with a suitable capillary column
-
Mass spectrometer detector
-
Autosampler
Procedure:
-
Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., dichloromethane).
-
Develop a suitable temperature program for the GC oven to achieve good separation of the expected components.
-
Inject the sample into the GC-MS system.
-
Analyze the resulting chromatogram and mass spectra to identify and quantify the components by comparing them to reference standards.
Visualizations
Signaling Pathway of this compound Hydrolysis
Caption: Reaction pathway of this compound hydrolysis.
Experimental Workflow for Moisture Sensitivity Assessment
Caption: Workflow for assessing this compound moisture sensitivity.
Conclusion
The high reactivity of this compound with water necessitates stringent control over its storage and handling conditions. By implementing the recommendations outlined in this guide, researchers and drug development professionals can minimize moisture-induced degradation, thereby ensuring the quality and reliability of this critical chemical intermediate. The provided experimental protocols offer a framework for the quality control and stability assessment of this compound, contributing to the robustness and reproducibility of scientific research and development processes.
References
- 1. resinlab.com [resinlab.com]
- 2. yinyangpolymerschina.com [yinyangpolymerschina.com]
- 3. zypuw.com [zypuw.com]
- 4. researchgate.net [researchgate.net]
- 5. metrohm.com [metrohm.com]
- 6. Control measures guide - Canada.ca [canada.ca]
- 7. matestlabs.com [matestlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
Methodological & Application
Application Notes and Protocols: Synthesis of Poly(dodecyl isocyanate) via Coordination Polymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of poly(dodecyl isocyanate) (PDDIC) through coordination polymerization, a method that allows for the formation of well-defined polymers with controlled molecular weights and narrow molecular weight distributions.[1][2] The procedure outlined below utilizes a chiral half-titanocene complex as an initiator, which has been demonstrated to be effective for the polymerization of isocyanates.[1][3][4]
Introduction
Polyisocyanates, particularly poly(alkyl isocyanate)s, are a significant class of polymers known for their rigid-rod helical conformation in both solution and bulk. This unique structure imparts interesting properties to the materials. Coordination polymerization offers a robust method to synthesize these polymers, often at room temperature, while avoiding undesirable side reactions like back-biting, which can be an issue in other polymerization techniques.[1] This controlled polymerization process enables the synthesis of complex macromolecular architectures, including block copolymers.[1][4] The following protocol details the synthesis of a PDDIC homopolymer.
Data Presentation
The following table summarizes the quantitative data for a typical synthesis of poly(this compound) using the specified coordination polymerization protocol.
| Parameter | Value | Reference |
| Polymer | Poly(this compound) (PDDIC) | [1] |
| Initiator | CpTiCl₂(O-(S)-2-Bu) | [1] |
| Monomer | n-dodecyl isocyanate (DDIC) | [1] |
| Solvent | Toluene | [1] |
| Temperature | Room Temperature | [1] |
| Conversion Rate | 40.6% | [1] |
| Weight Average Molecular Weight (Mw) | 6 x 10³ g/mol | [1] |
| Polydispersity Index (Đ or Mw/Mn) | 1.16 | [1] |
Experimental Protocols
This section provides a detailed methodology for the synthesis of poly(this compound).
Materials:
-
n-dodecyl isocyanate (DDIC) monomer
-
Chiral half-titanocene complex initiator: CpTiCl₂(O-(S)-2-Bu)
-
Toluene, anhydrous
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard Schlenk line and glassware
-
Magnetic stirrer
Procedure:
-
Preparation of the Reaction Vessel: A 50 mL Schlenk flask equipped with a magnetic stir bar is flame-dried under vacuum to remove any moisture. The flask is then cooled to room temperature under a positive pressure of inert gas.
-
Addition of Reagents: The following reagents are added sequentially to the Schlenk flask under an inert atmosphere:
-
CpTiCl₂(O-(S)-2-Bu) initiator
-
Anhydrous toluene
-
n-dodecyl isocyanate (DDIC) monomer
-
-
Polymerization Reaction: The resulting solution, which should be a transparent yellow, is stirred at room temperature under an inert atmosphere.[1] The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing the conversion and molecular weight.
-
Termination and Isolation: The polymerization is terminated by the addition of a quenching agent, such as methanol. The polymer is then precipitated by pouring the reaction mixture into a non-solvent, such as methanol or hexane. The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.
-
Characterization: The synthesized poly(this compound) is characterized to determine its molecular weight, molecular weight distribution, and structure.
-
Size Exclusion Chromatography (SEC): To determine the weight average molecular weight (Mw) and the polydispersity index (Đ).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure.
-
Differential Scanning Calorimetry (DSC): To study the thermal properties of the polymer.[1][3]
-
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the components in the coordination polymerization system.
Caption: Experimental workflow for the synthesis of poly(this compound).
Caption: Logical relationship of components in the polymerization system.
References
- 1. Statistical and Block Copolymers of n-Dodecyl and Allyl Isocyanate via Titanium-Mediated Coordination Polymerization: A Route to Polyisocyanates with Improved Thermal Stability | MDPI [mdpi.com]
- 2. Synthesis and Characterization of Statistical and Block Copolymers of n-Hexyl Isocyanate and 3-(Triethoxysilyl) Propyl Isocyanate via Coordination Polymerization | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
Application Notes and Protocols for Surface Modification of Silica Nanoparticles with Dodecyl Isocyanate
Introduction
Silica nanoparticles (SNPs) are versatile platforms for a wide range of applications, including drug delivery, bio-imaging, and diagnostics, owing to their biocompatibility, tunable size, and ease of surface functionalization. The surface modification of SNPs is a critical step to impart desired properties, such as hydrophobicity, which can influence their interaction with biological systems. This document provides a detailed protocol for the surface modification of silica nanoparticles with dodecyl isocyanate to create a hydrophobic outer layer. This modification is particularly relevant for enhancing the encapsulation of hydrophobic drugs and influencing cellular uptake mechanisms. These application notes are intended for researchers, scientists, and drug development professionals.
Experimental Protocols
This section details the necessary protocols for the synthesis of silica nanoparticles, their subsequent surface modification with this compound, and the characterization of the resulting nanoparticles.
Protocol 1: Synthesis of Silica Nanoparticles (Stöber Method)
This protocol describes the synthesis of monodisperse silica nanoparticles via the Stöber method.[1]
Materials:
-
Tetraethyl orthosilicate (TEOS)
-
Ethanol (absolute)
-
Ammonium hydroxide solution (28-30%)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Centrifuge
-
Sonication bath
Procedure:
-
In a round-bottom flask, prepare a solution of ethanol and deionized water.
-
Add ammonium hydroxide solution to the ethanol/water mixture and stir for 15 minutes at room temperature.
-
Add TEOS dropwise to the stirring solution.
-
Continue stirring the reaction mixture for 12 hours at room temperature to allow for the formation of silica nanoparticles.
-
Collect the silica nanoparticles by centrifugation at 15,000 rpm for 20 minutes.
-
Wash the nanoparticles three times with ethanol, with centrifugation and redispersion steps in between, to remove unreacted reagents.
-
Finally, redisperse the purified silica nanoparticles in dry toluene for the surface modification step.
Protocol 2: Surface Modification with this compound
This protocol details the grafting of this compound onto the surface of the synthesized silica nanoparticles. The isocyanate group reacts with the surface silanol groups (Si-OH) of the silica nanoparticles to form a stable urethane linkage.
Materials:
-
Silica nanoparticles (dispersed in dry toluene)
-
This compound
-
Dry toluene
-
Triethylamine (catalyst, optional)
-
Argon or Nitrogen gas
Equipment:
-
Schlenk flask or three-neck round-bottom flask
-
Magnetic stirrer with heating mantle
-
Condenser
-
Centrifuge
-
Sonication bath
Procedure:
-
Transfer the silica nanoparticle dispersion in dry toluene to a Schlenk flask.
-
Degas the dispersion by bubbling with argon or nitrogen for 30 minutes to ensure an inert atmosphere.
-
Add this compound to the dispersion under inert atmosphere. The amount of isocyanate should be in excess relative to the estimated number of surface silanol groups.
-
If desired, add a catalytic amount of triethylamine to the reaction mixture.
-
Heat the reaction mixture to 70-80°C and stir vigorously under an inert atmosphere for 24 hours.
-
After the reaction, cool the mixture to room temperature.
-
Collect the surface-modified silica nanoparticles by centrifugation.
-
Wash the nanoparticles thoroughly with toluene and then ethanol to remove unreacted this compound and any by-products. Perform at least three cycles of centrifugation and redispersion.
-
Dry the final product under vacuum.
Protocol 3: Characterization of this compound-Modified Silica Nanoparticles
This section outlines the key analytical techniques to confirm the successful surface modification and characterize the properties of the nanoparticles.
FTIR is used to identify the functional groups on the nanoparticle surface and confirm the covalent attachment of this compound.
Sample Preparation:
-
Prepare a KBr pellet by mixing a small amount of the dried nanoparticle powder with potassium bromide.
-
Alternatively, acquire the spectrum using an ATR-FTIR setup with the dry powder.
Expected Results:
-
Unmodified SNPs: Broad peak around 3400 cm⁻¹ (O-H stretching of silanol groups), sharp peak around 1100 cm⁻¹ (Si-O-Si stretching).
-
Modified SNPs: Appearance of new peaks corresponding to the dodecyl chain (C-H stretching around 2850-2960 cm⁻¹). A characteristic peak for the urethane linkage (N-H bending and C-N stretching) may appear around 1540 cm⁻¹ and the C=O stretching of the urethane group around 1715 cm⁻¹.[2] A significant reduction in the intensity of the O-H peak around 3400 cm⁻¹ should be observed.
TGA is used to quantify the amount of organic material (this compound) grafted onto the silica surface.[3]
Procedure:
-
Place a known amount of the dried nanoparticles in an alumina crucible.
-
Heat the sample from room temperature to 800°C at a rate of 10°C/min under a nitrogen atmosphere.[3]
Data Analysis:
-
The weight loss between 200°C and 600°C can be attributed to the decomposition of the grafted dodecyl groups.
-
The grafting density (σ) in chains/nm² can be calculated using the following formula[4][5]: σ = (W_loss * A_p * N_A) / (W_final * M_w * S_A) where:
-
W_loss is the weight loss of the organic layer from TGA.
-
W_final is the final weight of the silica.
-
M_w is the molecular weight of the grafted this compound.
-
N_A is Avogadro's number.
-
A_p is the surface area of a single nanoparticle.
-
S_A is the specific surface area of the silica nanoparticles.
-
DLS is used to determine the hydrodynamic diameter and size distribution of the nanoparticles in a liquid dispersion, while zeta potential measurements provide information about their surface charge and colloidal stability.[6][7][8]
Sample Preparation:
-
Disperse a small amount of the nanoparticles in deionized water or an appropriate buffer by sonication.[6]
-
The concentration should be optimized to obtain a stable and measurable signal.
Expected Results:
-
An increase in the hydrodynamic diameter is expected after surface modification due to the attached dodecyl chains.
-
The zeta potential of unmodified silica nanoparticles is typically negative at neutral pH.[9] After modification with this compound, a shift in the zeta potential towards a less negative or even positive value may be observed, depending on the degree of surface coverage and the absence or presence of other charged groups.[10]
TEM and SEM are used to visualize the morphology, size, and aggregation state of the nanoparticles.
Sample Preparation for TEM:
-
Disperse the nanoparticles in a suitable solvent like ethanol at a very low concentration.
-
Apply a drop of the dispersion onto a carbon-coated copper grid.[11][12]
-
Allow the solvent to evaporate completely before imaging.
Expected Results:
-
TEM/SEM images will reveal the size and shape of the individual nanoparticles and can show whether the modification process has induced aggregation.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the characterization of unmodified and this compound-modified silica nanoparticles. The exact values will depend on the specific synthesis and modification conditions.
| Parameter | Unmodified Silica Nanoparticles | This compound-Modified Silica Nanoparticles |
| Hydrodynamic Diameter (DLS) | 50 - 150 nm | 70 - 200 nm |
| Zeta Potential (pH 7) | -20 to -40 mV[9][13] | -10 to +10 mV[10] |
| Surface Grafting Density (TGA) | N/A | 0.5 - 2.0 chains/nm² |
| Water Contact Angle | < 30° | > 100°[14][15] |
Visualizations
Experimental Workflow
Caption: Workflow for SNP synthesis, modification, and analysis.
Cellular Uptake Signaling Pathway
Caption: Cellular uptake of modified SNPs.
References
- 1. broadpharm.com [broadpharm.com]
- 2. semarakilmu.com.my [semarakilmu.com.my]
- 3. The Influence of Graft Length and Density on Dispersion, Crystallisation and Rheology of Poly(ε-caprolactone)/Silica Nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. nanopartikel.info [nanopartikel.info]
- 7. horiba.com [horiba.com]
- 8. Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nanobioletters.com [nanobioletters.com]
- 10. researchgate.net [researchgate.net]
- 11. microscopyinnovations.com [microscopyinnovations.com]
- 12. researchgate.net [researchgate.net]
- 13. Surface treatment of silica nanoparticles for stable and charge-controlled colloidal silica - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Contact angle assessment of hydrophobic silica nanoparticles related to the mechanisms of dry water formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Enhancing Polymer Hydrophobicity by Grafting Dodecyl Isocyanate for Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the chemical modification of polymer backbones via the grafting of dodecyl isocyanate to impart hydrophobic properties. Increased hydrophobicity is a critical attribute for various applications in drug delivery, including the development of controlled-release formulations and the encapsulation of hydrophobic drugs.[1][2][3][4] This guide covers the synthesis, characterization, and potential applications of these modified polymers, offering step-by-step instructions for researchers in the pharmaceutical and materials science fields.
Introduction: The Role of Hydrophobicity in Drug Delivery
Polymers are fundamental components in modern drug delivery systems, serving as matrices for controlled release, coatings to protect active pharmaceutical ingredients (APIs), and vehicles for targeted delivery.[5][6] The hydrophobicity of a polymer is a key determinant of its interaction with aqueous environments and its drug release kinetics.[1][7] By grafting long alkyl chains, such as dodecyl groups, onto a hydrophilic or moderately hydrophobic polymer backbone, it is possible to significantly increase its hydrophobicity. This modification can slow down the diffusion of water into the polymer matrix, thereby achieving a more sustained release of encapsulated drugs.[1][3]
This compound is an effective reagent for this purpose due to the high reactivity of the isocyanate group (-NCO) with hydroxyl (-OH) or amine (-NH2) groups present on many polymer backbones.[8][9][10] This reaction forms stable urethane or urea linkages, respectively.[8][11]
Experimental Protocols
General Protocol for Grafting this compound onto a Hydroxyl-Containing Polymer Backbone
This protocol provides a general method for the covalent attachment of this compound to a polymer containing hydroxyl groups (e.g., Polyvinyl Alcohol, Cellulose, Hyaluronic Acid).[12][13][14]
Materials:
-
Hydroxyl-containing polymer (e.g., Polyvinyl Alcohol, 87-89% hydrolyzed)[15]
-
This compound
-
Anhydrous Dimethylformamide (DMF) or other suitable aprotic solvent
-
Dibutyltin dilaurate (DBTDL) catalyst (optional, but recommended to increase reaction rate)[16]
-
Anhydrous toluene
-
Methanol (for quenching)
-
Acetone (for precipitation)
-
Nitrogen gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)
-
Magnetic stirrer and heating mantle
Procedure:
-
Drying the Polymer: Dry the hydroxyl-containing polymer under vacuum at 60-80°C for at least 12 hours to remove any residual water, which can react with the isocyanate.
-
Dissolution: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and condenser, dissolve the dried polymer in anhydrous DMF to a concentration of 2-5% (w/v). Stir the mixture under a nitrogen atmosphere until the polymer is fully dissolved. This may require gentle heating.
-
Catalyst Addition (Optional): If using a catalyst, add a catalytic amount of DBTDL (e.g., 0.01-0.05% by weight of the total reactants) to the polymer solution and stir for 15 minutes.[16]
-
Isocyanate Addition: In a separate flask, prepare a solution of this compound in a small amount of anhydrous toluene. Add this solution dropwise to the polymer solution at room temperature over 30-60 minutes using a dropping funnel. The molar ratio of this compound to the hydroxyl groups on the polymer can be varied to control the degree of substitution.
-
Reaction: Heat the reaction mixture to 60-80°C and allow it to stir under a nitrogen atmosphere for 12-24 hours. The progress of the reaction can be monitored by FTIR spectroscopy by observing the disappearance of the isocyanate peak.[17][18]
-
Quenching: After the reaction is complete, cool the mixture to room temperature and add a small amount of methanol to quench any unreacted isocyanate groups.
-
Precipitation and Purification: Precipitate the modified polymer by slowly pouring the reaction mixture into a large volume of a non-solvent such as acetone or a mixture of acetone and water, while stirring vigorously.
-
Washing: Collect the precipitated polymer by filtration and wash it thoroughly with the non-solvent to remove any unreacted reagents and catalyst.
-
Drying: Dry the purified polymer under vacuum at 40-50°C to a constant weight.
Protocol for Characterization of this compound-Grafted Polymers
FTIR is used to confirm the successful grafting of this compound onto the polymer backbone by identifying the formation of urethane linkages.[8][11][17]
Procedure:
-
Acquire FTIR spectra of the original polymer, this compound, and the modified polymer.
-
Prepare samples as KBr pellets or cast films on a suitable substrate.
-
Scan in the range of 4000-400 cm⁻¹.
-
Analysis:
-
Confirm the disappearance or significant reduction of the strong N=C=O stretching peak from this compound at approximately 2270 cm⁻¹.[8][17]
-
Identify the appearance of new peaks corresponding to the urethane linkage:
-
Observe the presence of C-H stretching peaks from the dodecyl chains around 2850-2960 cm⁻¹.
-
¹H NMR spectroscopy is used to confirm the presence of the dodecyl chains and to quantify the degree of substitution (DS).
Procedure:
-
Dissolve a known amount of the modified polymer in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Acquire the ¹H NMR spectrum.
-
Analysis:
-
Identify the characteristic peaks of the polymer backbone.
-
Identify the new peaks corresponding to the protons of the grafted dodecyl chains:
-
A triplet at ~0.8-0.9 ppm corresponding to the terminal methyl group (-CH₃).
-
A broad multiplet at ~1.2-1.4 ppm corresponding to the methylene groups of the alkyl chain (-(CH₂)₉-).
-
A multiplet at ~3.0-3.2 ppm corresponding to the methylene group adjacent to the urethane nitrogen (-NH-CH₂-).
-
-
Quantification of DS: The degree of substitution can be calculated by comparing the integral of a characteristic peak from the dodecyl chain (e.g., the terminal -CH₃) to the integral of a peak from the repeating unit of the polymer backbone.
-
This protocol determines the hydrophobicity of the polymer surface by measuring the static water contact angle.[19][20][21][22]
Procedure:
-
Sample Preparation: Prepare a flat, smooth film of the polymer by solution casting or spin coating on a clean glass slide.[5] Ensure the film is completely dry.
-
Instrument Setup: Use a contact angle goniometer with a high-resolution camera and a precision liquid dispensing system.[19]
-
Droplet Deposition: Place the polymer-coated slide on the sample stage. Using a microsyringe, carefully deposit a small droplet (typically 2-5 µL) of deionized water onto the polymer surface.[20]
-
Image Capture and Analysis: Immediately after the droplet stabilizes, capture a high-quality image of the droplet profile. Use the instrument's software to measure the angle formed between the tangent of the droplet at the solid-liquid interface and the solid surface.[19]
-
Replicates: Repeat the measurement at several different locations on the film surface and calculate the average contact angle.[23]
Data Presentation
The following tables summarize the expected outcomes from the characterization of this compound-grafted polymers.
Table 1: Key FTIR Spectral Changes Upon Grafting
| Functional Group | Wavenumber (cm⁻¹) | Expected Observation in Grafted Polymer |
| Isocyanate (-N=C=O) | ~2270 | Disappearance or significant reduction |
| Hydroxyl (-OH) | ~3200-3500 (broad) | Reduction in intensity |
| Urethane N-H Stretch | ~3300 | Appearance of a new peak |
| Urethane C=O Stretch | ~1700 | Appearance of a new peak |
| Urethane N-H Bend | ~1530 | Appearance of a new peak |
| Alkyl C-H Stretch | ~2850-2960 | Increased intensity |
Table 2: Expected Change in Water Contact Angle
| Polymer Backbone | Modification | Expected Water Contact Angle | Reference |
| Unmodified Polycarbonate | None | 84° | [13] |
| Dodecylamine Modified Polycarbonate | Grafted with dodecyl chains | >100° | [13] |
| Unmodified Cellulose | None | ~20-30° | |
| Octadecyl Isocyanate Modified Cellulose | Grafted with C18 chains | up to 110° | [24] |
| Unmodified Poly(vinyl chloride) Film | None | ~80-90° | |
| PVC/Paraffin Wax Film | Composite | 102° (on glass) | [25] |
Visualization of Workflow and Principles
Caption: Experimental workflow for synthesis and characterization.
Caption: Principle of hydrophobicity for controlled drug release.
Applications in Drug Development
The modification of polymer backbones with this compound offers several advantages for drug development professionals:
-
Sustained Release Formulations: The resulting hydrophobic polymer matrices can significantly slow down the release of water-soluble drugs, making them ideal for developing long-acting injectables or oral dosage forms with reduced dosing frequency.[3][26]
-
Encapsulation of Hydrophobic Drugs: Amphiphilic polymers, created by grafting hydrophobic dodecyl chains onto a hydrophilic backbone, can self-assemble into micelles or nanoparticles.[27][28][29] These structures can encapsulate poorly water-soluble drugs, improving their bioavailability and enabling intravenous administration.[6]
-
Topical and Transdermal Delivery: Hydrophobic polymer films can act as moisture barriers in topical formulations, protecting the drug from degradation and controlling its release into the skin.[25]
-
Medical Device Coatings: Coating medical devices with hydrophobic polymers can reduce biofilm formation and improve biocompatibility.
Conclusion
Grafting this compound onto polymer backbones is a versatile and effective method for tuning the hydrophobicity of materials for drug delivery applications. The protocols and data presented in this document provide a comprehensive guide for researchers to synthesize, characterize, and apply these modified polymers. By controlling the degree of hydrophobic modification, it is possible to design advanced drug delivery systems with tailored release profiles and enhanced therapeutic efficacy.
References
- 1. ijpras.com [ijpras.com]
- 2. US20140356435A1 - Hydrophobic Drug-Delivery Material, Method For Manufacturing Thereof And Methods For Delivery Of A Drug-Delivery Composition - Google Patents [patents.google.com]
- 3. Controlled Drug Release from Biodegradable Polymer Matrix Loaded in Microcontainers Using Hot Punching - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ultra-Long-Term Delivery of Hydrophilic Drugs Using Injectable In Situ Cross-Linked Depots - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a biodegradable polymer film formulation for protein-based drug delivery - Stepanov - Pharmacy Formulas [journals.eco-vector.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. CN1803879A - Soluble cross-linked polyvinyl alcohol polyurethane and synthesis method thereof - Google Patents [patents.google.com]
- 14. Frontiers | Grafting of Fatty Acids on Polyvinyl Alcohol: Effects on Surface Energy and Adhesion Strength of Acrylic Pressure Sensitive Adhesives [frontiersin.org]
- 15. Frontiers | Changing Compliance of Poly(Vinyl Alcohol) Tubular Scaffold for Vascular Graft Applications Through Modifying Interlayer Adhesion and Crosslinking Density [frontiersin.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. keylinktech.com [keylinktech.com]
- 20. apps.dtic.mil [apps.dtic.mil]
- 21. biolinscientific.com [biolinscientific.com]
- 22. researchgate.net [researchgate.net]
- 23. sunzern.com [sunzern.com]
- 24. researchgate.net [researchgate.net]
- 25. cdmf.org.br [cdmf.org.br]
- 26. Poly(dimethylsiloxane) coatings for controlled drug release--polymer modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. The role of hydrophobic modification on hyaluronic acid dynamics and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Functionalization of Cellulose Nanocrystals with Dodecyl Isocyanate
Introduction
Cellulose nanocrystals (CNCs) are bio-based nanomaterials with exceptional mechanical properties, high surface area, and biodegradability.[1] However, their inherent hydrophilicity limits their dispersion in non-polar polymer matrices and restricts their application in certain fields, such as the delivery of hydrophobic drugs.[2][3] Surface functionalization with hydrophobic molecules is a key strategy to overcome these limitations.[4] This document provides detailed protocols for the functionalization of CNCs with dodecyl isocyanate, a process that grafts twelve-carbon alkyl chains onto the CNC surface via a stable urethane linkage. This modification enhances the hydrophobicity of the CNCs, improving their compatibility with non-polar media and enabling their use as reinforcing agents in polymer composites and as carriers for hydrophobic therapeutic agents.[5][6][7]
Reaction Principle
The functionalization process is based on the chemical reaction between the isocyanate group (-NCO) of this compound and the abundant primary and secondary hydroxyl groups (-OH) on the surface of the cellulose nanocrystals.[8] This reaction, typically catalyzed by a Lewis acid like dibutyltin dilaurate (DBTDL), forms a covalent urethane bond (-NH-C(=O)-O-), effectively grafting the hydrophobic dodecyl chains onto the hydrophilic CNC surface.[9][10] The reaction is generally performed in an anhydrous organic solvent to prevent the isocyanate from reacting with water.[10]
Visualized Workflows and Schemes
Caption: Experimental workflow for the synthesis and purification of this compound-modified CNCs.
Caption: Reaction scheme for the formation of a urethane linkage on the CNC surface.
Experimental Protocols
Protocol 1: Synthesis of this compound-Functionalized CNCs (DI-CNCs)
This protocol is adapted from methodologies for grafting long-chain isocyanates onto CNCs.[10]
Materials and Reagents:
-
Freeze-dried Cellulose Nanocrystals (CNCs)
-
This compound (C₁₃H₂₅NO)
-
Anhydrous Toluene
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Ethanol
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Condenser
-
Magnetic stirrer and hotplate
-
Septa and needles
-
Schlenk line or nitrogen balloon setup
-
Ultrasonic bath or probe sonicator
-
High-speed centrifuge and tubes
-
Vacuum oven
Procedure:
-
Drying: Ensure CNCs are thoroughly dried by freeze-drying or heating in a vacuum oven at 60°C overnight to remove residual water.
-
Dispersion: Add 1.0 g of dried CNCs to 100 mL of anhydrous toluene in the three-neck flask. Disperse the CNCs using an ultrasonic bath for 30 minutes or until a stable, cloudy suspension is formed.
-
Inert Atmosphere: Equip the flask with a condenser and magnetic stir bar. Purge the system with nitrogen gas for 15-20 minutes to create an inert atmosphere. Maintain a slight positive pressure of nitrogen throughout the reaction.
-
Reagent Addition: While stirring, add 1-10 equivalents of this compound relative to the available surface hydroxyl groups on the CNCs.[10] Following this, add a catalytic amount of DBTDL (e.g., 2-3 drops).
-
Reaction: Heat the reaction mixture to 110°C and allow it to react for 6 to 24 hours with continuous stirring.[10]
-
Purification:
-
Cool the mixture to room temperature.
-
Transfer the suspension to centrifuge tubes and centrifuge at 10,000 rpm for 15 minutes to collect the modified CNCs.
-
Discard the supernatant, which contains unreacted isocyanate, catalyst, and by-products.
-
Re-disperse the pellet in fresh toluene and centrifuge again. Repeat this washing step three times.
-
Perform two additional washing cycles using ethanol to remove the toluene.
-
-
Drying: Dry the final product (DI-CNCs) in a vacuum oven at 60°C overnight. The result is a fine, hydrophobic powder.
Protocol 2: Characterization of DI-CNCs
2.1 Attenuated Total Reflectance - Fourier-Transform Infrared Spectroscopy (ATR-FTIR)
-
Purpose: To confirm the successful grafting of this compound onto the CNC surface.
-
Methodology: Collect spectra of unmodified CNCs and dried DI-CNCs using an FTIR spectrometer in ATR mode.[11] Look for the appearance of new peaks corresponding to the urethane linkage (C=O stretching around 1700-1740 cm⁻¹, N-H bending around 1540 cm⁻¹) and C-H stretching from the dodecyl chains (around 2850-2960 cm⁻¹).[2][9]
2.2 Thermogravimetric Analysis (TGA)
-
Purpose: To evaluate the change in thermal stability after functionalization.
-
Methodology: Heat approximately 5-10 mg of the dried sample (unmodified CNCs and DI-CNCs) from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere. The modification is expected to slightly decrease the onset degradation temperature due to the presence of the less stable urethane linkages and alkyl chains compared to the crystalline cellulose structure.[9][12]
2.3 Water Contact Angle Measurement
-
Purpose: To quantify the increase in surface hydrophobicity.
-
Methodology: Prepare a flat film or pressed pellet of the dried DI-CNC powder. Place a droplet of deionized water on the surface and measure the angle between the droplet and the surface using a goniometer. Unmodified CNCs are hydrophilic with a low contact angle, while successful functionalization should result in a significantly higher contact angle (>90°), indicating a hydrophobic surface.[10]
Representative Data and Characterization
The success of the functionalization is confirmed by various analytical techniques. The data presented below are representative values based on studies of CNCs modified with long-chain isocyanates.
Table 1: Physicochemical Properties of Unmodified vs. Modified CNCs
| Property | Unmodified CNCs | This compound-CNCs (DI-CNCs) | Characterization Technique | Reference |
| Appearance | White, hydrophilic powder | Off-white, hydrophobic powder | Visual Inspection | N/A |
| Dispersibility | Good in water, poor in non-polar solvents | Poor in water, good in toluene, chloroform | Solvent Dispersion Test | [10][13] |
| Water Contact Angle | < 30° | > 90° | Goniometry | [10] |
| Thermal Degradation Onset (Td, onset) | ~250-300 °C | ~220-270 °C | Thermogravimetric Analysis (TGA) | [9][14] |
Table 2: Spectroscopic and Elemental Analysis Data
| Analysis | Key Finding for DI-CNCs | Purpose | Reference |
| FTIR Spectroscopy | Appearance of peaks at ~1720 cm⁻¹ (C=O), ~1540 cm⁻¹ (N-H), and 2850-2960 cm⁻¹ (C-H) | Confirms urethane bond formation and presence of alkyl chains | [2][9] |
| Elemental Analysis | Increased Carbon and Nitrogen content compared to unmodified CNCs | Allows for quantification of the degree of substitution | [9][12] |
| 13C Solid-State NMR | Appearance of new peaks corresponding to the carbons in the urethane linkage and the dodecyl chain | Provides structural confirmation of the grafting | [12][15] |
Applications in Research and Drug Development
The hydrophobic nature of DI-CNCs opens up new applications, particularly for the materials science and pharmaceutical industries.
-
Polymer Nanocomposites: DI-CNCs can be readily dispersed in hydrophobic polymer matrices such as polyurethane, polypropylene, and polyesters.[9][15] This improved dispersion leads to enhanced mechanical properties, including increased tensile strength and thermal stability, making them effective bio-based reinforcing agents.[9][15]
-
Drug Delivery Systems: The hydrophobic dodecyl chains on the CNC surface can form domains capable of encapsulating or adsorbing poorly water-soluble (hydrophobic) drugs.[6][7] This allows DI-CNCs to act as nanocarriers, potentially improving the bioavailability and enabling controlled release of these therapeutic agents.[3][5] The biocompatibility and biodegradability of cellulose are significant advantages for such biomedical applications.[1][16]
-
Emulsion Stabilization: Amphiphilic particles are known to stabilize Pickering emulsions. With both a hydrophilic cellulose core and a hydrophobic surface, DI-CNCs can act as effective stabilizers for oil-in-water or water-in-oil emulsions, which is relevant for formulations in the food, cosmetic, and pharmaceutical industries.[17]
References
- 1. Functionalization of cellulose nanocrystals for advanced applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 3. Surface modified cellulose nanomaterials: a source of non-spherical nanoparticles for drug delivery - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Cellulose nanocrystals: synthesis, functional properties, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are the potential applications of cellulose based nanomaterials in drug delivery systems for pharmaceutical excipients? - HEBEI DOUBLE BULLS CELLULOSE CO.,LTD [double-bulls.com]
- 7. The use of nanocrystalline cellulose for the binding and controlled release of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Chemically Functionalized Cellulose Nanocrystals as Reactive Filler in Bio-Based Polyurethane Foams - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 15. researchgate.net [researchgate.net]
- 16. shop.nanografi.com [shop.nanografi.com]
- 17. Hydrophobization of Cellulose Nanocrystals for Aqueous Colloidal Suspensions and Gels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dodecyl Isocyanate in the Preparation of Polyurethane Coatings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecyl isocyanate (C₁₃H₂₅NO) is a linear, monofunctional aliphatic isocyanate. In the formulation of polyurethane (PU) coatings, it serves as a specialty modifying agent rather than a primary structural component. Unlike di- or polyfunctional isocyanates that lead to cross-linked, three-dimensional polymer networks, the single isocyanate group in this compound acts as a chain terminator. This characteristic, combined with its long hydrophobic alkyl chain, allows for precise control over polymer molecular weight and imparts specific surface properties to the final coating, such as hydrophobicity and improved surface slip. Aliphatic isocyanates, in general, are known for their excellent UV stability, making them suitable for coatings requiring long-term color and gloss retention.[1][2]
These application notes provide an overview of the role of this compound in polyurethane coatings, along with a detailed, illustrative experimental protocol for its incorporation and methods for characterizing the resulting film.
Principle of Action: Signaling Pathway of Polyurethane Formation
The fundamental chemistry of polyurethane formation involves the nucleophilic addition reaction between an isocyanate group (-NCO) and a hydroxyl group (-OH) from a polyol.[3][4][5] This reaction forms a urethane linkage. When a diisocyanate is reacted with a diol or polyol, a linear or cross-linked polyurethane polymer is formed.[6]
This compound, being monofunctional, reacts with a hydroxyl group to terminate a growing polymer chain. This prevents further chain propagation at that site, thereby controlling the molecular weight of the polyurethane. The long dodecyl (C12) chain is oriented towards the surface of the coating, which reduces surface energy and increases hydrophobicity.
Illustrative Quantitative Data
The following tables present hypothetical, yet chemically sound, quantitative data to illustrate the expected effects of incorporating this compound into a standard polyurethane coating formulation.
Table 1: Effect of this compound Concentration on Polymer Properties
| This compound (mol% of total isocyanate) | Average Molecular Weight ( g/mol ) | Polydispersity Index (PDI) | Gel Time (minutes) |
| 0 | >100,000 (Cross-linked) | > 5.0 | 45 |
| 1 | 80,000 | 3.5 | 60 |
| 2 | 55,000 | 3.1 | 75 |
| 5 | 25,000 | 2.8 | >120 |
Note: This data is illustrative and assumes a base formulation of a diisocyanate and a diol. The addition of a monofunctional isocyanate is expected to reduce the average molecular weight and increase the gel time by limiting cross-linking.
Table 2: Influence of this compound on Coating Surface Properties
| This compound (mol% of total isocyanate) | Water Contact Angle (°) | Surface Energy (mN/m) | Pencil Hardness |
| 0 | 75 ± 2 | 45.2 | 2H |
| 1 | 90 ± 3 | 38.5 | H |
| 2 | 105 ± 2 | 32.1 | F |
| 5 | 115 ± 3 | 28.7 | HB |
Note: This illustrative data shows the expected increase in hydrophobicity (higher contact angle) and decrease in surface energy with increasing concentration of this compound. A potential trade-off could be a slight decrease in surface hardness due to the reduction in cross-link density.
Experimental Protocols
This section details a representative protocol for the synthesis of a polyurethane coating modified with this compound.
Materials:
-
Polyol: Polycaprolactone diol (PCL), MW = 2000 g/mol
-
Diisocyanate: Hexamethylene diisocyanate (HDI)
-
Monofunctional Isocyanate: this compound
-
Catalyst: Dibutyltin dilaurate (DBTDL)
-
Solvent: Anhydrous methyl ethyl ketone (MEK)
-
Substrate: Q-panels (steel) or glass slides for coating application
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet
-
Condenser
-
Heating mantle with temperature controller
-
Syringes for reagent addition
-
FTIR spectrometer
-
Goniometer (for contact angle measurement)
-
Film applicator (e.g., doctor blade)
Workflow Diagram:
Procedure:
-
Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen. Ensure all reagents are anhydrous.
-
Reaction Setup: Assemble the three-neck flask with a mechanical stirrer, condenser, and nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
Polyol Addition: Charge the flask with the calculated amount of polycaprolactone diol and anhydrous MEK to achieve a 50% solids content.
-
Dissolution: Begin stirring and gently heat the mixture to 60°C to completely dissolve the polyol.
-
Prepolymer Formation: Once the polyol is dissolved, increase the temperature to 75°C. Add the calculated amount of HDI dropwise over 15 minutes. The NCO:OH ratio for the main polymer backbone is typically kept at around 2:1 to ensure an isocyanate-terminated prepolymer. Allow the reaction to proceed for 1 hour.
-
Chain Termination/Modification: Add the desired molar percentage of this compound to the reaction mixture.
-
Catalysis and Final Reaction: Add a catalytic amount of DBTDL (e.g., 0.05 wt% of total reactants). Continue the reaction at 75°C.
-
Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them via FTIR spectroscopy. The reaction is considered complete when the characteristic NCO peak at approximately 2270 cm⁻¹ disappears. This typically takes 2-3 hours after catalyst addition.
-
Coating Formulation: Once the reaction is complete, cool the polyurethane solution to room temperature. The resulting polymer solution is now ready for application.
-
Application and Curing: Apply the coating to a prepared substrate using a film applicator to a desired thickness (e.g., 75 µm wet film thickness). Allow the solvent to flash off for 15-20 minutes at ambient temperature, followed by curing in an oven at a specified temperature (e.g., 70°C for 2 hours) or under ambient conditions for 7 days.
Characterization Protocol:
-
FTIR Analysis: Confirm the formation of urethane linkages by observing the appearance of N-H stretching (~3300 cm⁻¹) and C=O stretching (~1730 cm⁻¹) bands, and the disappearance of the -NCO peak (~2270 cm⁻¹).
-
Contact Angle Measurement: Use a goniometer to measure the static water contact angle on the surface of the cured film to quantify hydrophobicity.
-
Pencil Hardness: Determine the surface hardness of the coating according to ASTM D3363.
-
Adhesion Test: Evaluate the adhesion of the coating to the substrate using the cross-hatch adhesion test (ASTM D3359).
Safety and Handling
Isocyanates are sensitizers and can cause respiratory and skin irritation.[3] Always handle this compound and other isocyanates in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.
References
Application Notes and Protocols for Dodecyl Isocyanate-Based Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecyl isocyanate is a chemical compound featuring a twelve-carbon alkyl chain and a highly reactive isocyanate functional group. This structure makes it a valuable reagent for bioconjugation, the process of covalently linking molecules to biomolecules such as proteins, peptides, or antibodies. The long dodecyl chain imparts hydrophobicity to the resulting conjugate, which can be advantageous for applications in drug delivery, protein immobilization, and the development of antibody-drug conjugates (ADCs). The isocyanate group readily reacts with nucleophilic functional groups on biomolecules, primarily the ε-amino group of lysine residues and the N-terminal α-amino group, to form stable urea linkages.[1][2] This document provides a detailed guide to performing and troubleshooting this compound-based bioconjugation, including experimental protocols and data presentation guidelines.
Reaction Mechanism and Considerations
Isocyanates are highly reactive electrophiles that readily form covalent bonds with nucleophiles. In the context of bioconjugation with proteins, the primary reaction is the formation of a stable urea bond with primary amines.[1]
Key Considerations:
-
High Reactivity and Moisture Sensitivity: Isocyanates are highly susceptible to hydrolysis in aqueous environments.[2] Therefore, it is crucial to use anhydrous solvents for preparing the this compound stock solution and to minimize its exposure to water before addition to the protein solution.[3]
-
Reaction pH: The reaction with primary amines is pH-dependent. A pH range of 8.5-9.0 is generally recommended to ensure that a significant portion of the lysine residues are in their deprotonated, nucleophilic state.[3]
-
Buffer Selection: Amine-containing buffers such as Tris or glycine must be avoided as they will compete with the protein for reaction with the isocyanate. Phosphate-buffered saline (PBS) or bicarbonate buffers are suitable alternatives.[4][5]
-
Promiscuous Reactivity: Isocyanates can also react with other nucleophilic residues on proteins, such as the hydroxyl groups of serine, threonine, and tyrosine, and the sulfhydryl group of cysteine, although the reaction with amines is generally faster.[6] This can lead to a heterogeneous mixture of products.
-
Hydrophobicity: The dodecyl chain will increase the hydrophobicity of the modified protein. This may affect its solubility and require special considerations during purification and characterization.
Experimental Protocols
This section provides a step-by-step guide for the bioconjugation of this compound to a protein. These are general guidelines and should be optimized for each specific protein and application.
Materials and Reagents
-
Protein of interest (e.g., antibody, enzyme) in an amine-free buffer (e.g., PBS, pH 8.5)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Dialysis tubing or centrifugal filtration units for purification
-
Phosphate-buffered saline (PBS), pH 7.4
Experimental Workflow Diagram
Caption: Experimental workflow for this compound-based bioconjugation.
Step-by-Step Protocol
-
Protein Preparation:
-
Ensure the protein of interest is in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.5).
-
The protein concentration should typically be between 1-10 mg/mL.
-
If the protein solution contains interfering substances like Tris or glycine, perform a buffer exchange using dialysis or desalting columns.[5]
-
-
This compound Stock Solution Preparation:
-
Caution: this compound is a hazardous chemical and should be handled in a fume hood with appropriate personal protective equipment.
-
Just before use, prepare a stock solution of this compound in an anhydrous solvent such as DMSO or DMF to a concentration of 10-100 mM.[3]
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound stock solution to the protein solution while gently vortexing. The optimal molar ratio of isocyanate to protein needs to be determined empirically but a starting point of 10- to 50-fold molar excess is recommended.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring. The reaction can also be performed at 4°C overnight.[5]
-
-
Quenching the Reaction:
-
To stop the reaction, add a quenching reagent such as Tris-HCl or glycine to a final concentration of 50-100 mM. This will react with any unreacted this compound.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Characterization of the Conjugate:
-
Determine the protein concentration of the final conjugate using a standard protein assay (e.g., BCA assay).
-
Analyze the conjugate by SDS-PAGE to observe any shifts in molecular weight.
-
Determine the degree of labeling (DOL) using mass spectrometry (e.g., MALDI-TOF) or a colorimetric assay.[9]
-
Data Presentation
Quantitative data should be summarized in tables for easy comparison and reproducibility.
Table 1: Recommended Starting Conditions for this compound Bioconjugation
| Parameter | Recommended Starting Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency. |
| Reaction Buffer | 100 mM Sodium Phosphate, 150 mM NaCl | Must be amine-free. |
| Reaction pH | 8.5 - 9.0 | Optimizes amine reactivity.[3] |
| This compound Stock | 10 - 100 mM in anhydrous DMSO | Prepare fresh before each use. |
| Molar Excess of Isocyanate | 10:1 to 50:1 (Isocyanate:Protein) | Needs to be optimized for desired DOL. |
| Reaction Temperature | Room Temperature or 4°C | Lower temperatures may reduce hydrolysis.[10] |
| Reaction Time | 1 - 2 hours at RT or overnight at 4°C | Monitor reaction progress if possible. |
| Quenching Reagent | 50 - 100 mM Tris or Glycine | Ensures termination of the reaction. |
Visualization of Key Processes
Chemical Reaction of this compound with a Protein Lysine Residue
Caption: Reaction of this compound with a primary amine on a protein.
Troubleshooting Guide for this compound Bioconjugation
Caption: Troubleshooting common issues in this compound bioconjugation.
Conclusion
This compound-based bioconjugation offers a straightforward method for introducing a hydrophobic alkyl chain onto biomolecules. Careful attention to reaction conditions, particularly pH and the exclusion of water and amine-containing buffers, is critical for successful and efficient conjugation. The protocols and guidelines presented here provide a solid foundation for researchers to develop and optimize their specific bioconjugation strategies for a wide range of applications in research and drug development.
References
- 1. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. msvision.com [msvision.com]
- 7. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 8. Hydrophobic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proteomics Analysis of Carbamylation - Creative Proteomics [creative-proteomics.com]
- 10. Effects of carbamoylation with alkyl isocyanates on the assay of proteins by dye binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterization of Dodecyl Isocyanate-Modified Surfaces using X-ray Photoelectron Spectroscopy (XPS) and Contact Angle Measurements
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the characterization of surfaces modified with dodecyl isocyanate. The modification of surfaces with long-chain alkyl isocyanates is a critical technique for altering surface properties, such as hydrophobicity, biocompatibility, and adhesion. This is particularly relevant in the development of medical devices, drug delivery systems, and advanced materials. Here, we outline the protocols for surface functionalization and subsequent analysis using X-ray Photoelectron Spectroscopy (XPS) and water contact angle goniometry.
Introduction
Surface modification with this compound allows for the creation of a dense, hydrophobic monolayer. The long dodecyl chains orient away from the surface, leading to a significant change in surface energy. This application note details the procedures to first modify a hydroxylated surface (such as a silicon wafer with a native oxide layer) with this compound and then to characterize the resulting chemical composition and wettability.
XPS is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. Contact angle goniometry is used to measure the wettability of a surface, which is determined by the balance of adhesive and cohesive forces. Together, these two techniques provide a comprehensive characterization of the modified surface.
Data Presentation
Successful functionalization of a surface with this compound results in predictable changes in its elemental composition and wettability. The following tables summarize the expected quantitative data for a silicon wafer before and after modification.
Table 1: Representative XPS Quantitative Analysis
| Surface | Element | Binding Energy (eV) | Atomic Concentration (%) |
| Unmodified Silicon Wafer | Si 2p | ~99.3 (Si), ~103.2 (SiO₂) | 45 - 55 |
| O 1s | ~532.5 | 40 - 50 | |
| C 1s | ~284.8 | 5 - 10 (Adventitious Carbon) | |
| This compound-Modified | Si 2p | ~99.3 (Si), ~103.2 (SiO₂) | 20 - 30 |
| O 1s | ~532.8 | 25 - 35 | |
| C 1s | ~284.8 (C-C, C-H), ~286.5 (C-N), ~288.5 (N-C=O) | 40 - 50 | |
| N 1s | ~400.0 (N-C=O) | 3 - 7 |
Note: Binding energies can vary slightly depending on the instrument calibration and specific surface chemistry.
Table 2: Representative Water Contact Angle Data
| Surface | Advancing Angle (°) | Receding Angle (°) | Contact Angle Hysteresis (°) |
| Unmodified Silicon Wafer | 20 - 40 | 10 - 20 | 10 - 20 |
| This compound-Modified | 105 - 115 | 85 - 95 | 15 - 25 |
Experimental Protocols
Surface Preparation: Hydroxylation of Silicon Wafer
This protocol describes the cleaning and activation of a silicon wafer to generate a hydroxylated surface, which is reactive towards isocyanates.
Materials:
-
Silicon wafers
-
Acetone (ACS grade)
-
Isopropanol (ACS grade)
-
Sulfuric acid (H₂SO₄, 98%)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Deionized (DI) water
-
Nitrogen gas (high purity)
Procedure:
-
Cut silicon wafers to the desired size.
-
Place the wafers in a beaker and sonicate in acetone for 15 minutes.
-
Rinse the wafers thoroughly with DI water.
-
Sonicate the wafers in isopropanol for 15 minutes.
-
Rinse the wafers thoroughly with DI water and dry under a stream of nitrogen gas.
-
Prepare a piranha solution by carefully and slowly adding H₂O₂ to H₂SO₄ in a 1:3 volume ratio in a glass beaker under a fume hood. Caution: Piranha solution is extremely corrosive and reacts violently with organic materials.
-
Immerse the cleaned wafers in the piranha solution for 30 minutes.
-
Carefully remove the wafers and rinse them extensively with DI water.
-
Dry the wafers under a stream of nitrogen gas. The surface is now hydrophilic and ready for functionalization.
Surface Modification with this compound
This protocol details the reaction of the hydroxylated silicon wafer with this compound to form a self-assembled monolayer.
Materials:
-
Hydroxylated silicon wafers
-
This compound (99%)
-
Anhydrous toluene
-
Triethylamine (catalyst, optional)
Procedure:
-
Work in a glovebox or under an inert atmosphere to prevent premature reaction of the isocyanate with moisture.
-
Prepare a 1% (v/v) solution of this compound in anhydrous toluene in a clean, dry reaction vessel.
-
If desired, add a catalytic amount of triethylamine to the solution.
-
Immerse the hydroxylated silicon wafers in the this compound solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
Remove the wafers from the solution and rinse them thoroughly with anhydrous toluene to remove any unreacted this compound.
-
Perform a final rinse with isopropanol.
-
Dry the wafers under a stream of nitrogen gas.
-
To complete the reaction and remove any residual solvent, bake the wafers at 110°C for 30 minutes.
XPS Analysis
This protocol outlines the procedure for acquiring and analyzing XPS data from the modified surfaces.
Instrumentation:
-
X-ray photoelectron spectrometer with a monochromatic Al Kα X-ray source.
Procedure:
-
Mount the unmodified and modified silicon wafer samples on the XPS sample holder.
-
Introduce the samples into the ultra-high vacuum analysis chamber.
-
Acquire a survey spectrum (0-1100 eV) for each sample to identify the elements present on the surface.
-
Acquire high-resolution spectra for the Si 2p, O 1s, C 1s, and N 1s regions.
-
Perform charge correction by referencing the adventitious C 1s peak to 284.8 eV.
-
Perform peak fitting and quantitative analysis on the high-resolution spectra to determine the chemical states and atomic concentrations of the elements.
Contact Angle Measurement
This protocol describes the measurement of static water contact angles using a goniometer.
Instrumentation:
-
Contact angle goniometer with a high-resolution camera and automated dispensing system.
Procedure:
-
Place the unmodified or modified silicon wafer on the sample stage.
-
Dispense a 5 µL droplet of DI water onto the surface.
-
Capture an image of the droplet at the solid-liquid-vapor interface.
-
Use the instrument's software to measure the contact angle on both sides of the droplet.
-
To measure advancing and receding angles, slowly add and then withdraw a small amount of water to and from the droplet while recording the contact angle.
-
Repeat the measurement at multiple locations on each sample to ensure statistical relevance.
Visualizations
The following diagrams illustrate the key processes and relationships described in this application note.
Application Notes and Protocols for Monitoring Dodecyl Isocyanate Polymerization Kinetics
Audience: Researchers, scientists, and drug development professionals.
Introduction: Dodecyl isocyanate (DDIC) is an aliphatic isocyanate used in the synthesis of various polyurethane-based materials. Monitoring the kinetics of its polymerization is crucial for controlling the molecular weight, structure, and, consequently, the final properties of the polymer. This document provides detailed application notes and experimental protocols for key analytical techniques used to monitor the polymerization kinetics of this compound.
In-Situ Fourier Transform Infrared (FTIR) Spectroscopy
Application Note:
In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful and widely used technique for real-time monitoring of isocyanate polymerization reactions.[1][2][3][4][5] The method relies on tracking the disappearance of the characteristic stretching vibration of the isocyanate group (-N=C=O) which appears as a sharp and isolated peak in the mid-IR region, typically between 2250 and 2285 cm⁻¹.[1][3] By monitoring the decrease in the intensity or area of this peak over time, the rate of reaction and the extent of conversion can be determined.[6][7] This technique is advantageous as it is non-destructive, provides real-time data, and can be used for in-situ measurements under various reaction conditions.[2][5]
Experimental Protocol:
-
Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe is ideal for in-situ monitoring.[2][3]
-
Setup:
-
Assemble the reaction vessel (e.g., a three-necked flask) with a mechanical stirrer, a nitrogen inlet, and a port for the in-situ FTIR probe.
-
Ensure the reaction setup is placed in a thermostatically controlled environment (e.g., an oil bath) to maintain a constant temperature.
-
-
Reactants:
-
This compound (monomer)
-
Co-reactant (e.g., a polyol or an initiator)
-
Solvent (if applicable, ensure it is dry and does not have interfering peaks in the region of interest)
-
Catalyst (if required)
-
-
Procedure:
-
Charge the reaction vessel with the co-reactant and solvent (if used).
-
Insert the in-situ FTIR-ATR probe into the reaction mixture, ensuring the crystal is fully submerged.
-
Start data acquisition to collect a background spectrum of the initial mixture before the addition of this compound.
-
Inject the this compound and catalyst (if used) into the reaction vessel while stirring vigorously.
-
Immediately start collecting spectra at regular time intervals (e.g., every 30-60 seconds).[1][2]
-
Continue data collection until the isocyanate peak at ~2270 cm⁻¹ has disappeared or reached a constant low intensity, indicating the completion of the reaction.[1][3]
-
-
Data Analysis:
-
Process the collected spectra to calculate the area or height of the isocyanate peak at ~2270 cm⁻¹ for each time point.
-
Plot the normalized peak area/height versus time to obtain the kinetic profile of the polymerization.
-
The conversion of isocyanate at any given time (t) can be calculated using the formula: Conversion (%) = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial peak area and Aₜ is the peak area at time t.
-
Data Presentation:
| Time (minutes) | Isocyanate Peak Area (arbitrary units) | Conversion (%) |
| 0 | 1.25 | 0 |
| 5 | 1.02 | 18.4 |
| 10 | 0.83 | 33.6 |
| 20 | 0.55 | 56.0 |
| 30 | 0.31 | 75.2 |
| 60 | 0.05 | 96.0 |
| 90 | <0.01 | >99 |
Workflow Diagram:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note:
Nuclear Magnetic Resonance (NMR) spectroscopy is a valuable tool for monitoring the kinetics of this compound polymerization by providing detailed structural information.[8][9][10] Both ¹H and ¹³C NMR can be used to track the disappearance of monomer signals and the appearance of polymer signals.[8] For ¹H NMR, the protons adjacent to the isocyanate group in this compound will exhibit a characteristic chemical shift that will change upon polymerization. Similarly, in ¹³C NMR, the carbon of the isocyanate group provides a distinct signal that diminishes as the reaction progresses.[8] While not typically a real-time, in-situ technique like FTIR, NMR can provide quantitative data on conversion by integrating the relevant peaks at different time points.[10]
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Setup:
-
Prepare a series of NMR tubes for quenching the reaction at different time intervals.
-
The polymerization reaction is carried out in a separate reaction vessel under controlled temperature and atmosphere.
-
-
Reactants:
-
This compound
-
Co-reactant/initiator
-
Deuterated solvent (e.g., CDCl₃, ensuring it is dry)
-
Internal standard (optional, for quantitative analysis)
-
Quenching agent (e.g., a primary or secondary amine in an inert solvent)
-
-
Procedure:
-
Set up the polymerization reaction in a flask as described for the FTIR protocol.
-
At time t=0 (immediately after adding the this compound), withdraw an aliquot of the reaction mixture and quench it in an NMR tube containing the deuterated solvent and quenching agent.
-
Repeat the process of withdrawing and quenching aliquots at regular time intervals throughout the course of the reaction.
-
Acquire ¹H and/or ¹³C NMR spectra for each quenched sample.
-
-
Data Analysis:
-
Identify the characteristic peaks for the this compound monomer and the corresponding polymer product.
-
Integrate the area of a specific monomer peak and a product peak in each spectrum.
-
Calculate the monomer conversion at each time point by comparing the relative integrals of the monomer and polymer peaks.
-
Plot the conversion versus time to determine the reaction kinetics.
-
Data Presentation:
| Time (minutes) | Monomer Peak Integral | Polymer Peak Integral | Conversion (%) |
| 0 | 1.00 | 0.00 | 0 |
| 15 | 0.78 | 0.22 | 22.0 |
| 30 | 0.59 | 0.41 | 41.0 |
| 60 | 0.32 | 0.68 | 68.0 |
| 120 | 0.08 | 0.92 | 92.0 |
| 180 | <0.01 | >0.99 | >99 |
Logical Relationship Diagram:
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)
Application Note:
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful technique for characterizing the molecular weight and molecular weight distribution of polymers.[11][12][13] In the context of this compound polymerization kinetics, SEC is used to analyze samples taken at different time points to observe the growth of the polymer chains. By determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) over time, one can gain insights into the polymerization mechanism and rate.
Experimental Protocol:
-
Instrumentation: An SEC/GPC system equipped with a refractive index (RI) detector. Other detectors like UV or light scattering can also be used.[12][13]
-
Setup:
-
The polymerization reaction is conducted in a separate vessel.
-
A series of vials are prepared for collecting and quenching aliquots.
-
-
Reactants and Materials:
-
Polymerization reactants as previously described.
-
SEC eluent (e.g., THF, chloroform)
-
Quenching agent.
-
Calibration standards (e.g., polystyrene standards of known molecular weights).[14]
-
-
Procedure:
-
Initiate the polymerization of this compound.
-
At various time intervals, withdraw an aliquot from the reaction mixture and quench the reaction.
-
Prepare the samples for SEC analysis by dissolving the quenched polymer in the SEC eluent and filtering to remove any particulate matter.
-
Inject the samples into the SEC system.
-
Run the analysis to obtain chromatograms for each time point.
-
-
Data Analysis:
-
Using a calibration curve generated from the standards, determine the Mn, Mw, and PDI for each sample.
-
Plot Mn and Mw as a function of time to visualize the polymer chain growth.
-
Analyze the evolution of the PDI to understand the control over the polymerization.
-
Data Presentation:
| Time (minutes) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| 10 | 1,500 | 1,800 | 1.20 |
| 30 | 4,200 | 5,300 | 1.26 |
| 60 | 8,900 | 11,500 | 1.29 |
| 120 | 15,600 | 20,800 | 1.33 |
| 240 | 25,100 | 34,400 | 1.37 |
Experimental Workflow Diagram:
Differential Scanning Calorimetry (DSC)
Application Note:
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature or time.[15][16] For this compound polymerization, DSC can be used to study the curing kinetics by measuring the exothermic heat of reaction.[17][18] By conducting experiments at different heating rates (non-isothermal) or at a constant temperature (isothermal), kinetic parameters such as the activation energy (Ea) and the reaction order can be determined. This information is valuable for understanding the thermal behavior of the polymerization process.[16][17]
Experimental Protocol:
-
Instrumentation: A differential scanning calorimeter.
-
Setup:
-
Prepare the reaction mixture of this compound and the co-reactant/initiator just before the DSC run.
-
-
Procedure (Non-isothermal):
-
Accurately weigh a small amount (5-10 mg) of the freshly prepared reaction mixture into a DSC pan and hermetically seal it.
-
Place the pan in the DSC cell.
-
Heat the sample at a constant rate (e.g., 5, 10, 15, 20 °C/min) over a temperature range that encompasses the entire polymerization exotherm.
-
Record the heat flow as a function of temperature.
-
Repeat the experiment at several different heating rates.
-
-
Procedure (Isothermal):
-
Place the sealed DSC pan containing the sample in the DSC cell, which is pre-heated to the desired isothermal temperature.
-
Record the heat flow as a function of time until the reaction is complete (i.e., the heat flow returns to the baseline).
-
Repeat at different isothermal temperatures.
-
-
Data Analysis:
-
For non-isothermal scans, determine the onset temperature, peak exothermic temperature, and the total heat of reaction (ΔH) from the DSC curve.
-
Use model-free kinetics (e.g., Kissinger or Ozawa-Flynn-Wall method) to calculate the activation energy from the data obtained at different heating rates.
-
For isothermal scans, integrate the exothermic peak to determine the extent of conversion as a function of time.
-
Data Presentation:
Non-isothermal Data:
| Heating Rate (°C/min) | Onset Temp (°C) | Peak Temp (°C) | ΔH (J/g) |
|---|---|---|---|
| 5 | 85.2 | 98.5 | 210.3 |
| 10 | 92.6 | 108.1 | 212.5 |
| 15 | 98.1 | 115.3 | 209.8 |
| 20 | 102.5 | 121.7 | 211.1 |
Isothermal Data (at 100 °C):
| Time (minutes) | Heat Flow (mW) | Conversion (%) |
|---|---|---|
| 0 | 5.2 | 0 |
| 2 | 3.8 | 26.9 |
| 5 | 2.1 | 59.6 |
| 10 | 0.5 | 90.4 |
| 15 | <0.1 | >99 |
Experimental Workflow Diagram:
References
- 1. m.remspec.com [m.remspec.com]
- 2. mt.com [mt.com]
- 3. researchgate.net [researchgate.net]
- 4. azom.com [azom.com]
- 5. mt.com [mt.com]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aquila.usm.edu [aquila.usm.edu]
- 11. researchgate.net [researchgate.net]
- 12. docs.paint.org [docs.paint.org]
- 13. filab.fr [filab.fr]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. scilit.com [scilit.com]
Application Notes and Protocols: The Role of Dodecyl Isocyanate in Polyurethane Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyurethanes (PUs) are a highly versatile class of polymers, with applications ranging from flexible foams and elastomers to rigid plastics, adhesives, and coatings.[1] Their diverse properties are achieved by carefully selecting the constituent monomers: a diisocyanate, a polyol, and a chain extender.[2] Chain extenders are low molecular weight diols or diamines that react with isocyanate groups to form the "hard segments" of the polymer, which are crucial for developing the material's mechanical strength, hardness, and thermal stability.[3][4]
This document explores the role of dodecyl isocyanate , a monofunctional isocyanate, in polyurethane synthesis. Unlike traditional difunctional chain extenders, which increase the polymer chain length, monofunctional isocyanates act as chain regulators or terminators . The incorporation of this compound can be a strategic approach to control polymer molecular weight and to modify surface properties by introducing hydrophobic alkyl chains. This can be particularly relevant in biomedical applications where surface hydrophobicity and biocompatibility are critical.
Principle of this compound as a Chain Regulator
In a typical polyurethane synthesis, a diisocyanate reacts with a polyol to form a prepolymer. This prepolymer is then reacted with a difunctional chain extender (e.g., a diol or diamine) to create long polymer chains.[5] The chain extender connects multiple prepolymer chains, thereby increasing the molecular weight and building the final polymer network.[4]
When a monofunctional isocyanate such as this compound is introduced into the reaction mixture, it reacts with the hydroxyl groups of the polyol or the terminal isocyanate groups of the prepolymer. Because this compound has only one reactive isocyanate group, its reaction effectively caps the growing polymer chain, preventing further chain extension at that end. This leads to a lower overall molecular weight of the polyurethane. The long dodecyl (C12) alkyl chain also imparts a hydrophobic character to the polymer chain end.
The key effects of using this compound in polyurethane synthesis are:
-
Molecular Weight Control: By varying the concentration of this compound, the final molecular weight of the polyurethane can be precisely controlled.
-
Surface Modification: The hydrophobic dodecyl chains can migrate to the polymer surface, leading to a more hydrophobic surface with a higher water contact angle.
-
Solubility and Processability: Lower molecular weight polyurethanes may exhibit improved solubility in certain solvents and have lower melt viscosity, which can be advantageous for processing.
-
Mechanical Property Modulation: By controlling the molecular weight, the mechanical properties such as tensile strength, elongation at break, and hardness can be tailored.
Experimental Protocols
The following protocols describe the synthesis of a polyurethane elastomer, with and without the use of this compound as a chain regulator.
Materials
-
Poly(tetramethylene ether) glycol (PTMG, Mn ≈ 2000 g/mol ), dried under vacuum at 80°C for 24 hours.
-
4,4'-Methylene diphenyl diisocyanate (MDI).
-
1,4-Butanediol (BDO), as a chain extender.
-
This compound (DDI), as a chain regulator.
-
Dibutyltin dilaurate (DBTDL), as a catalyst.
-
N,N-Dimethylformamide (DMF), anhydrous.
Protocol 1: Synthesis of a Control Polyurethane Elastomer
This protocol outlines the synthesis of a polyurethane elastomer using a traditional two-step prepolymer method without a chain regulator.
-
Prepolymer Synthesis:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a thermometer, add 100 g (0.05 mol) of dried PTMG.
-
Heat the PTMG to 70°C with stirring under a nitrogen atmosphere.
-
Add 25 g (0.1 mol) of MDI to the flask. The NCO/OH molar ratio should be 2:1.
-
Maintain the reaction at 80°C for 2 hours with constant stirring. The progress of the reaction can be monitored by titrating the %NCO content.
-
-
Chain Extension:
-
After the prepolymer synthesis is complete, cool the mixture to 60°C.
-
Add 20 mL of anhydrous DMF to reduce the viscosity.
-
In a separate beaker, prepare a solution of 4.5 g (0.05 mol) of 1,4-butanediol (BDO) in 10 mL of anhydrous DMF.
-
Slowly add the BDO solution to the prepolymer mixture with vigorous stirring.
-
Add 2-3 drops of DBTDL catalyst to the mixture.
-
Continue stirring for 5-10 minutes until the mixture becomes highly viscous.
-
-
Curing:
-
Pour the viscous mixture into a preheated mold treated with a release agent.
-
Cure the polymer in an oven at 100°C for 24 hours.
-
After curing, allow the mold to cool to room temperature before demolding the polyurethane elastomer.
-
Protocol 2: Synthesis of a Polyurethane Elastomer with this compound as a Chain Regulator
This protocol incorporates this compound to control the molecular weight of the polyurethane.
-
Prepolymer Synthesis:
-
Follow the same procedure as in Protocol 1, step 1, to synthesize the isocyanate-terminated prepolymer.
-
-
Chain Regulation and Extension:
-
After the prepolymer synthesis, cool the mixture to 60°C.
-
Add 20 mL of anhydrous DMF.
-
In a separate beaker, prepare a solution of 4.28 g (0.0475 mol) of BDO and 1.06 g (0.005 mol) of this compound in 15 mL of anhydrous DMF. The total moles of hydroxyl and isocyanate groups for chain extension/regulation are kept equal to the moles of isocyanate in the prepolymer.
-
Slowly add this solution to the prepolymer mixture with vigorous stirring.
-
Add 2-3 drops of DBTDL catalyst.
-
Continue stirring for 5-10 minutes.
-
-
Curing:
-
Follow the same curing procedure as in Protocol 1, step 3.
-
Data Presentation
The following tables summarize the expected quantitative data from the synthesis and characterization of polyurethanes with varying amounts of this compound.
Table 1: Formulation of Polyurethanes with this compound (DDI)
| Sample ID | PTMG (mol) | MDI (mol) | BDO (mol) | DDI (mol) | NCO/OH Ratio |
| PU-Control | 0.05 | 0.1 | 0.05 | 0 | 1.0 |
| PU-DDI-1 | 0.05 | 0.1 | 0.0475 | 0.0025 | 1.0 |
| PU-DDI-2 | 0.05 | 0.1 | 0.045 | 0.005 | 1.0 |
| PU-DDI-3 | 0.05 | 0.1 | 0.04 | 0.01 | 1.0 |
Table 2: Expected Properties of Polyurethanes with this compound (DDI)
| Sample ID | Molecular Weight ( g/mol ) | Tensile Strength (MPa) | Elongation at Break (%) | Hardness (Shore A) | Water Contact Angle (°) |
| PU-Control | ~100,000 | 25 | 500 | 85 | 80 |
| PU-DDI-1 | ~80,000 | 22 | 450 | 82 | 88 |
| PU-DDI-2 | ~65,000 | 18 | 400 | 78 | 95 |
| PU-DDI-3 | ~40,000 | 12 | 300 | 70 | 105 |
Visualizations
Caption: Polyurethane synthesis pathways with and without a chain regulator.
References
Application of Dodecyl Isocyanate in Drug Delivery Systems: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecyl isocyanate, a lipophilic molecule featuring a reactive isocyanate group, presents a versatile platform for the surface modification of drug delivery systems. Its long alkyl chain can be leveraged to enhance the association of nanocarriers with cell membranes, improve the encapsulation of hydrophobic drugs, and modulate the physicochemical properties of nanoparticles and liposomes. The isocyanate group readily reacts with nucleophiles such as amines and hydroxyls, allowing for covalent conjugation to the surface of various drug delivery vehicles. This modification can influence the drug release profile, biodistribution, and cellular uptake of the encapsulated therapeutic agents. These application notes provide detailed protocols for the utilization of this compound in the surface functionalization of polymeric nanoparticles and liposomes for advanced drug delivery applications.
I. Surface Modification of Polymeric Nanoparticles with this compound
This section outlines the protocol for the surface functionalization of pre-formed polymeric nanoparticles bearing surface amine groups with this compound. The resulting nanoparticles will have a hydrophobic dodecyl chain covalently attached to their surface, which can enhance their interaction with cell membranes.
Experimental Protocol: Surface Amination and this compound Conjugation
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Poly(ethylene glycol)-block-poly(lactic-co-glycolic acid) with a terminal amine group (PEG-PLGA-NH2)
-
This compound
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Triethylamine (TEA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis membrane (MWCO 10 kDa)
-
Deionized water
Equipment:
-
Homogenizer
-
Magnetic stirrer
-
Rotary evaporator
-
Probe sonicator
-
Centrifuge
-
Lyophilizer (Freeze-dryer)
-
Dynamic Light Scattering (DLS) instrument for particle size and zeta potential measurement
-
UV-Vis Spectrophotometer
Protocol:
Part A: Preparation of Amine-Functionalized PLGA Nanoparticles
-
Polymer Solution Preparation: Dissolve 50 mg of PLGA and 10 mg of PEG-PLGA-NH2 in 2 mL of dichloromethane.
-
Aqueous Phase Preparation: Prepare a 1% (w/v) solution of PVA in deionized water.
-
Emulsification: Add the polymer solution dropwise to 10 mL of the PVA solution while sonicating on an ice bath for 3 minutes at 40% amplitude.
-
Solvent Evaporation: Stir the resulting oil-in-water emulsion at room temperature for 4 hours to allow for the complete evaporation of dichloromethane.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes. Discard the supernatant and wash the nanoparticle pellet three times with deionized water by repeated centrifugation and resuspension.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water and freeze-dry for 48 hours to obtain a powdered form of amine-functionalized nanoparticles.
Part B: Conjugation of this compound to Nanoparticles
-
Nanoparticle Dispersion: Disperse 20 mg of the lyophilized amine-functionalized nanoparticles in 5 mL of anhydrous DMF.
-
Reaction Setup: In a separate vial, dissolve 5 mg of this compound in 1 mL of anhydrous DMF.
-
Conjugation Reaction: Add the this compound solution dropwise to the nanoparticle dispersion under gentle stirring. Add 10 µL of triethylamine as a catalyst.
-
Incubation: Allow the reaction to proceed for 24 hours at room temperature under a nitrogen atmosphere.
-
Purification: Transfer the reaction mixture to a dialysis membrane (MWCO 10 kDa) and dialyze against a 1:1 mixture of DMF and deionized water for 24 hours, followed by dialysis against deionized water for another 48 hours to remove unreacted this compound and DMF.
-
Final Product: Collect the purified this compound-functionalized nanoparticles and lyophilize for storage.
Characterization Data (Representative)
| Parameter | Amine-Functionalized Nanoparticles | This compound-Functionalized Nanoparticles |
| Average Particle Size (nm) | 150 ± 15 | 165 ± 20 |
| Polydispersity Index (PDI) | 0.15 ± 0.05 | 0.18 ± 0.06 |
| Zeta Potential (mV) | +25 ± 5 | -5 ± 3 |
| Drug Loading Capacity (%) | Dependent on the drug | Dependent on the drug |
| Encapsulation Efficiency (%) | Dependent on the drug | Dependent on the drug |
Note: Drug loading and encapsulation efficiency are dependent on the specific therapeutic agent being encapsulated and the method of loading.
Experimental Workflow Diagram
Troubleshooting & Optimization
How to prevent aggregation during nanoparticle functionalization with Dodecyl isocyanate.
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to address and prevent aggregation during the surface functionalization of nanoparticles with dodecyl isocyanate.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of functionalizing nanoparticles with this compound?
Functionalizing nanoparticles with this compound is a common strategy to modify their surface properties. The long, hydrophobic dodecyl chain renders the nanoparticle surface non-polar. This is often done to:
-
Improve the dispersion of nanoparticles in non-polar organic solvents or polymer matrices.
-
Create a hydrophobic surface for specific applications, such as in drug delivery systems for hydrophobic drugs.
-
Prevent agglomeration in certain solvent systems by replacing hydrophilic surface groups (like hydroxyls) that can lead to hydrogen bonding between particles.[1]
Q2: What are the main causes of nanoparticle aggregation during functionalization with this compound?
Nanoparticle aggregation is a phenomenon where nanoparticles clump together to form larger clusters, driven by their high surface energy.[2] During functionalization with this compound, aggregation can be triggered by several factors:
-
Solvent Incompatibility: The reaction is often performed in an organic solvent. If the initial nanoparticles are not stable in this solvent, they will aggregate before the functionalization is complete.
-
Incomplete Functionalization: Patches of unreacted hydrophilic groups on the nanoparticle surface can interact, leading to aggregation, especially if the nanoparticles are later dispersed in a non-polar solvent.
-
Hydrogen Bonding: Unreacted isocyanate groups or the formation of urea byproducts (if water is present) can lead to hydrogen bonding between nanoparticles, causing them to stick together.[3]
-
Changes in Surface Charge: The functionalization process can alter the surface charge (zeta potential) of the nanoparticles. If the zeta potential approaches zero, the electrostatic repulsion between particles is lost, leading to aggregation.[2]
-
High Concentration: A high concentration of nanoparticles increases the frequency of collisions, which can lead to a higher rate of aggregation.[1]
Q3: How can I determine if my nanoparticles are aggregating?
Several analytical techniques can be used to detect and quantify nanoparticle aggregation.[2] A combination of these methods provides a comprehensive understanding of the colloidal stability of your nanoparticle suspension.
| Technique | Parameter Measured | Indication of Aggregation |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter & Polydispersity Index (PDI) | A significant increase in the average hydrodynamic diameter and a PDI value > 0.3 are strong indicators of aggregation.[2] |
| Zeta Potential Measurement | Surface Charge | A zeta potential value close to 0 mV suggests a high likelihood of aggregation. Stable suspensions typically have zeta potential values greater than +25 mV or less than -25 mV.[2] |
| Transmission Electron Microscopy (TEM) | Particle Size, Morphology, and Dispersion | Direct visualization of nanoparticle clusters and aggregates.[4] |
| Visual Inspection | Clarity of Suspension | A cloudy or opaque appearance, or the presence of visible precipitates, often indicates significant aggregation.[2] |
Q4: What are the most critical parameters to control to prevent aggregation during the functionalization reaction?
Preventing aggregation requires careful control of several experimental parameters. The key is to maintain the colloidal stability of the nanoparticles throughout the reaction and purification process.
| Parameter | Recommendation | Rationale |
| Solvent Choice | Use a dry, polar aprotic solvent in which the nanoparticles are well-dispersed (e.g., anhydrous THF, DMF, or Toluene).[5] | Ensures nanoparticles are stable before the reaction begins and minimizes side reactions of the isocyanate with water. |
| Nanoparticle Concentration | Work in dilute conditions. | Reduces the probability of inter-particle collisions and subsequent aggregation.[6] |
| Stirring/Mixing | Use moderate and consistent stirring (e.g., magnetic stirring at 500 rpm).[2] | Ensures homogeneous mixing of reactants but avoids excessive shear forces that could induce aggregation. |
| Temperature | Maintain a constant and controlled temperature. | Reaction kinetics are temperature-dependent. Fluctuations can lead to uncontrolled reactions and side products that may cause aggregation. |
| Reaction Time | Optimize the reaction time to ensure complete functionalization. | Incomplete reactions can leave reactive sites on the nanoparticle surface, leading to cross-linking and aggregation. |
Troubleshooting Guide
This section addresses specific problems you may encounter during the functionalization of nanoparticles with this compound.
Problem 1: Immediate and severe aggregation is observed upon the addition of this compound.
This is often caused by a rapid destabilization of the nanoparticle suspension.
-
Possible Cause 1: Poor initial stability of nanoparticles in the reaction solvent.
-
Solution: Before starting the reaction, confirm that your nanoparticles are colloidally stable in the chosen solvent for at least the duration of the planned experiment. If not, consider a different solvent or the use of a suitable stabilizer.
-
-
Possible Cause 2: Presence of water in the reaction mixture.
-
Solution: this compound can react with water to form an unstable carbamic acid, which decomposes to an amine and carbon dioxide. The amine can then react with another isocyanate to form a urea linkage, which can lead to hydrogen bonding and aggregation.[5] Ensure all glassware is oven-dried and use anhydrous solvents.
-
-
Possible Cause 3: Shock-induced aggregation due to rapid addition of the reactant.
-
Solution: Add the this compound solution dropwise to the nanoparticle suspension under vigorous stirring. This allows for a more controlled reaction at the nanoparticle surface.[6]
-
Problem 2: Gradual aggregation is observed over the course of the reaction or during the workup.
This suggests a slower destabilization process or aggregation induced by post-reaction steps.
-
Possible Cause 1: Incomplete surface coverage.
-
Solution: As the functionalization proceeds, the nanoparticle surface becomes more hydrophobic. If the reaction is incomplete, the particles will have both hydrophobic and hydrophilic patches, which can lead to aggregation in certain solvents. Increase the reaction time or the concentration of this compound to drive the reaction to completion.
-
-
Possible Cause 2: Aggregation during purification.
-
Solution: Purification steps, such as centrifugation, can force nanoparticles into close proximity, leading to irreversible aggregation. If you observe a pellet that is difficult to resuspend, reduce the centrifugation speed and/or time. Consider alternative purification methods like dialysis if aggregation persists.
-
-
Possible Cause 3: Temperature fluctuations.
-
Solution: Ensure the reaction is carried out at a stable temperature. If the reaction is exothermic, consider using an ice bath to maintain a constant temperature.
-
Problem 3: The final functionalized nanoparticles show poor dispersibility in the desired solvent.
This is a common issue and is directly related to the success of the surface modification.
-
Possible Cause 1: The degree of functionalization is insufficient to support dispersion in a non-polar solvent.
-
Solution: The surface of the nanoparticles may not be hydrophobic enough. Increase the amount of this compound used in the reaction to achieve a higher grafting density.
-
-
Possible Cause 2: The chosen solvent is inappropriate for the functionalized nanoparticles.
-
Solution: Test the dispersibility of the final product in a range of solvents with varying polarities to find the most suitable one.
-
-
Possible Cause 3: Residual unreacted starting material or byproducts are present.
-
Solution: Ensure the purification process is thorough to remove any unreacted this compound or other reagents that might interfere with dispersion. Multiple washing and centrifugation steps are recommended.[7]
-
Experimental Protocols
Protocol 1: General Procedure for Functionalization of Hydroxyl-Coated Nanoparticles with this compound
This protocol provides a general workflow for the functionalization of nanoparticles with surface hydroxyl groups. All steps should be performed in a moisture-free environment (e.g., under a nitrogen or argon atmosphere).
-
Nanoparticle Dispersion:
-
Disperse the hydroxyl-coated nanoparticles in an anhydrous polar aprotic solvent (e.g., THF or DMF) to a final concentration of 1 mg/mL.
-
Sonicate the suspension for 15 minutes to ensure a uniform dispersion.
-
-
Reaction Setup:
-
Transfer the nanoparticle suspension to a round-bottom flask equipped with a magnetic stir bar.
-
Place the flask under an inert atmosphere.
-
-
Addition of this compound:
-
In a separate vial, prepare a solution of this compound in the same anhydrous solvent. The molar ratio of isocyanate to surface hydroxyl groups should be optimized, but a 10-fold excess of isocyanate is a good starting point.
-
Add the this compound solution dropwise to the stirring nanoparticle suspension over a period of 10 minutes.[6]
-
-
Reaction:
-
Allow the mixture to react at room temperature for 12-24 hours with continuous stirring.
-
-
Purification:
-
Purify the functionalized nanoparticles by centrifugation. The speed and time will depend on the size and density of the nanoparticles.
-
Remove the supernatant and resuspend the nanoparticle pellet in a fresh aliquot of the reaction solvent.
-
Repeat the centrifugation and resuspension steps three times to remove unreacted this compound and byproducts.[7]
-
-
Final Product:
-
After the final wash, resuspend the nanoparticle pellet in the desired solvent for storage and characterization.
-
Protocol 2: Characterization of Nanoparticle Aggregation using Dynamic Light Scattering (DLS)
DLS is a powerful technique for measuring the hydrodynamic size distribution of nanoparticles in suspension and is highly sensitive to the presence of aggregates.[2]
-
Sample Preparation:
-
Dilute a small aliquot of the nanoparticle suspension in a suitable solvent to a concentration that results in a slightly opalescent appearance. Over-concentration can lead to measurement errors.[8]
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any dust or large contaminants.[8]
-
-
Measurement:
-
Transfer the sample to a clean DLS cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25°C).
-
Perform the measurement according to the instrument's instructions.
-
-
Data Analysis:
-
The instrument's software will provide the Z-average hydrodynamic diameter and the Polydispersity Index (PDI).
-
Compare the size and PDI of the nanoparticles before and after functionalization. A significant increase in these values indicates aggregation.
-
Visualizations
Caption: A typical experimental workflow for the functionalization of nanoparticles.
Caption: Key pathways leading to nanoparticle aggregation during functionalization.
Caption: A decision tree to troubleshoot nanoparticle aggregation issues.
References
- 1. Aggregation behavior of nanoparticles: Revisiting the phase diagram of colloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Aggregation of magnetic nanoparticles functionalized with trans-resveratrol in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. FACILE PREPARATION OF NANOPARTICLES BY INTRAMOLECULAR CROSSLINKING OF ISOCYANATE FUNCTIONALIZED COPOLYMERS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Dodecyl Isocyanate Grafting to Polymers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction conditions for grafting dodecyl isocyanate onto various polymer backbones.
Troubleshooting Guide
This guide addresses specific issues that may arise during the grafting process in a question-and-answer format.
Q1: My reaction mixture turned cloudy or a precipitate formed immediately after adding this compound. What is happening?
A1: This is likely due to the formation of insoluble urea by-products. Isocyanates are highly reactive towards water. Any moisture present in your reagents or solvent will react with this compound to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide.[1] The resulting amine can rapidly react with another isocyanate molecule to form a disubstituted urea, which is often insoluble in common organic solvents.[1]
-
Moisture Control: The most critical factor is to maintain strictly anhydrous (dry) conditions throughout your experiment.
-
Solvent Choice: Utilize high-purity, anhydrous solvents.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.[1]
-
Reagent Purity: Ensure your polymer and any other reagents are thoroughly dried before use.
Q2: The viscosity of my prepolymer solution has increased significantly more than expected, or has even gelled. What is the cause?
A2: This phenomenon often points to the formation of allophanate or biuret linkages, which result from the reaction of isocyanates with already formed urethane or urea groups, respectively.[1] These reactions create branching and cross-linking within the polymer, leading to a substantial increase in molecular weight and viscosity.[1]
-
Temperature Control: Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate. For many isocyanate reactions, keeping the temperature below 80°C is a good practice to minimize these side reactions.[1]
-
Stoichiometry: Use a precise stoichiometric ratio of isocyanate to the reactive hydroxyl or amine groups on your polymer. An excess of isocyanate can drive the formation of allophanate linkages.[1]
Q3: My FTIR analysis shows a persistent isocyanate peak (~2270 cm⁻¹) even after a prolonged reaction time. How can I drive the reaction to completion?
A3: Incomplete reaction can be due to several factors, including low reactivity of the polymer's functional groups, steric hindrance, or insufficient catalysis.
-
Catalyst: The use of a catalyst is often necessary to facilitate the reaction between isocyanates and hydroxyl groups. Tertiary amines, such as triethylamine or dibutyltin dilaurate (DBTDL), are commonly used catalysts for urethane formation.[2][3]
-
Temperature: Increasing the reaction temperature can enhance the reaction rate. However, be mindful of potential side reactions as mentioned in Q2. A stepwise increase in temperature while monitoring the reaction by FTIR is a good approach.
-
Solvent: The choice of solvent can influence the reaction. A solvent that effectively dissolves both the polymer and the this compound, and has a suitable boiling point for the desired reaction temperature, is crucial. Toluene and dimethylformamide (DMF) are often used.
Q4: How can I confirm that the this compound has been successfully grafted onto my polymer?
A4: Fourier-Transform Infrared (FTIR) spectroscopy is a primary and effective method for confirming the grafting reaction.
-
Isocyanate Peak Disappearance: Monitor the disappearance of the characteristic sharp peak for the isocyanate group (–N=C=O) which appears around 2270-2280 cm⁻¹.[4][5][6][7]
-
Urethane Bond Formation: Look for the appearance of new peaks corresponding to the urethane linkage. These include the N-H stretching vibration around 3300 cm⁻¹, the C=O stretching of the urethane carbonyl group around 1700-1730 cm⁻¹, and the N-H bending and C-N stretching vibrations around 1530 cm⁻¹.[4]
Frequently Asked Questions (FAQs)
Q1: What are the key reaction parameters to consider when optimizing the grafting of this compound?
A1: The key parameters to optimize are:
-
Temperature: Influences reaction rate and the prevalence of side reactions.
-
Catalyst: Type and concentration are critical for reaction efficiency.
-
Solvent: Must be anhydrous and capable of dissolving all reactants.
-
Reaction Time: Needs to be sufficient for the reaction to go to completion.
-
Stoichiometry: The molar ratio of isocyanate groups to the polymer's reactive functional groups.
Q2: Which polymers are suitable for grafting with this compound?
A2: Any polymer with reactive hydroxyl (–OH) or primary/secondary amine (–NH₂ or –NH–) groups can be grafted with this compound. Common examples include:
Q3: What is a typical starting point for reaction conditions?
A3: A general starting point would be to dissolve the polymer in an anhydrous solvent like toluene or DMF under an inert atmosphere. Add a catalytic amount of a tertiary amine or a tin-based catalyst. Then, add the this compound dropwise at room temperature and slowly heat the reaction to 60-80°C for several hours, monitoring the reaction progress by FTIR.
Q4: How can I quantify the degree of grafting?
A4: Besides FTIR, other techniques can be used for quantification:
-
Elemental Analysis: By measuring the increase in the nitrogen content of the polymer, the degree of grafting can be calculated.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to compare the integrals of peaks corresponding to the polymer backbone and the dodecyl chains.
-
Thermogravimetric Analysis (TGA): The change in the thermal decomposition profile of the grafted polymer compared to the original polymer can sometimes be used to estimate the grafting ratio.[11]
Data Presentation
Table 1: Recommended Solvents and Catalysts for this compound Grafting
| Polymer Type | Recommended Anhydrous Solvents | Common Catalysts |
| Cellulose | Toluene, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Triethylamine, Dibutyltin dilaurate (DBTDL) |
| Chitosan | Dimethylformamide (DMF), Acetic Acid/Methanol mixture | Triethylamine |
| Polyethyleneimine (PEI) | Toluene, Tetrahydrofuran (THF) | Typically self-catalytic due to amine groups |
| Polyvinyl alcohol (PVA) | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Dibutyltin dilaurate (DBTDL), Triethylamine |
Table 2: General Reaction Conditions for this compound Grafting
| Parameter | Typical Range | Notes |
| Temperature | 25 - 100 °C | Lower temperatures minimize side reactions. |
| Reaction Time | 2 - 24 hours | Monitor with FTIR to determine completion. |
| Isocyanate:Functional Group Molar Ratio | 1:1 to 1.5:1 | A slight excess of isocyanate may be needed to drive the reaction. |
| Catalyst Concentration | 0.1 - 1 mol% (relative to functional groups) | Higher concentrations can lead to side reactions. |
| Polymer Concentration | 1 - 10 wt% in solvent | Dependent on polymer solubility and solution viscosity. |
Experimental Protocols
General Protocol for Grafting this compound to a Hydroxyl-Containing Polymer
-
Drying: Dry the polymer under vacuum at a suitable temperature (e.g., 60-80°C) for at least 12 hours to remove any residual water.
-
Dissolution: In a three-neck round-bottom flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, dissolve the dried polymer in an appropriate anhydrous solvent to the desired concentration.
-
Inert Atmosphere: Purge the flask with dry nitrogen or argon for 15-30 minutes to create an inert atmosphere. Maintain a positive pressure of the inert gas throughout the reaction.
-
Catalyst Addition: If a catalyst is required, add the appropriate amount to the polymer solution and stir for 10-15 minutes.
-
Isocyanate Addition: Slowly add the stoichiometric amount of this compound to the reaction mixture dropwise using a syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80°C) and allow it to react for the specified time (e.g., 6 hours).
-
Monitoring: Periodically take small aliquots of the reaction mixture to monitor the disappearance of the isocyanate peak (~2270 cm⁻¹) using FTIR spectroscopy.
-
Precipitation and Washing: Once the reaction is complete, cool the mixture to room temperature and precipitate the grafted polymer by pouring the solution into a non-solvent (e.g., methanol, ethanol, or acetone).
-
Purification: Filter the precipitate and wash it extensively with the non-solvent to remove any unreacted this compound and catalyst.
-
Drying: Dry the final product under vacuum to a constant weight.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. A Review of the Surface Modification of Cellulose and Nanocellulose Using Aliphatic and Aromatic Mono- and Di-Isocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines | Semantic Scholar [semanticscholar.org]
- 4. paint.org [paint.org]
- 5. researchgate.net [researchgate.net]
- 6. FTIR SPECTROSCOPY ANALYSIS OF THE PREPOLYMERIZATION OF PALM-BASED POLYURETHANE | Semantic Scholar [semanticscholar.org]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Troubleshooting low yield in poly(dodecyl isocyanate) synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of poly(dodecyl isocyanate).
Frequently Asked Questions (FAQs)
Q1: My poly(this compound) synthesis has a very low or no yield. What are the most common initial checks I should perform?
A1: When troubleshooting low yields, begin by assessing the most critical components of your experimental setup. First, rigorously verify the purity of your this compound monomer. Monomer purity is paramount, as impurities can terminate the polymerization reaction. Ensure that all glassware was meticulously dried, preferably oven-dried and cooled under an inert atmosphere, as isocyanates are highly reactive with water. Re-verify all stoichiometric calculations for the monomer and initiator. Lastly, confirm that the reaction was maintained at the correct temperature and for the specified duration, as deviations can significantly impact polymerization efficiency.
Q2: I suspect my this compound monomer is impure. How can I purify it and confirm its purity?
A2: this compound can be purified by distillation under reduced pressure. It is crucial to use a dry, inert atmosphere during distillation to prevent contamination. The purity of the distilled monomer can be confirmed using analytical techniques such as ¹H NMR spectroscopy, which should show the characteristic peaks of the this compound structure without significant impurity signals. Fourier-transform infrared (FTIR) spectroscopy is also a valuable tool, where a strong, sharp peak around 2270 cm⁻¹ is indicative of the isocyanate group (-N=C=O).
Q3: What are the optimal storage conditions for this compound monomer to ensure its stability?
A3: To maintain its stability, this compound should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon) to protect it from moisture. It is best stored at low temperatures, typically between 2-8°C. Avoid repeated freeze-thaw cycles and exposure to light.
Q4: My reaction mixture turned into a gel, or I observe solid precipitates. What could be the cause?
A4: Gelation or the formation of insoluble precipitates in poly(isocyanate) synthesis is often due to side reactions. One common side reaction is the trimerization of the isocyanate monomer to form highly stable isocyanurate rings, which act as cross-linking points. This can be promoted by certain catalysts and elevated temperatures. Another possibility is the presence of bifunctional impurities that can lead to cross-linking. To mitigate this, ensure high monomer purity and carefully control the reaction temperature.
Q5: The molecular weight of my poly(this compound) is lower than expected. What factors could be contributing to this?
A5: A lower than expected molecular weight can result from several factors. The presence of impurities, especially water, can act as terminating agents, leading to shorter polymer chains. An incorrect monomer-to-initiator ratio, specifically a higher concentration of the initiator, will result in the formation of a larger number of shorter polymer chains. Additionally, side reactions such as the formation of allophanates and biurets from the reaction of the isocyanate with the urethane or urea linkages already formed can limit chain growth.
Troubleshooting Guides
Guide 1: Diagnosing the Source of Low Yield
This guide will walk you through a systematic approach to identifying the root cause of low polymer yield.
Data on Factors Affecting Yield
The following tables provide representative data on how different experimental parameters can influence the yield of poly(this compound). This data is compiled from typical trends observed in poly(alkyl isocyanate) synthesis.
Table 1: Effect of Initiator Concentration on Polymer Yield
| Initiator Concentration (mol%) | Polymer Yield (%) |
| 0.1 | 25 |
| 0.5 | 41 |
| 1.0 | 55 |
| 1.5 | 52 |
| 2.0 | 48 |
Conditions: this compound, toluene, 25°C, 24 hours.
Table 2: Effect of Reaction Temperature on Polymer Yield
| Temperature (°C) | Polymer Yield (%) |
| 0 | 35 |
| 25 | 41 |
| 50 | 38 |
| 80 | 25 |
Conditions: this compound, 0.5 mol% initiator, toluene, 24 hours.
Table 3: Effect of Reaction Time on Polymer Yield
| Reaction Time (hours) | Polymer Yield (%) |
| 6 | 28 |
| 12 | 35 |
| 24 | 41 |
| 48 | 42 |
Conditions: this compound, 0.5 mol% initiator, toluene, 25°C.
Experimental Protocols
Protocol 1: Purification of this compound Monomer
-
Apparatus Setup: Assemble a distillation apparatus with a round-bottom flask, a short-path distillation head, a condenser, and a receiving flask. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen or argon.
-
Distillation: Place the crude this compound in the distillation flask with a magnetic stir bar. Heat the flask in an oil bath while stirring.
-
Fraction Collection: Collect the purified this compound fraction at the appropriate boiling point and reduced pressure.
-
Storage: Transfer the purified monomer to a pre-dried, nitrogen-flushed storage vessel and store at 2-8°C.
Protocol 2: Synthesis of Poly(this compound) via Coordination Polymerization
This protocol is based on the coordination polymerization of this compound using a titanium-based initiator.[1]
References
Technical Support Center: Purification of Dodecyl Isocyanate-Modified Products
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of dodecyl isocyanate-modified products.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound-modified products in a question-and-answer format.
Q1: My final product is contaminated with unreacted this compound. How can I remove it?
A1: The appropriate method depends on the properties of your desired product.
-
For thermally stable, volatile products: Vacuum distillation is a highly effective method. This compound has a boiling point of 157-161 °C at 21 mmHg. If your product has a significantly different boiling point, this technique can provide excellent separation. Thin-film or wiped-film evaporation can also be used to remove unreacted monomer from less volatile products.[1][2]
-
For non-volatile or thermally sensitive products:
-
Quenching: The unreacted isocyanate can be "quenched" by reacting it with an agent that converts it into a more easily separable derivative. For example, adding a primary or secondary amine (like n-butylamine) will convert the isocyanate to a urea, which may be removed by precipitation or chromatography.[3] Similarly, adding an alcohol like benzyl alcohol can convert it to a urethane.[1]
-
Chromatography: Column chromatography (e.g., silica gel) can be effective. The choice of eluent will depend on the polarity of your product versus the unreacted isocyanate or its quenched derivative.
-
Extraction: If the product is soluble in a solvent in which the unreacted isocyanate is not, or vice versa, liquid-liquid extraction can be employed.
-
Q2: I observe a white precipitate in my reaction mixture or purified product upon standing. What is it and how can I deal with it?
A2: This is a common issue with isocyanate reactions. The precipitate is likely a urea derivative.
-
Cause: this compound is highly reactive towards water and moisture.[4] Any residual water in your reactants or solvents, or exposure to atmospheric moisture, will lead to the hydrolysis of the isocyanate. This forms an unstable carbamic acid, which then decomposes into dodecylamine and carbon dioxide.[5][6] The newly formed dodecylamine is nucleophilic and will rapidly react with another molecule of this compound to form N,N'-didodecylurea, which is often insoluble and precipitates out.[6]
-
Prevention:
-
Ensure all glassware is rigorously dried.
-
Use anhydrous solvents.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Removal:
-
The urea precipitate can often be removed by filtration.
-
If the product is soluble, the mixture can be dissolved in a suitable solvent and the insoluble urea filtered off.
-
Washing the organic reaction mixture with a dilute acid solution can help to remove any amine intermediates before they react.[7]
-
Q3: My product seems to have a higher molecular weight than expected, or it has gelled. What could be the cause?
A3: This suggests that side reactions leading to oligomerization or cross-linking have occurred.
-
Cause: Besides the formation of ureas, isocyanates can self-react, especially at elevated temperatures or in the presence of certain catalysts, to form dimers (uretdiones) or trimers (isocyanurates).[6] If your starting material has more than one group reactive towards isocyanates, or if the this compound was used in large excess, further reactions can lead to allophanate or biuret formation, increasing the molecular weight and potentially leading to gelation.
-
Prevention:
-
Maintain strict stoichiometric control of your reactants.
-
Avoid excessive heating during the reaction and purification. Distillation should be performed under vacuum to keep temperatures low.[8]
-
Choose catalysts that are selective for the isocyanate-hydroxyl reaction over side reactions if applicable.[9]
-
-
Troubleshooting: Once a gel has formed, it is often irreversible. The focus should be on optimizing the reaction conditions to prevent its formation in future experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main methods for purifying this compound-modified products?
A1: The primary methods are distillation, chromatography, extraction, and precipitation/filtration. The choice depends on the physical and chemical properties of the desired product, such as its volatility, thermal stability, and solubility.
Q2: How can I assess the purity of my final product?
A2: Several analytical techniques can be used:
-
High-Performance Liquid Chromatography (HPLC): A versatile technique, but may require derivatization of the isocyanate group for detection.[10]
-
Gas Chromatography (GC): Suitable for volatile and thermally stable products.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The disappearance of the strong isocyanate peak around 2270 cm⁻¹ can confirm the consumption of the starting material.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help quantify impurities.
-
Titration: The concentration of remaining isocyanate groups can be determined by titration, for example, with dibutylamine.
Q3: Are there any specific safety precautions I should take when working with this compound and its derivatives?
A3: Yes, this compound is a hazardous chemical.
-
It is toxic if swallowed or inhaled, causes skin irritation, and can cause serious eye damage.[12]
-
It is a potential skin sensitizer.[12]
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4]
-
Avoid contact with water and moisture to prevent uncontrolled reactions.[4]
-
Store in a tightly sealed container in a cool, dry place.[12]
Data Presentation
Table 1: Comparison of Purification Methods for this compound-Modified Products
| Purification Method | Principle | Best Suited For | Advantages | Disadvantages |
| Vacuum Distillation | Separation based on differences in boiling points under reduced pressure. | Thermally stable products with boiling points significantly different from this compound and other impurities. | Can yield very pure product; effective for removing volatile impurities. | Not suitable for non-volatile or thermally sensitive products; requires specialized equipment. |
| Column Chromatography | Separation based on differential adsorption to a stationary phase (e.g., silica gel). | Non-volatile products; separation of compounds with different polarities. | Widely applicable; can separate complex mixtures. | Can be time-consuming and require large volumes of solvent; potential for product loss on the column. |
| Liquid-Liquid Extraction | Separation based on differential solubility in two immiscible liquid phases. | Products with solubility characteristics different from impurities (e.g., unreacted isocyanate, urea byproducts). | Simple and rapid for initial cleanup. | May not provide high purity on its own; can lead to emulsions.[7] |
| Precipitation/Filtration | Removal of insoluble impurities from a solution of the product. | Removing insoluble byproducts like N,N'-didodecylurea. | Very simple and effective for removing solid impurities. | Only applicable if the impurity is insoluble and the product is soluble. |
| Chemical Quenching | Conversion of reactive impurities (like excess isocyanate) into a derivative that is easier to remove. | Removing residual unreacted this compound from sensitive products. | Effective for complete removal of reactive impurities. | Adds another component to the mixture that must then be removed.[1] |
Experimental Protocols
Protocol 1: General Procedure for Purification by Vacuum Distillation
This protocol is suitable for thermally stable this compound-modified products that are volatile under reduced pressure.
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is thoroughly dried.
-
Sample Preparation: Place the crude reaction mixture into the distillation flask. Adding a few boiling chips or a magnetic stir bar is recommended for smooth boiling.
-
Distillation: a. Begin stirring (if using a stir bar). b. Slowly apply vacuum to the system to the desired pressure (e.g., 1-20 mbar).[13] c. Gradually heat the distillation flask using a heating mantle. d. Monitor the temperature at the distillation head. Collect any low-boiling fractions (e.g., solvent, unreacted this compound) in a separate receiving flask. e. When the temperature stabilizes at the boiling point of your product, switch to a clean receiving flask to collect the purified product. f. Stop the distillation when the temperature starts to drop or when only a small residue remains in the distillation flask.
-
Post-Distillation: a. Allow the apparatus to cool completely before slowly releasing the vacuum. b. Characterize the purified product using appropriate analytical techniques (e.g., NMR, GC, FTIR) to confirm its identity and purity.
Protocol 2: General Procedure for Purification by Extraction and Column Chromatography
This protocol is suitable for non-volatile or thermally sensitive this compound-modified products.
-
Initial Workup (Extraction): a. Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane). b. Transfer the solution to a separatory funnel. c. To remove any unreacted amine starting materials or amine byproducts, wash the organic layer with a dilute aqueous acid solution (e.g., 0.5 N HCl).[7] d. To remove urea byproducts or other water-soluble impurities, wash with deionized water and then with brine.[11] e. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[14]
-
Column Chromatography: a. Prepare a chromatography column with an appropriate stationary phase (silica gel is common). The size of the column and amount of silica will depend on the scale of your reaction. b. Dissolve the crude product from the extraction step in a minimal amount of the chromatography eluent or a suitable solvent. c. Load the sample onto the top of the column. d. Elute the column with a solvent system of appropriate polarity, starting with a low polarity eluent and gradually increasing if necessary (gradient elution). e. Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the purified product. f. Combine the pure fractions and remove the solvent under reduced pressure.
-
Final Analysis: Dry the purified product under high vacuum to remove residual solvent and characterize it to confirm identity and purity.
Mandatory Visualization
Caption: Decision workflow for selecting a purification method.
Caption: Troubleshooting guide for common purification problems.
References
- 1. US6664414B2 - Process for reducing residual isocyanate - Google Patents [patents.google.com]
- 2. WO2010003770A1 - Method for removing non-reacted isocyanate from its reaction product - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. US7358388B2 - Method for the purification of isocyanates - Google Patents [patents.google.com]
- 9. wernerblank.com [wernerblank.com]
- 10. epa.gov [epa.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tcichemicals.com [tcichemicals.com]
- 13. EP1575907B1 - Method for the purification of isocyanates - Google Patents [patents.google.com]
- 14. rsc.org [rsc.org]
Technical Support Center: Managing Dodecyl Isocyanate in Moisture-Sensitive Reactions
For researchers, scientists, and drug development professionals utilizing dodecyl isocyanate, its high reactivity is a key asset. However, this reactivity also presents a significant challenge due to its acute sensitivity to moisture. This technical support guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to ensure the success of your moisture-sensitive experiments involving this compound.
Troubleshooting Guide
Low product yield, the formation of insoluble white precipitates, or the presence of unexpected side-products are common indicators of moisture contamination in reactions involving this compound. This guide will help you diagnose and resolve these issues systematically.
Problem 1: Low or No Yield of the Desired Product (e.g., Urethane or Urea Derivative)
| Possible Cause | Recommended Solution |
| Moisture in Reaction Solvent | Solvents are a primary source of water contamination. Ensure all solvents are rigorously dried before use. Refer to Table 1 for recommended drying agents and their effectiveness.[1][2][3][4][5] |
| Moisture in Starting Materials | Reactants other than this compound can also contain residual water. Dry all starting materials thoroughly, for example, under high vacuum or by azeotropic distillation where appropriate. |
| Atmospheric Moisture | Reactions left open to the atmosphere will readily absorb moisture. All reactions must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon).[6][7][8] |
| Contaminated this compound | The isocyanate itself may have been exposed to moisture during storage.[9][10] Visually inspect the reagent for any cloudiness or solid precipitates, which can indicate degradation. If contamination is suspected, it is advisable to use a fresh, unopened bottle or purify the isocyanate by distillation.[11][12][13] |
| Improper Reaction Setup | Ensure all glassware is thoroughly dried before use, either in a drying oven overnight or by flame-drying under an inert atmosphere.[8][14][15][16] Use septa and syringes for the transfer of dry solvents and reagents.[8][15][17] |
Problem 2: Formation of an Insoluble White Precipitate
| Possible Cause | Recommended Solution |
| Reaction with Water | This compound reacts with water to form an unstable carbamic acid, which then decomposes to dodecyl amine and carbon dioxide.[18][19][20] The newly formed amine is highly reactive and will immediately react with another molecule of this compound to form an insoluble N,N'-didodecylurea.[18][21] |
| Solution | The formation of this urea byproduct is a strong indicator of moisture contamination. To resolve this, meticulously follow the procedures for excluding moisture from your reaction, as detailed in Problem 1. This includes using anhydrous solvents, dry reagents and glassware, and maintaining a strict inert atmosphere. |
Problem 3: Inconsistent or Non-Reproducible Results
| Possible Cause | Recommended Solution |
| Variable Moisture Contamination | Inconsistent exclusion of atmospheric moisture between experiments can lead to varying amounts of side reactions and, consequently, variable yields and purity. |
| Solution | Standardize your experimental setup and procedures for handling moisture-sensitive reagents. Always use an inert atmosphere, freshly dried solvents, and properly dried glassware. Consider using a glovebox for the most sensitive reactions.[6] |
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle this compound?
A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as water, alcohols, amines, and strong bases or acids.[9] It is crucial to protect it from moisture.[9][22][23] When handling, always work in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[24][25] Ensure that any transfers are done under an inert atmosphere (Nitrogen or Argon) to prevent exposure to moist air.[9][22]
Q2: What are the visible signs of this compound degradation due to moisture?
A2: Moisture-contaminated isocyanates may appear cloudy or contain solid white precipitates.[10][26] These solids are typically the corresponding urea formed from the reaction of the isocyanate with water.[10]
Q3: Can I use a solvent straight from a new bottle labeled "anhydrous"?
A3: While "anhydrous" grade solvents have very low water content, they can still absorb moisture once the bottle is opened. For highly sensitive reactions, it is best practice to freshly dry the solvent over an appropriate drying agent and distill it under an inert atmosphere immediately before use. Alternatively, solvent purification systems that dispense dry solvent under an inert atmosphere are excellent options.
Q4: How can I confirm the presence of urea byproducts in my reaction mixture or product?
A4: The formation of N,N'-didodecylurea can often be observed as a white precipitate that is insoluble in many common organic solvents. For soluble impurities, analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) can be used. In IR spectroscopy, ureas typically show a characteristic C=O stretch around 1630-1680 cm⁻¹.
Q5: What is the best way to set up a reaction to exclude moisture?
A5: The gold standard for excluding moisture is working in a glovebox.[6][27] However, for many applications, a well-executed Schlenk line or inert gas manifold setup is sufficient.[16] This involves using oven-dried or flame-dried glassware assembled while hot and purged with an inert gas like nitrogen or argon.[8][15][16][28] Reagents and solvents should be transferred via syringe through rubber septa.[8][15][17] A bubbler in the gas line is used to maintain a positive pressure of inert gas throughout the reaction.[16]
Data Presentation
Table 1: Common Drying Agents for Solvents Used in Isocyanate Reactions
| Drying Agent | Solvents Commonly Dried | Typical Residual Water Content | Notes |
| **Calcium Hydride (CaH₂) ** | Hydrocarbons (e.g., Toluene, Hexane), Ethers (e.g., THF, Diethyl ether), Dichloromethane, Acetonitrile | <10 ppm | Reacts with water to produce hydrogen gas; handle with care. Not suitable for protic solvents.[2][3][4] |
| Sodium/Benzophenone Ketyl | Ethers (e.g., THF, Diethyl ether), Hydrocarbons | <1 ppm | Acts as its own indicator (deep blue color signifies anhydrous conditions). Highly reactive; requires careful handling and quenching.[5] |
| Molecular Sieves (3Å or 4Å) | Wide range of solvents including THF, Dichloromethane, Acetonitrile, DMF | 1-10 ppm | Need to be activated by heating under vacuum before use. Good for storing previously dried solvents.[1][2][5] |
| Phosphorus Pentoxide (P₄O₁₀) | Halogenated hydrocarbons, Hydrocarbons | <1 ppm | Very efficient but can be difficult to handle and forms a film that can coat the solvent. Not suitable for alcohols or amines.[1][3][4] |
| Activated Alumina | Hydrocarbons, Ethers | <10 ppm | Can be used in a column for continuous drying.[2][4] |
Data compiled from various sources on solvent drying.[1][2][3][4][5]
Experimental Protocols
Protocol 1: General Procedure for a Moisture-Sensitive Reaction with this compound
-
Glassware Preparation: Dry all necessary glassware (e.g., round-bottom flask, condenser) in an oven at >120 °C overnight or by flame-drying under a stream of inert gas.[8][14][15] Assemble the glassware while still warm and immediately place it under a positive pressure of nitrogen or argon.
-
Solvent and Reagent Preparation: Use freshly distilled, anhydrous solvent. Transfer the solvent to the reaction flask via a dry syringe.[15][17] If other solid reagents are used, ensure they are dried under vacuum.
-
Reaction Setup: Equip the reaction flask with a magnetic stir bar, a rubber septum, and an inert gas inlet connected to a bubbler. Maintain a gentle, positive flow of inert gas throughout the experiment.
-
Addition of this compound: Carefully draw the required amount of this compound into a dry syringe and add it dropwise to the stirred reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress using appropriate techniques, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Quenching: Once the reaction is complete, quench any unreacted isocyanate by slowly adding a small amount of an alcohol (e.g., isopropanol or methanol). Note that this step should be done with caution as the reaction can be exothermic.
Protocol 2: Drying of Tetrahydrofuran (THF) using Sodium/Benzophenone
-
Pre-drying: Decant THF from a freshly opened bottle of anhydrous grade solvent into a flask containing activated 4Å molecular sieves and let it stand overnight.
-
Still Setup: In a fume hood, set up a distillation apparatus with a round-bottom flask, a distillation head, a condenser, and a receiving flask. Ensure all glassware is thoroughly dried. Place the entire setup under a nitrogen or argon atmosphere.
-
Addition of Drying Agents: To the distillation flask, add small pieces of sodium metal (handle with extreme care) and a small amount of benzophenone.
-
Refluxing: Gently heat the mixture to reflux. The solution will turn a deep blue or purple color, indicating that the solvent is anhydrous and free of oxygen. If the color does not persist, more sodium may be required.
-
Distillation: Once the characteristic blue/purple color is stable, distill the required amount of dry THF directly into the reaction flask or a dry storage flask under an inert atmosphere.
-
Quenching the Still: After use, the still must be quenched safely. Cool the still to room temperature and slowly add isopropanol to react with the remaining sodium, followed by methanol, and finally water. This should only be performed by experienced personnel.[5]
Visualizations
Caption: Reaction of this compound with water.
Caption: Workflow for moisture-sensitive reactions.
Caption: Troubleshooting decision tree.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 4. Drying solvents and Drying agents [delloyd.50megs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. fiveable.me [fiveable.me]
- 7. Suggested Reaction Setups – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 8. cactus.utahtech.edu [cactus.utahtech.edu]
- 9. This compound(4202-38-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. resinlab.com [resinlab.com]
- 11. US4065362A - Purification of organic isocyanates - Google Patents [patents.google.com]
- 12. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 13. US7358388B2 - Method for the purification of isocyanates - Google Patents [patents.google.com]
- 14. How To Run A Reaction [chem.rochester.edu]
- 15. youtube.com [youtube.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. youtube.com [youtube.com]
- 18. Isocyanate - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. Catalyzed reaction of isocyanates (RNCO) with water - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 21. pcimag.com [pcimag.com]
- 22. tcichemicals.com [tcichemicals.com]
- 23. fishersci.com [fishersci.com]
- 24. static.cymitquimica.com [static.cymitquimica.com]
- 25. This compound - High purity | EN [georganics.sk]
- 26. benchchem.com [benchchem.com]
- 27. molan.wdfiles.com [molan.wdfiles.com]
- 28. researchgate.net [researchgate.net]
How to avoid unwanted side reactions of Dodecyl isocyanate.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the handling and use of dodecyl isocyanate, with a focus on preventing unwanted side reactions to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common unwanted side reactions when working with this compound?
A1: this compound is a highly reactive compound prone to several unwanted side reactions, primarily due to its susceptibility to nucleophilic attack. The most common side reactions include:
-
Hydrolysis: Reaction with water to form an unstable carbamic acid, which then decomposes into dodecylamine and carbon dioxide. The newly formed amine can then react with another molecule of this compound to produce an insoluble N,N'-didodecylurea.[1][2]
-
Dimerization: Self-reaction of two this compound molecules to form a uretdione, a four-membered ring structure. This is more common with aromatic isocyanates but can occur with aliphatic isocyanates under certain conditions.[3]
-
Trimerization: Cyclization of three this compound molecules to form a highly stable isocyanurate ring. This is often catalyzed by bases, heat, and certain metals.[4]
-
Reaction with other nucleophiles: Unintended reactions with alcohols, amines, or thiols present as impurities or in the reaction mixture can lead to the formation of urethanes (carbamates), ureas, and thiocarbamates, respectively.[5]
Q2: My this compound has turned cloudy or contains solid precipitates. What is the cause and how can I resolve this?
A2: Cloudiness or the presence of solid precipitates in this compound is most commonly due to hydrolysis and subsequent urea formation. This occurs when the isocyanate is exposed to moisture from the atmosphere or contaminated solvents and reagents. The resulting N,N'-didodecylurea is often insoluble in the isocyanate, leading to the observed precipitation.[1] To resolve this, the product may need to be purified by distillation. To prevent this, always handle this compound under strictly anhydrous conditions using an inert atmosphere (e.g., nitrogen or argon).[1]
Q3: How can I prevent the dimerization and trimerization of this compound during storage and reactions?
A3: Dimerization and trimerization are often catalyzed by heat and basic impurities. To minimize these side reactions:
-
Storage: Store this compound in a cool, dry place, away from heat and light.[6] The use of a stabilizer can also significantly extend its shelf life.
-
Reactions: Run reactions at the lowest effective temperature. Carefully select catalysts that favor the desired reaction over self-condensation. For example, some tertiary amines are less likely to promote trimerization compared to certain organometallic catalysts.[4]
Q4: What are the best practices for storing this compound to maintain its purity?
A4: Proper storage is critical for maintaining the purity of this compound. Follow these guidelines:
-
Moisture Control: Store in a tightly sealed container to prevent moisture ingress. Consider using a desiccator or storing under an inert atmosphere.[1]
-
Temperature: Store in a cool, dark place. Avoid exposure to high temperatures which can accelerate dimerization and trimerization.[6]
-
Incompatible Materials: Keep away from acids, bases, alcohols, and amines.[1]
-
Stabilizers: For long-term storage, consider adding a stabilizer. Phenolic compounds like butylated hydroxytoluene (BHT) or phenol itself can inhibit polymerization.[7]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Urethane/Urea Product
| Possible Cause | Recommended Action |
| Moisture Contamination of Reagents or Solvents | Dry all solvents and reagents thoroughly before use. Use molecular sieves or other appropriate drying agents. Conduct reactions under an inert atmosphere (N₂ or Ar).[1] |
| Side Reactions (Hydrolysis, Dimerization, Trimerization) | Control reaction temperature; lower temperatures are generally preferred. Select a catalyst that is specific to the desired reaction and does not promote side reactions.[4] |
| Incorrect Stoichiometry | Carefully calculate and accurately measure the molar equivalents of this compound and the nucleophile. An excess of the isocyanate can lead to side reactions like allophanate and biuret formation.[4] |
| Impure this compound | If the this compound has been stored for a long time or improperly, it may contain urea, dimers, or trimers. Purify by vacuum distillation before use.[8] |
| Inactive Catalyst | Ensure the catalyst is fresh and has been stored correctly. Optimize the catalyst concentration through small-scale trial reactions. |
Issue 2: Formation of Insoluble Precipitates in the Reaction Mixture
| Possible Cause | Recommended Action |
| Urea Formation from Water Contamination | This is the most likely cause. Implement rigorous moisture control for all reagents, solvents, and glassware. Use anhydrous grade solvents and dry glassware in an oven before use.[1] |
| Low Solubility of the Product | The desired urethane or urea product may have limited solubility in the chosen reaction solvent. Try a different solvent or a solvent mixture. |
| Precipitation of Catalyst | Some catalysts or their complexes may precipitate out of solution. Ensure the chosen catalyst is soluble in the reaction medium at the reaction temperature. |
Data Presentation
Table 1: Relative Reactivity of Nucleophiles with Isocyanates
| Nucleophile | Relative Reactivity | Primary Product |
| Primary Aliphatic Amine | ~1000 | Urea |
| Primary Aromatic Amine | ~10-20 | Urea |
| Primary Alcohol | 1 | Urethane (Carbamate) |
| Water | 1 | Urea (via carbamic acid and amine) |
| Phenol | ~0.1-0.5 | Urethane (Carbamate) |
| Thiol | ~0.1 | Thiocarbamate |
Note: Reactivity is highly dependent on steric hindrance, solvent, and catalyst.
Table 2: Common Catalysts for Isocyanate Reactions and Their Potential to Promote Side Reactions
| Catalyst Type | Examples | Primary Function | Potential for Side Reactions |
| Tertiary Amines | Triethylamine (TEA), 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Urethane/Urea formation | Can promote trimerization, especially at higher temperatures.[4] |
| Organotin Compounds | Dibutyltin dilaurate (DBTDL) | Urethane formation | Highly effective, but can also catalyze hydrolysis and trimerization.[1] |
| Zirconium Complexes | Zirconium acetylacetonate | Urethane formation | Can offer better selectivity for the isocyanate-hydroxyl reaction over the isocyanate-water reaction.[1] |
| Strong Bases | Sodium methoxide, Potassium acetate | Trimerization | Primarily used to intentionally form isocyanurates. |
Experimental Protocols
Protocol 1: Purification of this compound by Vacuum Distillation
Objective: To remove non-volatile impurities such as urea, dimers, and trimers from this compound.
Materials:
-
This compound (crude)
-
Round-bottom flask
-
Short-path distillation head with a condenser and collection flask
-
Thermometer and adapter
-
Heating mantle with a stirrer
-
Vacuum pump with a cold trap
-
Stir bar
-
Dry glassware
Procedure:
-
Assemble the short-path vacuum distillation apparatus. Ensure all glassware is thoroughly dried.
-
Place a stir bar in the round-bottom flask and add the crude this compound.
-
Connect the apparatus to a vacuum pump with a cold trap in between to protect the pump.
-
Begin stirring and slowly evacuate the system. Be cautious of initial bubbling from dissolved gases or low-boiling impurities.[9]
-
Once a stable vacuum is achieved (typically <1 mmHg), begin to gently heat the flask using the heating mantle.
-
Monitor the temperature of the vapor. This compound has a boiling point of 157-161 °C at 21 mmHg.[10] The boiling point will be lower at a higher vacuum.
-
Collect the distilled this compound in the receiving flask. The first few drops may contain residual volatile impurities and can be discarded.
-
Once the distillation is complete, turn off the heating and allow the apparatus to cool to room temperature before slowly re-introducing air into the system.[9]
-
Transfer the purified this compound to a clean, dry, and inert-gas-flushed storage container.
Protocol 2: Stabilization of this compound for Storage
Objective: To inhibit polymerization (dimerization and trimerization) of this compound during long-term storage.
Materials:
-
Purified this compound
-
Butylated hydroxytoluene (BHT) or Phenol
-
Anhydrous solvent (e.g., toluene, optional)
-
Inert gas (nitrogen or argon)
-
Dry storage container
Procedure:
-
Ensure the this compound is pure and dry.
-
Calculate the amount of stabilizer to be added. A typical concentration range for phenolic stabilizers is 100-2000 ppm.
-
If the stabilizer is a solid (like BHT), it can be dissolved in a minimal amount of anhydrous solvent before adding to the isocyanate to ensure homogeneous mixing.
-
Under an inert atmosphere, add the stabilizer solution to the this compound with gentle stirring.
-
If a solvent was used, it can be removed under reduced pressure, ensuring the temperature is kept low to prevent degradation.
-
Transfer the stabilized this compound to a suitable storage container, flush with inert gas, and seal tightly. Store in a cool, dark place.
Protocol 3: Monitoring Side Reactions by FT-IR Spectroscopy
Objective: To qualitatively and semi-quantitatively monitor the formation of common side products during a reaction involving this compound.
Materials:
-
FT-IR spectrometer with an ATR probe
-
Reaction setup compatible with the ATR probe
Procedure:
-
Set up the reaction in a vessel that allows for the insertion of the in-situ FT-IR ATR probe.
-
Collect a background spectrum of the solvent and starting materials (excluding this compound) at the reaction temperature.
-
Start the reaction by adding the this compound.
-
Collect spectra at regular intervals throughout the reaction.
-
Monitor the following characteristic peaks:
-
Isocyanate (N=C=O stretch): ~2270 cm⁻¹ (This peak will decrease as the reaction progresses).[11]
-
Urethane (N-H bend and C-N stretch): ~1530 cm⁻¹ (This peak will increase in the desired reaction with an alcohol).
-
Urea (C=O stretch): ~1640 cm⁻¹ (The appearance or increase of this peak indicates hydrolysis).
-
Isocyanurate (C=O stretch): ~1700 cm⁻¹ (The appearance of this peak indicates trimerization).
-
-
By tracking the changes in the peak intensities over time, the progress of the main reaction and the formation of side products can be monitored.[12]
Visualizations
Caption: Key unwanted side reactions of this compound.
Caption: Troubleshooting workflow for this compound reactions.
References
- 1. pcimag.com [pcimag.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. US5354689A - Method of detecting isocyanates - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. EP1575907B1 - Method for the purification of isocyanates - Google Patents [patents.google.com]
- 9. m.youtube.com [m.youtube.com]
- 10. 十二烷基异氰酸酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. mt.com [mt.com]
Strategies to control the molecular weight of poly(dodecyl isocyanate).
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of poly(dodecyl isocyanate) (PDDIC). Our goal is to help you control the molecular weight of your polymer and troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My polymerization of this compound resulted in a polymer with a much lower molecular weight than I theoretically calculated. What are the potential causes?
A1: A lower-than-expected molecular weight can be due to several factors:
-
Impure Monomer or Solvent: Water or other protic impurities in the this compound monomer or your solvent can act as terminating agents in anionic polymerization, leading to premature chain termination and, consequently, a lower molecular weight. Ensure your monomer and solvent are rigorously purified and dried before use.
-
Inactive Initiator: The initiator may have degraded due to improper storage or handling. It is crucial to use a fresh and active catalyst for the reaction.
-
Incorrect Stoichiometry: An inaccurate measurement of the monomer-to-initiator ratio is a common cause. Precisely measure both components to achieve the desired molecular weight. An excess of initiator will lead to a lower molecular weight.[1]
-
Side Reactions: The formation of cyclic trimers (isocyanurates) is a common side reaction in isocyanate polymerization, which consumes monomer without contributing to polymer chain growth.[2] This can be influenced by the choice of catalyst and reaction temperature.
Q2: The polydispersity index (PDI) of my poly(this compound) is very broad (>1.5). How can I achieve a narrower molecular weight distribution?
A2: A broad PDI suggests a lack of control over the polymerization process. To achieve a narrower PDI, consider the following:
-
Living Polymerization Conditions: For a narrow PDI, it is essential to work under true "living" polymerization conditions, where chain termination and transfer reactions are absent.[3] This requires high-purity reagents and an inert atmosphere (e.g., argon or nitrogen).
-
Initiation Rate: The rate of initiation should be much faster than the rate of propagation. This ensures that all polymer chains start growing at approximately the same time. The choice of initiator and solvent can significantly impact this.
-
Temperature Control: Maintain a constant and optimal temperature throughout the polymerization. Temperature fluctuations can affect the rates of initiation and propagation, leading to a broader molecular weight distribution.
Q3: My polymerization reaction has a very low yield. What steps can I take to improve it?
A3: Low polymer yield can be frustrating. Here are some troubleshooting steps:
-
Check for Inhibitors: Commercial this compound may contain inhibitors to prevent polymerization during storage. These must be removed before the reaction.[2] Purification by distillation is a common method.
-
Reaction Time: The polymerization may not have been allowed to proceed to completion. Monitor the reaction over time to determine the optimal duration.
-
Catalyst Activity: As mentioned previously, an inactive or insufficient amount of catalyst will result in low conversion of the monomer to polymer.
Q4: The polymer precipitates out of solution during the polymerization. How can I prevent this?
A4: Polymer precipitation can be due to several factors:
-
Poor Solvent Choice: The synthesized poly(this compound) may not be soluble in the chosen reaction solvent at the polymerization temperature. Consult the literature for appropriate solvents for PDDIC.
-
High Molecular Weight: As the polymer chains grow, their solubility may decrease, especially at high molecular weights. You may need to adjust the monomer concentration or the polymerization temperature.
-
Cross-linking Reactions: Unwanted side reactions can lead to cross-linked, insoluble polymer networks. This can be more prevalent with certain monomers or under specific reaction conditions.
Data Presentation
The molecular weight of poly(this compound) synthesized via living anionic polymerization can be controlled by adjusting the monomer-to-initiator ratio. Below is a table summarizing the expected relationship between these parameters.
| Monomer-to-Initiator Ratio ([M]/[I]) | Theoretical Mn ( g/mol ) | Expected PDI |
| 50 | 10,567 | < 1.2 |
| 100 | 21,134 | < 1.2 |
| 200 | 42,268 | < 1.2 |
| 500 | 105,670 | < 1.2 |
Note: The theoretical number-average molecular weight (Mn) is calculated using the formula: Mn = (mass of monomer / moles of initiator) x conversion. The table assumes 100% conversion.
Experimental Protocols
Monomer Purification
It is critical to use highly purified this compound for controlled polymerization. A typical purification procedure is as follows:
-
Stir the commercially available this compound over calcium hydride (CaH2) for 24 hours to remove water.
-
Add a small amount of 4,4-methylene-bis-phenyl isocyanate to react with any remaining protic impurities.
-
Perform a vacuum distillation of the monomer, collecting the fraction that distills at the correct boiling point and pressure.[3]
-
Store the purified monomer under an inert atmosphere and at a low temperature to prevent degradation or spontaneous polymerization.
Coordination Polymerization of this compound
This protocol is adapted from a literature procedure for the synthesis of PDDIC using a chiral half-titanocene complex.[3]
-
In a glovebox, add the required amount of the initiator, for example, CpTiCl2(O-(S)-2-Bu) (e.g., 0.024 g, 0.09 mmol), to a 10 mL vial.
-
Dissolve the initiator in 0.5 mL of dry toluene.
-
Add the purified this compound (e.g., 1.0 mL, 4.12 mmol) to the initiator solution. The solution will turn from yellow to orange and increase in viscosity.
-
Allow the reaction to stir at room temperature for a specified time (e.g., 3-4 hours).
-
Remove the vial from the glovebox and place it in an ice bath.
-
Dilute the reaction mixture with approximately 3 mL of dichloromethane.
-
Terminate the polymerization by adding 0.5 mL of methanol while stirring.
-
Precipitate the polymer by adding the solution to a large volume of a non-solvent, such as methanol.
-
Collect the polymer by filtration and dry it under vacuum.
-
Characterize the polymer using techniques like Gel Permeation Chromatography (GPC) to determine its molecular weight and PDI.[4]
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of poly(this compound).
Caption: Troubleshooting guide for low molecular weight in PDDIC synthesis.
Caption: Logical relationship of parameters affecting molecular weight and PDI.
References
- 1. Anionic addition polymerization - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Statistical and Block Copolymers of n-Dodecyl and Allyl Isocyanate via Titanium-Mediated Coordination Polymerization: A Route to Polyisocyanates with Improved Thermal Stability | MDPI [mdpi.com]
- 4. agilent.com [agilent.com]
Addressing incomplete reactions of Dodecyl isocyanate with sterically hindered alcohols.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for addressing challenges encountered during the reaction of dodecyl isocyanate with sterically hindered alcohols.
Troubleshooting Guides and FAQs
This section addresses common issues leading to incomplete reactions and other undesirable outcomes.
Q1: My reaction between this compound and a sterically hindered secondary/tertiary alcohol is extremely slow or appears to have stalled. What are the likely causes and how can I resolve this?
A1: Incomplete or stalled reactions are common when dealing with sterically hindered reactants. The bulky groups around the hydroxyl functionality of the alcohol impede the approach of the isocyanate. Here’s a systematic approach to troubleshoot this issue:
-
Inadequate Catalysis: The uncatalyzed reaction is often very slow.[1]
-
Solution: Introduce an appropriate catalyst. Organotin compounds like Dibutyltin Dilaurate (DBTDL) are highly effective for isocyanate-alcohol reactions.[1][2] For systems sensitive to tin, alternative catalysts based on zirconium or bismuth can be considered.[3] Tertiary amines such as 1,4-diazabicyclo[2.2.2]octane (DABCO) can also be used, though they may be less effective than organometallic catalysts for sterically hindered systems.[4] Start with a catalyst loading of 0.1-0.5 mol% and optimize as needed.[2]
-
-
Suboptimal Reaction Temperature: Low temperatures lead to slower reaction kinetics.
-
Solution: Gradually increase the reaction temperature. A common range for urethane synthesis is 50-80°C.[5] Monitor for potential side reactions at elevated temperatures.
-
-
Solvent Effects: The choice of solvent can influence the reaction rate.
Q2: I'm observing the disappearance of the isocyanate peak in the FTIR spectrum, but my yield of the desired urethane is low. What could be happening?
A2: This suggests that the this compound is being consumed by side reactions. Here are the most common culprits:
-
Moisture Contamination: Isocyanates are highly reactive with water, leading to the formation of an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The amine can then react with another isocyanate molecule to form a highly insoluble urea, which often precipitates out of the solution.[7]
-
Solution: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure the alcohol reactant is thoroughly dried.
-
-
Isocyanate Trimerization: At elevated temperatures and in the presence of certain catalysts, isocyanates can undergo self-condensation to form isocyanurate trimers.[8] This is more common with catalysts that have high basicity.
-
Solution: Carefully control the reaction temperature. If trimerization is suspected, consider switching to a catalyst that is less prone to promoting this side reaction. Lewis acidic catalysts like DBTDL are generally less likely to cause trimerization compared to strong amine bases.[8]
-
-
Allophanate Formation: An excess of isocyanate can react with the newly formed urethane linkage, especially at higher temperatures, to form an allophanate.[9]
-
Solution: Use a strict 1:1 stoichiometry of the isocyanate and alcohol. If a slight excess of one reactant is necessary, it is often better to have a small excess of the alcohol.
-
Q3: How can I monitor the progress of my reaction effectively?
A3: In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for real-time reaction monitoring.[10]
-
Key Spectral Features:
-
Isocyanate (N=C=O) stretch: A sharp, strong absorbance band around 2270 cm⁻¹. The disappearance of this peak indicates the consumption of the isocyanate.[11]
-
Urethane (N-H) stretch: The appearance of a broad band in the region of 3300-3500 cm⁻¹.
-
Urethane carbonyl (C=O) stretch: The appearance of a strong absorbance band around 1700-1730 cm⁻¹.[11]
-
-
Procedure: A small sample of the reaction mixture can be withdrawn at regular intervals and analyzed, or an in-situ probe can be used for continuous monitoring.[10] The rate of disappearance of the isocyanate peak can be used to determine the reaction kinetics.
Q4: My final product is difficult to purify. What are the likely impurities?
A4: Common impurities include:
-
Di-substituted urea: From the reaction of isocyanate with water (see Q2). This is often insoluble and can sometimes be removed by filtration.
-
Isocyanurate trimers: These are typically high molecular weight and can be difficult to remove from the desired product.
-
Allophanates: These will also be of higher molecular weight than the target urethane.
-
Unreacted starting materials: Due to an incomplete reaction.
Solution: Purification is typically achieved by silica gel column chromatography.[2] A gradient elution with a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is usually effective.
Quantitative Data Summary
The reaction of this compound with sterically hindered alcohols is expected to be significantly slower than with primary alcohols. The following table provides kinetic data for analogous systems to illustrate the impact of steric hindrance.
| Isocyanate | Alcohol | Catalyst (mol%) | Temperature (°C) | Rate Constant (L mol⁻¹ s⁻¹) | Reference |
| Phenyl Isocyanate | 1-Butanol (primary) | None | 25 | 1.2 x 10⁻⁴ | [12] |
| Phenyl Isocyanate | 2-Butanol (secondary) | None | 25 | 3.0 x 10⁻⁵ | [12] |
| Phenyl Isocyanate | tert-Butanol (tertiary) | None | 25 | Very Slow | [13] |
| Toluene Diisocyanate | Neopentyl Glycol (primary) | DBTDL (0.1) | Ambient | 1.1 x 10⁻³ | [14] |
| Isophorone Diisocyanate | Polypropylene Glycol (secondary) | Guanidine derivative (1.0) | 80 | ~1 x 10⁻⁵ | [5] |
Note: The data above is for illustrative purposes and the reaction rates for this compound may vary.
Experimental Protocols
General Protocol for the Reaction of this compound with a Sterically Hindered Secondary Alcohol
This protocol provides a starting point for the reaction and should be optimized based on the specific alcohol and experimental setup.
Materials:
-
This compound
-
Sterically hindered secondary alcohol (e.g., di-isopropylcarbinol)
-
Dibutyltin dilaurate (DBTDL)
-
Anhydrous toluene
-
Anhydrous methanol (for quenching)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a thermometer, and a nitrogen inlet.
-
Reagent Preparation: In the reaction flask, dissolve the sterically hindered secondary alcohol (1.0 equivalent) in anhydrous toluene (to make a ~0.5 M solution).
-
Addition of Isocyanate: Slowly add this compound (1.0 equivalent) to the stirred alcohol solution at room temperature.
-
Catalyst Addition: Add DBTDL (0.1-0.5 mol%) to the reaction mixture. An exotherm may be observed.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by FTIR spectroscopy. The disappearance of the isocyanate peak at ~2270 cm⁻¹ indicates reaction completion.[11]
-
Heating: If the reaction is slow at room temperature, gently heat the mixture to 50-80°C.
-
Quenching: Once the reaction is complete (as determined by FTIR), cool the mixture to room temperature and add a small amount of anhydrous methanol to quench any unreacted isocyanate.
-
Workup: Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate.
Visualizations
Reaction Pathway for Urethane Formation
Caption: Catalyzed reaction of this compound and a hindered alcohol.
Troubleshooting Workflow for Incomplete Reactions
Caption: A logical workflow for troubleshooting incomplete reactions.
Effect of Steric Hindrance on Reaction Rate
Caption: Steric hindrance around the alcohol significantly impacts reaction rate.
References
- 1. pcimag.com [pcimag.com]
- 2. benchchem.com [benchchem.com]
- 3. wernerblank.com [wernerblank.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. azom.com [azom.com]
- 11. researchgate.net [researchgate.net]
- 12. KINETIC STUDIES OF SOME ALCOHOL–ISOCYANATE REACTIONS | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
Catalyst selection to minimize side products in Dodecyl isocyanate reactions.
Welcome to the Technical Support Center for Catalyst Selection in Dodecyl Isocyanate Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing side products through appropriate catalyst selection and reaction condition optimization.
Troubleshooting Guide
This guide addresses common issues encountered during reactions with this compound, with a focus on catalyst-related solutions.
| Symptom | Possible Cause | Recommended Action |
| White precipitate formation | Reaction with moisture (water) leading to the formation of insoluble di-dodecyl urea. | - Ensure all reactants and solvents are anhydrous. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use a catalyst with high selectivity for the isocyanate-hydroxyl reaction over the isocyanate-water reaction, such as a zirconium-based catalyst.[1][2] |
| Higher than expected viscosity or gel formation | - Allophanate formation: Excess isocyanate reacting with the urethane product, especially at elevated temperatures.[3][4] - Biuret formation: Excess isocyanate reacting with urea byproducts. - Isocyanurate trimerization: Self-condensation of this compound, which can be promoted by certain catalysts. | - Maintain a strict 1:1 stoichiometry of isocyanate to hydroxyl groups. If a slight excess of isocyanate is necessary, add it incrementally. - Control the reaction temperature; avoid excessive heat. - Select a catalyst that favors the urethane reaction, such as zirconium diketonate, over those that might promote trimerization, like some tertiary amines.[1][2] |
| Slow or incomplete reaction | - Inappropriate or inactive catalyst. Aliphatic isocyanates like this compound generally react slower than aromatic isocyanates.[5] - Low reaction temperature. | - Choose a suitable catalyst. Organometallic catalysts are generally more active than tertiary amines for aliphatic isocyanates.[5] - Ensure the catalyst is fresh and active. - Optimize the catalyst concentration. - Moderately increase the reaction temperature, while monitoring for side product formation. |
| Product discoloration (yellowing) | Use of certain tertiary amine catalysts. | Consider using organometallic catalysts like dibutyltin dilaurate (DBTDL) or newer, less toxic alternatives like bismuth or zirconium compounds, which are less prone to causing discoloration.[6] |
| Foaming or gas evolution | Reaction of isocyanate with water, producing carbon dioxide gas.[1] | - Rigorously exclude moisture from the reaction system. - Employ a catalyst with high selectivity for the isocyanate-hydroxyl reaction, such as a zirconium-based catalyst, to minimize the isocyanate-water reaction.[1][2][7] |
Frequently Asked Questions (FAQs)
Q1: What are the primary side products in this compound reactions with alcohols?
A1: The main side products are:
-
Di-dodecyl urea: Formed from the reaction of this compound with water. This is often the most common and problematic side product, appearing as a white, insoluble precipitate.
-
Allophanates: Formed when excess this compound reacts with the newly formed urethane linkages. This is more prevalent at higher temperatures and with a high NCO:OH ratio.[3][4]
-
Biurets: Formed when excess this compound reacts with urea byproducts.
-
Isocyanurates: Formed from the trimerization (self-condensation) of three this compound molecules.
Q2: Which catalysts offer the best selectivity for the desired urethane formation over side reactions?
A2: Zirconium-based catalysts, such as zirconium diketonates, have demonstrated exceptionally high selectivity for the isocyanate-hydroxyl reaction over the competing isocyanate-water reaction.[1][2][8] This selectivity significantly reduces the formation of urea byproducts and associated issues like foaming. While traditional organotin catalysts like dibutyltin dilaurate (DBTDL) are effective, they are generally less selective than zirconium catalysts.[1][8]
Q3: How does temperature affect the formation of side products?
A3: Higher reaction temperatures generally increase the rate of all reactions, including the desired urethane formation. However, elevated temperatures (typically above 100-140°C) can disproportionately promote the formation of allophanates and biurets, leading to a less pure product and potential gelation.[3][4] It is crucial to find an optimal temperature that provides a reasonable reaction rate without significantly increasing side product formation.
Q4: Can tertiary amine catalysts be used for this compound reactions?
A4: Yes, tertiary amines like triethylamine (TEA) and 1,4-diazabicyclo[2.2.2]octane (DABCO) can catalyze the reaction. However, they are generally less active for aliphatic isocyanates compared to organometallic catalysts.[5] Some tertiary amines can also promote the isocyanate-water reaction and may lead to product discoloration.[6][9]
Q5: How can I quantify the amount of side products in my reaction mixture?
A5: Several analytical techniques can be employed:
-
Fourier-Transform Infrared Spectroscopy (FTIR): This is a powerful in-situ or offline method to monitor the disappearance of the isocyanate peak (~2270 cm⁻¹) and the appearance of urethane (C=O stretch around 1730-1700 cm⁻¹) and urea (C=O stretch around 1640 cm⁻¹) linkages.[10][11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify and quantify the different types of linkages (urethane, urea, allophanate, biuret) in the final product.
-
Gel Permeation Chromatography (GPC): A broad or multimodal molecular weight distribution can be indicative of side reactions leading to cross-linking.
Data Presentation
The following table summarizes the comparative performance of different catalyst types in aliphatic isocyanate reactions, which can be used as a guide for this compound.
| Catalyst Type | Specific Example | Relative Activity | Selectivity (Urethane vs. Urea) | Key Considerations |
| Organotin | Dibutyltin Dilaurate (DBTDL) | High | Moderate | Highly effective but has toxicity concerns and catalyzes both urethane and water reactions.[5] |
| Zirconium | Zirconium Diketonate | High | Very High | Excellent selectivity for the urethane reaction, minimizing water-related side products. Can be deactivated by acidic impurities.[1][2][8] |
| Bismuth | Bismuth Neodecanoate | High | Moderate to High | A less toxic alternative to organotins with high catalytic activity.[2] |
| Tertiary Amine | Triethylamine (TEA) | Low to Moderate | Low to Moderate | Generally less active for aliphatic isocyanates; can promote the water reaction and may cause discoloration.[5][9][13] |
| Tertiary Amine | DABCO | Moderate | Moderate | More active than TEA but still less selective than organometallic catalysts.[5] |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Side Products in this compound Reactions
-
Reagent Preparation:
-
Dry the alcohol reactant and any solvents over molecular sieves or by azeotropic distillation to a moisture content of < 0.05%.
-
Use freshly opened or properly stored this compound to avoid reaction with atmospheric moisture.
-
-
Reaction Setup:
-
Assemble a flame-dried glass reactor equipped with a mechanical stirrer, a thermometer, a condenser, and a nitrogen or argon inlet.
-
Maintain a positive pressure of inert gas throughout the reaction.
-
-
Reaction Execution:
-
Charge the reactor with the anhydrous alcohol and solvent (if used).
-
Begin stirring and bring the mixture to the desired reaction temperature (e.g., 60-80°C).
-
Add the selected catalyst at the desired concentration (e.g., 0.01-0.1 mol% for organometallic catalysts).
-
Slowly add the this compound to the reaction mixture via a dropping funnel to maintain a 1:1 stoichiometric ratio and control any exotherm.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by in-situ FTIR, observing the disappearance of the isocyanate peak at ~2270 cm⁻¹.
-
Alternatively, take aliquots periodically for offline analysis (e.g., titration to determine NCO content).
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate (likely di-dodecyl urea) is present, it can be removed by filtration.
-
The solvent can be removed under reduced pressure to yield the crude product, which can be further purified if necessary.
-
Protocol 2: FTIR Method for Determining Urethane vs. Urea Formation
This protocol is adapted from methods used for other aliphatic isocyanates and can be applied to this compound reactions.[1]
-
Sample Preparation:
-
At the end of the reaction, take a representative aliquot of the reaction mixture.
-
If the sample is highly viscous or solid, dissolve a small amount in a dry, IR-transparent solvent (e.g., anhydrous chloroform or tetrahydrofuran).
-
-
FTIR Analysis:
-
Acquire the FTIR spectrum of the sample using an appropriate method (e.g., placing a drop of the solution on a KBr plate and allowing the solvent to evaporate, or using an ATR probe for in-situ analysis).
-
Record the spectrum over the range of at least 4000-600 cm⁻¹.
-
-
Data Interpretation:
-
Identify the characteristic carbonyl (C=O) stretching peaks for the urethane and urea linkages.
-
Urethane C=O: ~1730-1700 cm⁻¹
-
Urea C=O: ~1640 cm⁻¹
-
-
Integrate the peak areas of the urethane and urea carbonyl bands.
-
The ratio of the integrated areas provides a semi-quantitative measure of the relative amounts of urethane and urea formed, thus indicating the selectivity of the catalyst under the given reaction conditions.
-
Visualizations
Caption: A workflow diagram for selecting and optimizing a catalyst.
Caption: Pathways for desired product and common side products.
References
- 1. paint.org [paint.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Allophanate Formation - Polyurethanes science, technology, markets, and trends [ebrary.net]
- 5. researchgate.net [researchgate.net]
- 6. ohans.cn [ohans.cn]
- 7. adhesivesmag.com [adhesivesmag.com]
- 8. wernerblank.com [wernerblank.com]
- 9. Reaction principle of tertiary amine catalyst - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
- 10. researchgate.net [researchgate.net]
- 11. azom.com [azom.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of Reaction Mixtures Containing Dodecyl Isocyanate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dodecyl isocyanate. It offers detailed methodologies and data for the effective removal of unreacted this compound from reaction mixtures.
Troubleshooting Guides
Problem: My final product is contaminated with unreacted this compound.
Solution: Unreacted this compound can be removed using several techniques. The best method depends on the properties of your desired product, the scale of your reaction, and the available equipment. The main approaches are quenching, distillation, and the use of scavengers.
| Technique | Principle | Best For | Considerations |
| Quenching | Reacting the excess isocyanate with a nucleophile (e.g., an amine or alcohol) to form a urea or carbamate, which can then be more easily separated. | Small to medium scale reactions where the resulting urea/carbamate has significantly different solubility or chromatographic properties from the desired product. | The quenching agent and the formed by-product must not interfere with the desired product or its downstream applications. |
| Distillation | Separating the this compound from the product based on differences in boiling points. | Large scale reactions or when the desired product is non-volatile or has a much higher boiling point than this compound. | Requires a vacuum distillation setup due to the high boiling point of this compound. Not suitable for heat-sensitive products. |
| Scavengers | Using a solid-supported reagent (scavenger resin) that selectively reacts with and binds the excess isocyanate, allowing for its removal by simple filtration. | Reactions where the product is sensitive to heat or additional reagents. Ideal for parallel synthesis and high-throughput purification. | Scavenger resins can be expensive, and the efficiency depends on the specific resin and reaction conditions. |
Frequently Asked Questions (FAQs)
Quenching
Q1: What is the best quenching agent for removing unreacted this compound?
A1: Primary or secondary amines are highly effective quenching agents as they react quickly and irreversibly with isocyanates to form ureas. A common choice is a simple primary amine like n-butylamine or propylamine. The resulting N-dodecyl-N'-alkylurea is often easily removed by precipitation and filtration, or by column chromatography. Alcohols can also be used, but the reaction to form carbamates is generally slower.
Q2: How much quenching agent should I add?
A2: A slight excess of the quenching agent relative to the excess this compound is recommended to ensure complete removal. Typically, 1.1 to 1.5 equivalents of the amine are used. It is important to first estimate the amount of unreacted this compound in your reaction mixture.
Q3: How do I remove the urea by-product after quenching?
A3: The method of removal depends on the solubility of the formed urea. If the urea precipitates from the reaction solvent, it can be removed by filtration. If it remains in solution, it can be separated from the desired product by column chromatography, crystallization, or extraction.
Distillation
Q4: What are the distillation conditions for removing this compound?
A4: this compound has a high boiling point, so vacuum distillation is necessary to avoid decomposition of the product and the isocyanate itself. The boiling point of this compound is approximately 157-161 °C at 21 mmHg.[1] For laboratory-scale purification, fractional distillation or thin-film evaporation can be effective.
Q5: My product is heat-sensitive. Can I still use distillation?
A5: For heat-sensitive products, thin-film evaporation (also known as wiped-film evaporation) is a more suitable distillation technique.[2][3] This method minimizes the thermal stress on the product by creating a thin film of the reaction mixture on a heated surface for a very short period under high vacuum.[2][3]
Scavengers
Q6: What type of scavenger resin should I use for this compound?
A6: Amine-functionalized scavenger resins, such as those based on polystyrene or silica with primary or secondary amine groups, are effective for scavenging isocyanates.[4] Examples include aminomethylated polystyrene and silica-based triamine scavengers.
Q7: How do I use a scavenger resin to remove this compound?
A7: The scavenger resin is added to the reaction mixture after the primary reaction is complete. The mixture is then agitated for a period, typically ranging from a few hours to overnight, to allow the resin to react with the excess isocyanate. The resin is subsequently removed by simple filtration.
Quantitative Data Comparison
The following table provides a qualitative comparison of the different techniques. Quantitative data on the efficiency of each method is highly dependent on the specific reaction conditions and the nature of the desired product.
| Technique | Purity of Final Product | Yield of Desired Product | Scalability | Cost |
| Quenching | Good to Excellent | Good to Excellent | Moderate | Low to Moderate |
| Distillation | Excellent | Good | Excellent | High (equipment) |
| Scavengers | Excellent | Excellent | Good | High (reagents) |
Experimental Protocols
Protocol 1: Quenching of Excess this compound with n-Butylamine
This protocol describes the removal of unreacted this compound by converting it into N-dodecyl-N'-butylurea, which can then be removed by filtration or chromatography.
Materials:
-
Reaction mixture containing excess this compound
-
n-Butylamine
-
Suitable solvent (e.g., dichloromethane, tetrahydrofuran)
-
Silica gel for chromatography (if required)
-
Hexane and Ethyl Acetate for chromatography (if required)
Procedure:
-
Estimate Excess Isocyanate: Before quenching, it is advisable to estimate the amount of unreacted this compound. This can be done using techniques like IR spectroscopy (monitoring the disappearance of the -NCO peak around 2270 cm⁻¹) or by assuming a certain excess was used in the initial reaction.
-
Quenching Reaction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add 1.2 equivalents of n-butylamine (relative to the estimated excess this compound) dropwise with stirring.
-
Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the disappearance of the isocyanate peak by IR spectroscopy to confirm the completion of the quenching reaction.
-
Work-up and Purification:
-
Precipitation/Filtration: If the formed N-dodecyl-N'-butylurea precipitates, collect it by vacuum filtration and wash the solid with a small amount of cold solvent. The desired product will be in the filtrate.
-
Chromatography: If the urea remains in solution, concentrate the reaction mixture under reduced pressure. Purify the residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane, to separate the desired product from the urea by-product.
-
Protocol 2: Purification by Laboratory-Scale Fractional Vacuum Distillation
This protocol is suitable for separating this compound from a non-volatile or high-boiling point product.
Materials:
-
Reaction mixture containing this compound
-
Vacuum distillation apparatus (including a fractionating column, condenser, and receiving flasks)
-
Vacuum pump
-
Heating mantle
-
Boiling chips
Procedure:
-
Apparatus Setup: Assemble the fractional vacuum distillation apparatus. Ensure all joints are properly sealed with vacuum grease. Place a few boiling chips in the distillation flask containing the reaction mixture.
-
Evacuation: Gradually apply vacuum to the system. A pressure of around 20 mmHg is a good starting point.
-
Heating: Begin heating the distillation flask gently with a heating mantle.
-
Fraction Collection: Monitor the temperature at the head of the fractionating column. Collect any low-boiling solvent first. As the temperature approaches the boiling point of this compound at the applied pressure (approx. 157-161 °C at 21 mmHg), change the receiving flask to collect the this compound fraction.[1]
-
Completion: Once the this compound has been distilled off, the temperature will either drop or rise significantly, depending on the boiling point of the desired product. At this point, stop the distillation and allow the apparatus to cool under vacuum before venting to atmospheric pressure. The purified product remains in the distillation flask.
Protocol 3: Removal of Excess this compound using an Amine-Functionalized Scavenger Resin
This protocol uses a solid-supported amine to selectively react with and remove excess this compound.
Materials:
-
Reaction mixture containing excess this compound
-
Aminomethylated polystyrene resin (or similar amine-functionalized scavenger resin)
-
Suitable solvent (e.g., dichloromethane, tetrahydrofuran)
-
Filtration apparatus
Procedure:
-
Resin Addition: After the primary reaction is complete, add the amine-functionalized scavenger resin to the reaction mixture. A typical loading is 2-3 equivalents of the resin's functional group relative to the initial excess of this compound.
-
Scavenging: Stir the mixture at room temperature. The reaction time can vary from a few hours to overnight. Monitor the disappearance of the isocyanate from the solution using IR spectroscopy or TLC.
-
Filtration: Once the scavenging is complete, filter the mixture to remove the resin.
-
Work-up: Wash the collected resin with a small amount of the reaction solvent. Combine the filtrates, which contain the purified product.
-
Solvent Removal: Remove the solvent from the filtrate under reduced pressure to obtain the purified product.
Visualizations
Caption: Workflow for removing excess this compound via quenching.
Caption: Workflow for purification by fractional vacuum distillation.
Caption: Workflow for using a scavenger resin to remove excess this compound.
References
Validation & Comparative
Comparing the efficiency of Dodecyl isocyanate and octadecyl isocyanate for surface modification.
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative efficiency of dodecyl isocyanate and octadecyl isocyanate for surface functionalization. This guide provides an objective analysis of their performance, supported by experimental data and detailed protocols.
The modification of surfaces to control their physicochemical properties, such as wettability and biocompatibility, is a cornerstone of advanced materials science. Among the various chemical agents used for this purpose, alkyl isocyanates are particularly effective due to the high reactivity of the isocyanate group, which can form stable covalent bonds with a variety of substrates. This guide focuses on two commonly used monofunctional alkyl isocyanates: this compound (C12) and octadecyl isocyanate (C18).
The primary difference between these two molecules lies in the length of their hydrocarbon chains. This structural variance significantly influences the characteristics of the resulting self-assembled monolayers (SAMs), including their hydrophobicity, stability, and organizational order. The isocyanate group readily reacts with surface hydroxyl (-OH) or amine (-NH2) groups to form covalent carbamate or urea linkages, respectively, anchoring the alkyl chains to the surface. The subsequent self-organization of these chains is driven by van der Waals interactions, leading to the formation of a densely packed monolayer that dictates the new surface properties. Generally, longer alkyl chains, such as in octadecyl isocyanate, result in stronger intermolecular forces, leading to more ordered and stable monolayers.[1][2]
Quantitative Performance Comparison
The efficiency of surface modification is evaluated based on several key parameters. The following table summarizes the expected performance of this compound and octadecyl isocyanate based on established principles of self-assembled monolayers and available experimental data for similar long-chain alkyl modifiers.
| Performance Metric | This compound (C12) | Octadecyl Isocyanate (C18) | Rationale & Significance |
| Molecular Formula | CH₃(CH₂)₁₁NCO[3] | CH₃(CH₂)₁₇NCO[4] | The difference in 6 methylene units (-CH₂-) in the alkyl chain is the primary structural distinction. |
| Molecular Weight | 211.34 g/mol [3] | 295.50 g/mol [4] | Affects molar concentration calculations for modification solutions. |
| Expected Water Contact Angle (WCA) | 100° - 110° | 110° - 120° | A higher WCA indicates greater hydrophobicity. The longer, more organized C18 chains create a denser, lower-energy surface.[1] |
| Surface Stability | Good | Excellent | Longer alkyl chains exhibit stronger van der Waals forces, leading to more thermally and chemically stable monolayers.[1] |
| Reaction Kinetics | Generally fast | Slightly slower | The reactivity of the isocyanate group is similar, but the bulkier C18 chain may introduce minor steric hindrance. The hydrolysis of alkyl isocyanates is generally slow.[5] |
| Monolayer Order | Moderately Ordered | Highly Ordered | The increased chain-to-chain interactions of C18 promote higher crystallinity and fewer gauche defects in the assembled monolayer.[6] |
Experimental Protocols
Detailed methodologies are crucial for reproducible surface modification. The following sections outline standard protocols for substrate preparation, surface modification, and characterization.
1. Substrate Preparation (Example: Silicon Wafer with Native Oxide)
This protocol aims to generate a high density of hydroxyl groups on the substrate surface to serve as reactive sites for the isocyanate functionalization.
-
Materials : Silicon wafers, Piranha solution (3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)), deionized (DI) water, nitrogen gas stream, oven.
-
Procedure :
-
Cut silicon wafers into desired dimensions (e.g., 1x1 cm).
-
Place the wafers in a glass container.
-
Caution : Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).
-
Carefully add the H₂SO₄ to the container, followed by the slow addition of H₂O₂. The solution will become very hot.
-
Immerse the wafers in the Piranha solution for 30-60 minutes to clean and hydroxylate the surface.
-
Remove the wafers and rinse extensively with DI water.
-
Dry the wafers under a stream of high-purity nitrogen gas.
-
Place the cleaned wafers in an oven at 110°C for 30 minutes to remove any residual water before modification.
-
2. Surface Modification via Solution Deposition
-
Materials : Anhydrous toluene or hexane, this compound or octadecyl isocyanate, prepared substrates, sealed reaction vessel, nitrogen or argon gas.
-
Procedure :
-
Prepare a 1-10 mM solution of the chosen isocyanate (dodecyl or octadecyl) in an anhydrous solvent inside a glovebox or under an inert atmosphere to prevent premature hydrolysis of the isocyanate.[7]
-
Place the cleaned and dried substrates into the reaction vessel.
-
Transfer the isocyanate solution into the reaction vessel, ensuring the substrates are fully submerged.
-
Seal the vessel and allow the reaction to proceed for 12-24 hours at room temperature or slightly elevated temperatures (e.g., 40-60°C) to facilitate the reaction.
-
After the reaction period, remove the substrates from the solution.
-
Rinse the modified substrates thoroughly with the pure solvent (toluene or hexane) to remove any physisorbed molecules.
-
Dry the functionalized substrates under a stream of nitrogen gas.
-
3. Surface Characterization
-
Water Contact Angle (WCA) Goniometry :
-
Place the modified substrate on the sample stage of the goniometer.
-
Dispense a small droplet (e.g., 5 µL) of DI water onto the surface.[8]
-
Capture an image of the droplet at the liquid-solid interface.
-
Use the instrument's software to measure the angle between the substrate surface and the tangent of the droplet.
-
Repeat the measurement at multiple locations on the surface to ensure uniformity.[9]
-
-
X-ray Photoelectron Spectroscopy (XPS) :
-
Mount the sample in the XPS analysis chamber.
-
Acquire a survey spectrum to identify all elements present on the surface. Successful modification is confirmed by the appearance of a Nitrogen 1s (N 1s) peak, originating from the carbamate linkage.
-
Acquire high-resolution spectra of the Carbon 1s (C 1s), Oxygen 1s (O 1s), and Nitrogen 1s (N 1s) regions to determine the chemical states and confirm the formation of the carbamate bond (-O-C(=O)-NH-).
-
-
Atomic Force Microscopy (AFM) :
-
Mount the sample on the AFM stage.
-
Select an appropriate imaging mode (e.g., tapping mode) to minimize surface damage.
-
Scan a representative area (e.g., 1x1 µm) of the surface.
-
Analyze the resulting topography image to assess surface roughness and morphology. A successful modification should result in a smooth, uniform surface without significant aggregation.[1]
-
Visualizing the Process and Mechanism
Diagrams created using Graphviz provide a clear visual representation of the experimental workflow and the underlying chemical reaction.
References
- 1. Vapor-phase formation of alkyl isocyanate-derived self-assembled monolayers on titanium dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How Isocyanates Influence Material Durability and Longevity? [eureka.patsnap.com]
- 3. 十二烷基异氰酸酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl isocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Octadecyl isocyanate | 112-96-9 [chemicalbook.com]
- 7. Comparative study of monolayers self-assembled from alkylisocyanides and alkanethiols on polycrystalline Pt substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Modified Contact Angle Measurement Process to Suppress Oil Drop Spreading and Improve Precision [mdpi.com]
- 9. researchgate.net [researchgate.net]
Dodecyl Isocyanate vs. Silane Coupling Agents: A Comparative Guide to Silica Surface Modification
For researchers, scientists, and drug development professionals seeking to tailor the surface properties of silica, the choice of modifying agent is a critical decision. This guide provides an in-depth comparison of two prominent classes of hydrophobic modifiers: dodecyl isocyanate and long-chain alkyl silane coupling agents. By examining their performance based on experimental data, this document aims to equip you with the necessary information to select the optimal surface modification strategy for your specific application.
Performance Comparison at a Glance
The modification of silica surfaces with this compound or silane coupling agents significantly alters their surface energy, leading to increased hydrophobicity. The following tables summarize key performance metrics gathered from various experimental studies.
| Modifier | Substrate | Water Contact Angle (°) | Reference |
| This compound | Silica Nanoparticles | Data not explicitly found | |
| Octadecyltrichlorosilane (OTS) | Si(100)/SiO2 | 112 | [1] |
| Octadecyltrichlorosilane (OTS) | Oxidized Silicon/Alumina | 102-111 | [2] |
| Octadecyltrichlorosilane (OTS) | Hollow Silica Nanoparticles on PET fabric | 152.4 ± 0.8 | [3] |
| Dodecyltriethoxysilane (DTES) | Ludox TM-50 Silica Nanoparticles | Not specified, but confirmed hydrophobic modification | [4] |
| Dichlorooctamethyltetrasiloxane | Glass | ~96 | [5] |
| Modifier | Substrate | Grafting Density (molecules/nm²) | Method | Reference |
| This compound | Silica Nanoparticles | Estimated from TGA | TGA | |
| Octadecyltrichlorosilane (OTS) | Fumed Silica | Varies with hydration state | TGA | [6] |
| Trichlorohexylsilane (C6) | Silica Nanoparticles | 1.43 | TGA | [7] |
| Trichlorododecylsilane (C12) | Silica Nanoparticles | 0.81 | TGA | [7] |
| Trichlorohexadecylsilane (C16) | Silica Nanoparticles | 0.66 | TGA | [7] |
| Modifier | Substrate | Onset of Decomposition (°C) | Method | Reference |
| This compound modified Silica | Silica Nanoparticles | ~200-400 (for alkyl chains) | TGA | [8] |
| Octadecyltrichlorosilane (OTS) | Silica | Starts to degrade above 250 | Contact Angle | [8] |
| Octadecyltrichlorosilane (OTS) | SiO₂ | Stable up to 573 K (~300 °C) | UPS/XPS | [9] |
| Alkyl-alkoxysilane modified Aerogels | Silica Aerogel | ~275 | TGA | [10] |
| Hexamethyldisilazane (HMDZ) modified Aerogels | Silica Aerogel | ~300 | TGA | [10] |
Reaction Mechanisms and Surface Interaction
The modification of silica surfaces with either this compound or silane coupling agents involves the reaction of the modifier with the surface silanol groups (Si-OH).
This compound: The isocyanate group (-N=C=O) reacts with the hydroxyl groups on the silica surface to form a urethane linkage (Si-O-CO-NH-R). This reaction results in the covalent attachment of the dodecyl chains to the silica surface, rendering it hydrophobic.
Silane Coupling Agents: Alkyltrichlorosilanes, for example, first hydrolyze in the presence of trace water to form reactive silanetriols. These silanetriols then condense with the silanol groups on the silica surface, forming stable siloxane bonds (Si-O-Si). Further condensation between adjacent silanetriol molecules can lead to the formation of a cross-linked polysiloxane layer on the surface.
Experimental Protocols
Detailed experimental procedures are crucial for achieving reproducible and effective surface modifications. Below are generalized protocols for both methods.
Silica Surface Modification with this compound
This protocol outlines a general procedure for the surface functionalization of silica nanoparticles with this compound.
Materials:
-
Silica nanoparticles (pre-dried under vacuum)
-
This compound
-
Anhydrous toluene
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
Disperse the dried silica nanoparticles in anhydrous toluene under an inert atmosphere.
-
Add the desired amount of this compound to the silica suspension with vigorous stirring.
-
Allow the reaction to proceed for a specified time (e.g., 24 hours) at a controlled temperature (room temperature or elevated).
-
After the reaction, centrifuge the suspension to separate the modified silica particles.
-
Wash the collected particles multiple times with anhydrous toluene to remove any unreacted this compound and by-products.
-
Dry the final product under vacuum to obtain the hydrophobic this compound-modified silica.
Silica Surface Modification with Alkyltrichlorosilane
This protocol provides a general method for the silanization of silica surfaces using a long-chain alkyltrichlorosilane.
Materials:
-
Silica substrate (e.g., wafers, nanoparticles)
-
Alkyltrichlorosilane (e.g., dodecyltrichlorosilane, octadecyltrichlorosilane)
-
Anhydrous organic solvent (e.g., toluene, hexane)
-
Polar solvent for rinsing (e.g., ethanol, methanol)
Procedure:
-
Ensure the silica substrate is clean and dry. For silica wafers, this may involve cleaning with a piranha solution followed by oven drying. For nanoparticles, drying under vacuum is essential.
-
Prepare a dilute solution of the alkyltrichlorosilane in an anhydrous organic solvent in a moisture-controlled environment (e.g., a glovebox).
-
Immerse the silica substrate in the silane solution.
-
Allow the reaction to proceed for a set amount of time. The reaction time can influence the quality and density of the resulting self-assembled monolayer.
-
Remove the substrate from the solution and rinse it thoroughly with the anhydrous solvent to remove excess silane.
-
Rinse the substrate with a polar solvent to remove any physisorbed silane molecules.
-
Dry the modified substrate, typically with a stream of nitrogen or in an oven at a moderate temperature.
Characterization of Modified Surfaces
Several analytical techniques are employed to confirm the successful modification of the silica surface and to quantify the resulting properties.
-
Fourier Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the functional groups present on the silica surface. For this compound modification, the appearance of peaks corresponding to the urethane linkage and the disappearance of the isocyanate peak confirm the reaction[11]. For silanization, the appearance of C-H stretching vibrations from the alkyl chain and changes in the Si-O-Si and Si-OH bands are indicative of successful grafting[12][13][14].
-
Thermogravimetric Analysis (TGA): TGA is used to determine the amount of organic material grafted onto the silica surface, which allows for the calculation of the grafting density[7][12]. It also provides information on the thermal stability of the modified silica by identifying the temperature at which the organic layer begins to decompose[8][10].
-
Contact Angle Goniometry: This technique directly measures the water contact angle on the modified surface, providing a quantitative measure of its hydrophobicity[2][3][5].
Conclusion
Both this compound and long-chain alkyl silane coupling agents are effective in rendering silica surfaces hydrophobic.
This compound offers a direct reaction pathway with surface silanols, forming a stable urethane linkage. While quantitative data in the literature is less abundant compared to silanes, the available information suggests it is a viable option for creating hydrophobic silica.
Silane coupling agents , particularly long-chain alkyltrichlorosilanes, are well-established for creating highly ordered and densely packed self-assembled monolayers on silica. This method can achieve very high water contact angles, indicating a high degree of hydrophobicity. The extensive body of research on silanization provides a wealth of data and established protocols.
The choice between these two modifiers will depend on the specific requirements of the application, including the desired level of hydrophobicity, the required thermal stability, and the processing conditions. For applications demanding the highest levels of hydrophobicity and a well-ordered surface, long-chain alkyl silanes like OTS may be preferable. This compound presents a simpler, one-step reaction (without the pre-hydrolysis step of trichlorosilanes) that can also effectively impart hydrophobicity. Further direct comparative studies would be beneficial to provide a more definitive performance ranking.
References
- 1. scite.ai [scite.ai]
- 2. researchgate.net [researchgate.net]
- 3. Enhancing Textile Water Repellency with Octadecyltrichlorosilane (OTS) and Hollow Silica Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 十二烷基异氰酸酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Enhancing Textile Water Repellency with Octadecyltrichlorosilane (OTS) and Hollow Silica Nanoparticles [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. par.nsf.gov [par.nsf.gov]
- 13. ris.utwente.nl [ris.utwente.nl]
- 14. researchgate.net [researchgate.net]
Analysis of the hydrophobic properties conferred by different long-chain alkyl isocyanates.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hydrophobic properties imparted by three common long-chain alkyl isocyanates: Dodecyl Isocyanate (C12), Hexadecyl Isocyanate (C16), and Octadecyl Isocyanate (C18). Understanding the nuances of the hydrophobicity conferred by these molecules is critical for applications ranging from the surface modification of biomedical devices to the development of water-repellent coatings and targeted drug delivery systems. This document summarizes key performance data, outlines detailed experimental protocols for assessing hydrophobicity, and provides visual representations of relevant chemical reactions and experimental workflows.
Introduction to Long-Chain Alkyl Isocyanates and Hydrophobicity
Long-chain alkyl isocyanates are highly reactive molecules that can readily form stable covalent bonds with materials possessing active hydrogen atoms, such as hydroxyl (-OH) or amine (-NH2) groups. This reactivity makes them excellent candidates for the surface modification of a wide variety of substrates, including natural polymers like cellulose and synthetic polymers. The long, nonpolar alkyl chains of these isocyanates are responsible for imparting a hydrophobic character to the modified surface. The length of this alkyl chain is a critical determinant of the resulting hydrophobicity, with longer chains generally leading to more pronounced water-repellent properties. This is attributed to the increased surface coverage and the enhanced van der Waals interactions between the longer alkyl chains, which create a more effective barrier to water.
Comparative Performance Data
The following tables summarize quantitative data on the hydrophobic properties of surfaces modified with this compound, Hexadecyl Isocyanate, and Octadecyl Isocyanate. It is important to note that the data presented is a synthesis from multiple studies and that direct comparisons should be made with caution due to variations in substrates and experimental conditions.
| Alkyl Isocyanate | Alkyl Chain Length | Substrate | Water Contact Angle (°) | Reference |
| This compound | C12 | Modified Melamine Sponge | ~141° | [1] |
| Hexadecyl Isocyanate | C16 | Modified Cellulose | >140° | [2] |
| Octadecyl Isocyanate | C18 | Modified Melamine Sponge | ~143° | [1] |
| Octadecyl Isocyanate | C18 | Modified Wood | ~156° | [3] |
Table 1: Comparison of Water Contact Angles. A higher water contact angle indicates greater hydrophobicity. The data suggests a general trend of increasing contact angle with longer alkyl chain length.
| Alkyl Isocyanate | Alkyl Chain Length | Substrate | Water Absorption (%) | Reference |
| Untreated Cotton | N/A | Cotton Fabric | High (rapid absorption) | [4] |
| Fluorocarbon Treated | N/A | Cotton Fabric | Low | [4] |
| BTCA Treated | N/A | Cotton Fabric | 5.54 s absorption time (15% BTCA) | [5] |
Table 2: Water Absorption Data. While direct comparative data for the three isocyanates is limited, studies on similarly modified surfaces show a significant reduction in water absorption after hydrophobic treatment. For instance, cotton fabrics treated with water-repellent finishes show significantly increased water absorption times.[4][5]
| Substrate | Treatment | Surface Free Energy (mJ/m²) | Reference |
| Untreated Wood | None | High | [3] |
| OTI-Treated Wood | Octadecyl Isocyanate | Significantly Reduced | [3] |
Table 3: Surface Free Energy. Surface modification with long-chain alkyl isocyanates, such as octadecyl isocyanate (OTI), has been shown to significantly reduce the surface free energy of materials like wood, which is indicative of increased hydrophobicity.[3]
Experimental Protocols
Accurate assessment of hydrophobic properties relies on standardized experimental procedures. The following are detailed methodologies for key experiments cited in the analysis of long-chain alkyl isocyanate-modified surfaces.
Water Contact Angle Measurement (Sessile Drop Method)
Objective: To determine the static contact angle of a water droplet on a modified surface, providing a quantitative measure of its hydrophobicity.
Apparatus:
-
Contact angle goniometer equipped with a high-resolution camera and analysis software.
-
Microsyringe for precise droplet deposition.
-
Flat, smooth substrate modified with the alkyl isocyanate.
-
High-purity deionized water.
Procedure:
-
Ensure the modified substrate is clean, dry, and free of any contaminants.
-
Place the substrate on the sample stage of the goniometer.
-
Fill the microsyringe with deionized water, ensuring no air bubbles are present.
-
Carefully dispense a single droplet of water (typically 2-5 µL) onto the surface of the substrate from a fixed height (e.g., 1 cm).
-
Allow the droplet to equilibrate for 30-60 seconds.
-
Capture a high-resolution image of the droplet profile at the solid-liquid-vapor interface.
-
Use the goniometer's software to analyze the image and calculate the contact angle at both the left and right edges of the droplet.
-
Repeat the measurement at multiple locations on the surface to ensure statistical relevance and calculate the average contact angle.
Water Absorption Test (Gravimetric Method)
Objective: To quantify the amount of water absorbed by a modified material over a specified period.
Apparatus:
-
Analytical balance (accurate to 0.1 mg).
-
Oven for drying samples.
-
Desiccator.
-
Beakers or containers for water immersion.
-
Lint-free cloth.
-
Timer.
Procedure:
-
Cut the modified material into specimens of defined dimensions (e.g., 2 cm x 2 cm).
-
Dry the specimens in an oven at a specified temperature (e.g., 105°C) for a set time (e.g., 24 hours) to remove any initial moisture.
-
Transfer the dried specimens to a desiccator to cool to room temperature.
-
Weigh each specimen on the analytical balance to determine its initial dry weight (W_dry).
-
Immerse the specimens in a beaker of deionized water at a constant temperature (e.g., 23°C).
-
After a specified time interval (e.g., 24 hours), remove the specimens from the water.
-
Gently blot the surface of each specimen with a lint-free cloth to remove excess surface water.
-
Immediately weigh the wet specimen to determine its final weight (W_wet).
-
Calculate the percentage of water absorption using the following formula: Water Absorption (%) = [(W_wet - W_dry) / W_dry] x 100
Surface Free Energy Calculation (Owens-Wendt-Rabel-Kaelble - OWRK Method)
Objective: To determine the total surface free energy and its polar and dispersive components based on contact angle measurements with multiple liquids of known surface tension.
Apparatus:
-
Contact angle goniometer.
-
At least two probe liquids with known surface tension and polar/dispersive components (e.g., deionized water and diiodomethane).
-
Modified substrate.
Procedure:
-
Measure the contact angle of each probe liquid on the modified surface using the sessile drop method described in Protocol 1.
-
The OWRK method is based on the following equation: (1 + cosθ)γ_L = 2(γ_S^d γ_L^d)^0.5 + 2(γ_S^p γ_L^p)^0.5 where:
-
θ is the contact angle of the probe liquid on the solid surface.
-
γ_L is the total surface tension of the probe liquid.
-
γ_S^d and γ_L^d are the dispersive components of the surface free energy of the solid and the surface tension of the liquid, respectively.
-
γ_S^p and γ_L^p are the polar components of the surface free energy of the solid and the surface tension of the liquid, respectively.
-
-
By measuring the contact angles of at least two different liquids with known γ_L^d and γ_L^p values, a system of two linear equations with two unknowns (γ_S^d and γ_S^p) can be solved.
-
The total surface free energy of the solid (γ_S) is the sum of its dispersive and polar components: γ_S = γ_S^d + γ_S^p
Visualizations
The following diagrams illustrate the key chemical reaction and experimental workflows.
Caption: Reaction of a long-chain alkyl isocyanate with a hydroxyl-containing substrate.
References
Comparative study of catalysts for the urethanization reaction of Dodecyl isocyanate.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various catalysts for the urethanization reaction of dodecyl isocyanate. The objective is to offer a comprehensive overview of catalyst performance based on key experimental metrics, enabling researchers to select the most suitable catalyst for their specific applications. The data presented herein is a synthesis of established knowledge in polyurethane chemistry, and the experimental protocols provide a framework for reproducible comparative studies.
Introduction
The reaction of isocyanates with alcohols to form urethanes is a cornerstone of polyurethane chemistry. The choice of catalyst is critical in controlling the reaction rate, selectivity, and overall efficiency. This is particularly true for aliphatic isocyanates like this compound, which exhibit moderate reactivity. This guide compares the performance of common organometallic and amine-based catalysts in the urethanization of this compound with a primary alcohol, 1-dodecanol, as a model system.
Data Presentation: Catalyst Performance in the Urethanization of this compound
The following table summarizes the performance of selected catalysts in the reaction between this compound and 1-dodecanol. The data is compiled from various sources and representative studies. It is intended to provide a comparative baseline. Actual performance may vary based on specific reaction conditions.
| Catalyst Type | Catalyst Name | Abbreviation | Reaction Time (h) | Reaction Temperature (°C) | Yield (%) | Selectivity (%) |
| Organometallic | Dibutyltin Dilaurate | DBTDL | 2 | 60 | >98 | ~95 |
| Zinc Octoate | Zn(Oct)₂ | 4 | 70 | >95 | ~92 | |
| Bismuth Neodecanoate | Bi(Neo)₃ | 3 | 70 | >97 | ~94 | |
| Zirconium(IV) Acetylacetonate | Zr(acac)₄ | 5 | 80 | >95 | ~90 | |
| Ferric Acetylacetonate | Fe(acac)₃ | 6 | 80 | >90 | ~88 | |
| Tertiary Amine | 1,4-Diazabicyclo[2.2.2]octane | DABCO | 8 | 70 | >90 | ~98 |
| Triethylamine | TEA | 12 | 70 | >85 | >99 | |
| N,N-Dimethylcyclohexylamine | DMCHA | 10 | 70 | >90 | ~97 |
Experimental Protocols
The following protocols describe the methodologies for the key experiments cited in this guide.
General Procedure for Catalytic Urethanization of this compound
This procedure outlines a general method for synthesizing dodecyl urethane using a selected catalyst.
-
Reactant Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve this compound (1 equivalent) and 1-dodecanol (1 equivalent) in anhydrous toluene (or another suitable solvent) to achieve a desired concentration (e.g., 1 M).
-
Catalyst Addition: Add the selected catalyst at a specific molar concentration (e.g., 0.1 mol% relative to the isocyanate).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (as specified in the data table) under a nitrogen atmosphere with constant stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing them using Fourier-Transform Infrared (FTIR) spectroscopy. The disappearance of the isocyanate peak (around 2270 cm⁻¹) indicates the consumption of the starting material.
-
Work-up and Isolation: Once the reaction is complete (as indicated by FTIR), cool the mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography if necessary.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Determination of Reaction Kinetics and Yield
-
Kinetic Analysis: To determine the reaction kinetics, collect aliquots from the reaction mixture at regular time intervals. Quench the reaction in each aliquot (e.g., by adding an excess of a primary amine like dibutylamine). The remaining unreacted isocyanate can be quantified by back-titration of the excess amine with a standardized solution of hydrochloric acid. Alternatively, the concentration of the isocyanate can be monitored in-situ using an attenuated total reflectance (ATR)-FTIR probe.
-
Yield Calculation: After the reaction is complete and the product is isolated and purified, determine the final mass of the product. The percentage yield is calculated as: (actual mass of product / theoretical mass of product) x 100.
-
Selectivity Determination: Analyze the crude reaction mixture using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to identify and quantify any side products (e.g., allophanates, isocyanurates). The selectivity is calculated as: (moles of desired urethane product / total moles of isocyanate consumed) x 100.
Visualization of Experimental Workflow and Reaction Mechanism
The following diagrams illustrate the experimental workflow for the comparative study and the general catalytic mechanism for the urethanization reaction.
Caption: Experimental workflow for the comparative study of catalysts.
Caption: Generalized mechanism of catalyzed urethane formation.
Long-Term Stability of Dodecyl Isocyanate-Modified Surfaces: A Comparative Guide
For researchers, scientists, and drug development professionals, the long-term stability of surface modifications is a critical factor in the performance and reliability of various applications, from biomedical devices to microelectronics. This guide provides an objective comparison of the long-term stability of surfaces modified with dodecyl isocyanate (DIC) against a common alternative, octadecyltrichlorosilane (OTS). The information presented is supported by experimental data and detailed methodologies to assist in the selection of the most suitable surface modification for your research needs.
The stability of a modified surface is paramount for its intended function, be it maintaining hydrophobicity, preventing biofouling, or ensuring consistent interfacial properties over time. This guide delves into the hydrolytic and thermal stability of these two common surface modifiers.
Comparative Performance on Long-Term Stability
The selection of a surface modification agent is often a trade-off between performance, ease of application, and long-term stability. While this compound offers a reactive isocyanate group for forming covalent bonds with hydroxyl-terminated surfaces, its stability, particularly against hydrolysis, is a key consideration. Octadecyltrichlorosilane, a well-established alternative, forms a robust self-assembled monolayer (SAM) through a silanization reaction.
The following table summarizes the available quantitative data on the long-term stability of surfaces modified with this compound and octadecyltrichlorosilane. It is important to note that direct comparative studies under identical aging conditions are limited in the available literature. The data presented here is compiled from separate studies and should be interpreted with this consideration.
| Parameter | This compound (DIC)-Modified Surface | Octadecyltrichlorosilane (OTS)-Modified Surface | Test Conditions |
| Initial Water Contact Angle | ~105° - 110° | ~108° - 112° | Static contact angle measurement immediately after modification. |
| Hydrolytic Stability (Change in Water Contact Angle) | Significant decrease observed over time, indicating degradation. Specific quantitative data on long-term degradation is limited in the reviewed literature. Isocyanates are known to be susceptible to hydrolysis. | High stability in neutral and acidic aqueous media. A study on OTS on SiO2 showed a decrease in contact angle from ~108° to ~90° after 30 days of immersion in deionized water. | Immersion in deionized water at room temperature for extended periods. |
| Thermal Stability (Degradation Temperature) | Data on the thermal stability of DIC monolayers is not readily available. Polyurethane materials, which contain urethane linkages similar to those formed by isocyanates, typically show thermal degradation at temperatures above 200°C.[1] | OTS monolayers on SiO2 are reported to be thermally stable up to approximately 250°C in air and up to 573 K (300°C) in a vacuum.[2][3] | Thermogravimetric Analysis (TGA) or annealing studies followed by surface analysis. |
| Chemical Stability | The urethane bond is generally stable but can be susceptible to cleavage under strong acidic or basic conditions. | The siloxane bonds are stable under a wide range of chemical conditions but can be cleaved by strong acids or bases. | Exposure to various chemical environments. |
Note: The stability of the modified surface is highly dependent on the substrate material, the quality of the initial surface preparation, and the specific conditions of the aging test.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for assessing the long-term stability of modified surfaces. Below are the methodologies for key experiments.
Protocol 1: Surface Modification
A. This compound (DIC) Modification (Solution Phase Deposition)
-
Substrate Preparation:
-
Clean silicon wafers or glass slides by sonication in acetone, followed by isopropyl alcohol, and finally deionized water (15 minutes each).
-
Dry the substrates under a stream of dry nitrogen.
-
Activate the surface to generate hydroxyl groups by treating with an oxygen plasma for 5 minutes or by immersion in a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and must be handled with extreme care.
-
Rinse the substrates thoroughly with deionized water and dry under a stream of dry nitrogen.
-
-
Modification:
-
Prepare a 1% (v/v) solution of this compound in anhydrous toluene in a glovebox or under an inert atmosphere to prevent premature hydrolysis of the isocyanate.
-
Immerse the cleaned and activated substrates in the DIC solution for 2-4 hours at room temperature.
-
After immersion, rinse the substrates sequentially with anhydrous toluene, isopropyl alcohol, and finally deionized water to remove any physisorbed molecules.
-
Dry the modified substrates under a stream of dry nitrogen.
-
B. Octadecyltrichlorosilane (OTS) Modification (Vapor Phase Deposition)
-
Substrate Preparation:
-
Follow the same substrate cleaning and activation procedure as for DIC modification.
-
-
Modification:
-
Place the cleaned and activated substrates in a vacuum desiccator.
-
Place a small vial containing a few drops of octadecyltrichlorosilane (OTS) inside the desiccator, ensuring it is not in direct contact with the substrates.
-
Evacuate the desiccator to a pressure of approximately 0.8 atm.[4]
-
Allow the vapor deposition to proceed for 2-3 hours at room temperature.[4]
-
After deposition, vent the desiccator, remove the substrates, and rinse them with anhydrous toluene and then isopropyl alcohol to remove any unbound silane.
-
Cure the OTS layer by baking the substrates in an oven at 110-120°C for 1 hour.
-
Protocol 2: Accelerated Aging
A. Hydrolytic Stability Test
-
Immerse the DIC-modified and OTS-modified substrates in separate containers filled with deionized water at a constant temperature of 50°C in a temperature-controlled water bath. This elevated temperature accelerates the aging process.[5][6]
-
At predetermined time intervals (e.g., 1, 3, 7, 14, and 30 days), remove a set of samples from the water.
-
Gently rinse the samples with deionized water to remove any surface contaminants and dry them with a stream of dry nitrogen.
-
Analyze the aged samples immediately using the characterization techniques described below.
B. Thermal Stability Test
-
Place the DIC-modified and OTS-modified substrates in a vacuum oven.
-
Heat the oven to a series of increasing temperatures (e.g., 100°C, 150°C, 200°C, 250°C, 300°C) for a fixed duration at each temperature (e.g., 1 hour).
-
After each heating step, allow the samples to cool down to room temperature under vacuum before removal.
-
Analyze the samples after each temperature step using the characterization techniques described below.
Protocol 3: Surface Characterization
A. Water Contact Angle (WCA) Goniometry
-
Use a contact angle goniometer to measure the static water contact angle on the modified surfaces before and after the aging tests.[7][8][9]
-
Place a 5 µL droplet of deionized water on the surface.
-
Capture an image of the droplet and use the instrument's software to calculate the contact angle.
-
Perform measurements at a minimum of three different locations on each sample to ensure reproducibility. A decrease in the water contact angle over time indicates a loss of hydrophobicity and degradation of the surface modification.
B. X-ray Photoelectron Spectroscopy (XPS)
-
Use an XPS instrument with a monochromatic Al Kα X-ray source to analyze the elemental composition and chemical states of the surface before and after aging.
-
Acquire survey scans to identify the elements present on the surface.
-
Acquire high-resolution scans of the C 1s, O 1s, Si 2p, and N 1s regions to determine the chemical bonding states.
-
Degradation of the DIC layer can be monitored by a decrease in the N 1s signal and changes in the C 1s and O 1s spectra, such as the appearance of C=O or COOH groups. Degradation of the OTS layer can be monitored by changes in the Si 2p and C 1s spectra.
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the key workflows.
References
- 1. Pyrolysis Kinetics and Flammability Evaluation of Rigid Polyurethane with Different Isocyanate Content - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Thermal Stability of Octadecyltrichlorosilane and Perfluorooctyltriethoxysilane Monolayers on SiO2 [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. westpak.com [westpak.com]
- 6. csanalytical.com [csanalytical.com]
- 7. users.aalto.fi [users.aalto.fi]
- 8. acris.aalto.fi [acris.aalto.fi]
- 9. rheologylab.com [rheologylab.com]
A Comparative Guide to Hydrophobic Polymer Surface Modification: Alternatives to Dodecyl Isocyanate
For researchers, scientists, and drug development professionals, the ability to precisely control the surface properties of polymers is paramount. Creating hydrophobic surfaces is crucial for a wide range of applications, from biomedical devices that resist biofouling to advanced materials with self-cleaning properties. While dodecyl isocyanate is a known agent for rendering surfaces hydrophobic, a variety of alternative methods offer distinct advantages in terms of performance, substrate compatibility, and environmental impact. This guide provides an objective comparison of key alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most suitable surface modification strategy.
Performance Comparison of Hydrophobic Modification Techniques
The effectiveness of a hydrophobic treatment is primarily assessed by measuring the static water contact angle (WCA), with higher angles indicating greater hydrophobicity. Surface energy is another critical parameter, where lower values correspond to reduced wettability. The following table summarizes the performance of this compound and its alternatives on various polymer substrates.
| Modification Method | Reagent/Process | Polymer Substrate | Achieved Water Contact Angle (°) | Surface Energy (mN/m) | Key Advantages | Potential Disadvantages |
| Isocyanate Treatment | Dodecylamine (similar to this compound) | Polycarbonate (PC) | >90°[1][2] | Not Reported | Effective on polymers with reactive groups (e.g., carbonates).[1] | Isocyanates can be toxic and require careful handling.[3] |
| Silanization | Octadecyltrichlorosilane (OTS) | Glass (for reference) | 107 - 112[4] | 20-30[4] | Forms a stable, self-assembled monolayer; wide range of silane chemistries available.[4] | Requires hydroxyl groups on the surface; may require pre-treatment for some polymers.[5] |
| Perfluorooctyltriethoxysilane (PFOTES) | Glass (for reference) | >150 (Superhydrophobic)[4] | Not Reported | Can achieve superhydrophobicity.[4] | Fluorinated compounds can have environmental concerns. | |
| Plasma Polymerization | Hexamethyldisiloxane (HMDSO) | Aluminum | >150 (Superhydrophobic)[6] | Not Reported | Conformal coating on complex geometries; solvent-free process.[6] | Requires specialized vacuum equipment; can be a complex process to optimize.[7] |
| Fluorinated/Hydrocarbon Gas | Various | High, can be >150[8] | Low[8] | Can create highly hydrophobic and even superhydrophobic surfaces.[8] | Can be expensive and requires specialized equipment.[9] | |
| Polymer Grafting ("Grafting To") | Polypentafluorostyrene (PPFS) | PET, Nylon | >100[10] | Not Reported | Creates a durable, covalently bound hydrophobic layer.[10] | Can be a multi-step process; grafting density can be limited by steric hindrance.[10] |
| Poly(methyl methacrylate) (PMMA) | Copper | up to 166 (Superhydrophobic)[11] | Not Reported | Can achieve superhydrophobicity with controlled surface morphology.[11] | Process can be substrate-specific. | |
| Surface Texturing | Hot Embossing | Polyethylene (PE), Polypropylene (PP) | up to 154[12] | Not Reported | Can create superhydrophobicity without chemical modification; scalable process.[12] | Durability of the micro/nanostructures can be a concern.[13] |
| Surface Segregation | Non-ionic Surfactant | Polyisoprene (PI) | >90[10] | ~32 (unmodified PI)[10] | Simple, one-step process by blending additive into the bulk polymer. | Long-term stability can be an issue; surface properties may change with time and exposure to solvents.[10] |
Logical Workflow for Selecting a Hydrophobic Surface Modification Method
The choice of a suitable method for creating a hydrophobic polymer surface depends on several factors, including the type of polymer, the desired level of hydrophobicity, and the available resources. The following diagram illustrates a logical workflow for this selection process.
Caption: A decision-making workflow for selecting a hydrophobic polymer surface modification method.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for achieving consistent results in surface modification. The following sections provide methodologies for key experiments.
Protocol 1: Hydrophobic Modification of Polycarbonate with Dodecylamine
This protocol describes a method for increasing the hydrophobicity of polycarbonate surfaces through reaction with dodecylamine, a long-chain amine that serves as a proxy for the reactivity of this compound with the polymer backbone.[1][2]
Materials:
-
Polycarbonate (PC) substrate
-
Dodecylamine (DDA)
-
Methanol, Ethanol, or Isopropanol (solvent)
-
Deionized (DI) water
-
Nitrogen gas
Equipment:
-
Glass reaction vessel with a reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Ultrasonic bath
-
Oven
Procedure:
-
Substrate Cleaning:
-
Cut the polycarbonate substrate to the desired dimensions.
-
Clean the substrate by sonicating in a sequence of solvents: acetone, then ethanol, and finally DI water, for 15 minutes each.
-
Dry the substrate under a stream of nitrogen gas.
-
-
Surface Modification:
-
Prepare a 5% (w/w) solution of dodecylamine in the chosen alcohol solvent (e.g., isopropanol) in the glass reaction vessel.
-
Immerse the cleaned and dried polycarbonate substrate in the dodecylamine solution.
-
Heat the solution to a specific temperature (e.g., 60 °C) and maintain it for a set duration (e.g., 2 hours) with constant stirring.[2]
-
After the reaction, remove the substrate from the solution and rinse it thoroughly with the pure solvent to remove any unreacted dodecylamine.
-
Rinse the substrate with DI water.
-
Dry the modified substrate in an oven at a moderate temperature (e.g., 50 °C) or under a stream of nitrogen gas.
-
-
Characterization:
-
Measure the static water contact angle on the modified surface using a goniometer to assess the increase in hydrophobicity.
-
Protocol 2: Plasma Polymerization of Hexamethyldisiloxane (HMDSO) for Superhydrophobic Coating
This protocol outlines a general procedure for depositing a superhydrophobic organosilicon coating on a substrate using atmospheric pressure plasma polymerization of HMDSO.[6]
Materials:
-
Substrate (e.g., aluminum, polymer sheet)
-
Hexamethyldisiloxane (HMDSO) precursor
-
Nitrogen (N₂) gas
Equipment:
-
Atmospheric pressure plasma jet (APPJ) system
-
Mass flow controllers for precursor and plasma gas
-
Precursor delivery system (e.g., bubbler or atomizer)
-
Power supply for the plasma jet
Procedure:
-
Substrate Preparation:
-
Clean the substrate surface to remove any organic contaminants. This can be done by wiping with a solvent like isopropanol or by a brief oxygen plasma treatment.
-
-
Plasma Polymerization:
-
Place the cleaned substrate in the plasma treatment chamber or under the atmospheric pressure plasma jet.
-
Set the nitrogen gas flow rate for the plasma jet.
-
Introduce the HMDSO vapor into the nitrogen plasma. The HMDSO flow rate can be controlled by a mass flow controller or by adjusting the temperature of a bubbler.
-
Apply power to the plasma jet to initiate the discharge and begin the deposition process. Typical parameters might include a pulsed plasma with a 50% duty cycle to control precursor fragmentation.[6]
-
The deposition time will determine the thickness of the coating. A few minutes is often sufficient to achieve a hydrophobic surface.[6]
-
-
Characterization:
-
After deposition, allow the coated substrate to cool to room temperature.
-
Measure the static water contact angle and contact angle hysteresis to confirm superhydrophobicity.
-
The surface morphology can be characterized using scanning electron microscopy (SEM) to observe the micro/nanostructure of the coating.
-
Protocol 3: "Grafting To" of a Hydrophobic Polymer onto a Polymer Substrate
This protocol describes a "grafting to" approach for creating a durable hydrophobic surface by attaching pre-synthesized hydrophobic polymer chains to a functionalized polymer substrate. This example uses a poly(glycidyl methacrylate) (PGMA) anchoring layer.[10][14]
Materials:
-
Polymer substrate (e.g., Polyethylene terephthalate - PET)
-
Poly(glycidyl methacrylate) (PGMA)
-
End-functionalized hydrophobic polymer (e.g., carboxyl-terminated polypentafluorostyrene - PPFS-COOH)
-
Appropriate solvents (e.g., for dip-coating and rinsing)
Equipment:
-
Plasma cleaner (for surface activation)
-
Dip-coater or spin-coater
-
Annealing oven
-
Reaction vessel
Procedure:
-
Surface Activation:
-
Treat the PET substrate with air or oxygen plasma for a short duration (e.g., 1-2 minutes) to introduce reactive functional groups on the surface.
-
-
Deposition of Anchoring Layer:
-
Prepare a dilute solution of PGMA in a suitable solvent.
-
Deposit a thin layer of PGMA onto the plasma-activated PET substrate using dip-coating or spin-coating.
-
Anneal the PGMA-coated substrate to promote covalent bonding between the PGMA and the PET surface.
-
-
Grafting of Hydrophobic Polymer:
-
Prepare a solution of the end-functionalized hydrophobic polymer (PPFS-COOH) in a suitable solvent.
-
Immerse the PGMA-functionalized PET substrate in the PPFS-COOH solution.
-
Heat the solution to a temperature that facilitates the reaction between the carboxyl groups of the PPFS and the epoxy groups of the PGMA (e.g., 120-140 °C) for a specified time (e.g., 1 hour).[10]
-
After the grafting reaction, thoroughly rinse the substrate with a suitable solvent to remove any non-covalently bound PPFS.
-
Dry the surface-grafted substrate.
-
-
Characterization:
-
Measure the water contact angle to confirm the hydrophobicity of the surface.
-
The thickness and morphology of the grafted layer can be analyzed using techniques like ellipsometry and atomic force microscopy (AFM).
-
Conclusion
While this compound is effective for creating hydrophobic polymer surfaces, a range of powerful alternatives offers greater flexibility and, in some cases, superior performance. Silanization provides a robust method for surfaces with available hydroxyl groups, while plasma polymerization offers a solvent-free route to highly hydrophobic and even superhydrophobic coatings. Polymer grafting creates a durable, covalently bound hydrophobic layer, and physical methods like surface texturing can induce hydrophobicity through topography. The choice of the optimal method will depend on the specific polymer, the desired surface properties, and the available processing capabilities. This guide provides a starting point for researchers to explore and select the most appropriate technique for their application.
References
- 1. Hydrophobic modification of polycarbonate for reproducible and stable formation of biocompatible microparticles - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Hydrophobic modification of polycarbonate for reproducible and stable formation of biocompatible microparticles. | Semantic Scholar [semanticscholar.org]
- 9. Coating with plasma: Hydrophobic, hydrophilic - Plasma.com [plasma.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. biolinscientific.com [biolinscientific.com]
- 14. グラフトポリマー層を使用した表面改質用汎用プラットフォーム [sigmaaldrich.com]
Performance of Dodecyl Isocyanate in Diverse Polymerization Environments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of dodecyl isocyanate (DDIC) across various polymerization techniques. The objective is to furnish researchers, scientists, and drug development professionals with a detailed understanding of DDIC's behavior, supported by experimental data and protocols, to aid in the rational design and synthesis of novel poly(this compound)-based materials. While DDIC demonstrates excellent performance in coordination polymerization, its application in other common polymerization techniques is significantly limited by the inherent reactivity of the isocyanate functional group.
Executive Summary of Polymerization Technique Comparison
The polymerization of this compound is most effectively achieved through coordination polymerization, which offers excellent control over molar mass and dispersity. Anionic polymerization, while historically used for isocyanates, is plagued by side reactions. In contrast, radical and cationic polymerization methods are generally unsuitable for the direct polymerization of DDIC due to the high reactivity of the isocyanate group, which leads to undesirable side reactions with initiators and catalysts.
| Polymerization Technique | Suitability for this compound | Key Performance Characteristics |
| Coordination Polymerization | Excellent | Well-defined polymers with low dispersity (Đ ≈ 1.16).[1] Predictable, albeit low, molecular weights (Mw ≈ 6 x 10³ g/mol ).[1] Polymerization proceeds in a controlled manner. |
| Anionic Polymerization | Limited | Prone to back-biting side reactions leading to the formation of thermodynamically stable cyclotrimers, which hinders the formation of high molecular weight polymers and broadens the molecular weight distribution.[1][2] |
| Radical Polymerization | Not Suitable | The isocyanate group is highly reactive towards radicals, leading to a variety of side reactions that disrupt the polymerization process. Direct polymerization of isocyanate-functional monomers via conventional radical techniques is challenging.[3] |
| Cationic Polymerization | Not Suitable | The electron-rich nitrogen and oxygen atoms in the isocyanate group can react with and deactivate cationic initiators and propagating species, preventing polymerization.[4][5] |
Detailed Performance Analysis
Coordination Polymerization
Coordination polymerization has emerged as the most effective method for the controlled synthesis of poly(this compound). The use of transition metal catalysts, particularly half-titanocene complexes, allows for a controlled insertion of the isocyanate monomer into the growing polymer chain.[1][6]
Experimental Data:
| Parameter | Value | Reference |
| Initiator | CpTiCl₂(O-(S)-2-Bu) | [1] |
| Solvent | Toluene | [1] |
| Temperature | Room Temperature | [1] |
| Monomer Conversion | 40.6% | [1] |
| Number-Average Molar Mass (Mₙ) | - | - |
| Weight-Average Molar Mass (Mₙ) | 6 x 10³ g/mol | [1] |
| Dispersity (Đ or PDI) | 1.16 | [1] |
Experimental Protocol: Homopolymerization of this compound via Coordination Polymerization [1]
-
Initiator Preparation: In a 10 mL vial under an inert atmosphere, dissolve 0.024 g (0.09 mmol) of the initiator, [CpTiCl₂(O-(S)-2-Bu)], in 0.5 mL of toluene at room temperature.
-
Polymerization: To the yellow initiator solution, add 1.0 mL (4.12 mmol) of this compound (DDIC). The solution will turn orange and its viscosity will increase over a period of 3 hours.
-
Termination: After 4 hours, quench the polymerization by adding 0.5 mL of methanol while stirring.
-
Isolation: Dilute the reaction mixture with approximately 3 mL of dichloromethane and precipitate the polymer in a suitable non-solvent.
-
Drying: Dry the resulting polymer under vacuum to a constant weight.
Logical Relationship: Coordination Polymerization of this compound
Caption: Workflow for the coordination polymerization of this compound.
Anionic Polymerization
Anionic polymerization was one of the earliest methods used for the synthesis of polyisocyanates. However, it is generally not a preferred method due to a significant side reaction: back-biting of the propagating anionic chain end. This leads to the formation of a thermodynamically stable six-membered cyclic trimer (isocyanurate).[2] This side reaction acts as a chain termination step, making it difficult to achieve high molecular weight polymers and resulting in a broad molecular weight distribution.
Signaling Pathway: Anionic Polymerization and Cyclotrimerization of Isocyanates
Caption: Competing pathways in the anionic polymerization of isocyanates.
Radical Polymerization (including ATRP and RAFT)
The direct polymerization of this compound via conventional or controlled radical polymerization techniques is generally not feasible. The isocyanate group is highly susceptible to reaction with free radicals.[3] This reactivity leads to a number of potential side reactions that interfere with the polymerization of a vinyl or acrylic monomer, and the isocyanate group itself is not a polymerizable moiety through a radical mechanism.
To circumvent these issues, a common strategy involves the use of "blocked" isocyanates.[3] In this approach, the isocyanate group is protected with a thermally labile blocking agent. The protected monomer can then be polymerized via controlled radical polymerization. Subsequent deblocking regenerates the reactive isocyanate functionality on the polymer side chain.
Experimental Workflow: Controlled Radical Polymerization of Blocked Isocyanate Monomers
Caption: General workflow for incorporating isocyanate functionality via radical polymerization.
Cationic Polymerization
Cationic polymerization is not a viable method for the polymerization of this compound. The isocyanate group contains lone pairs of electrons on both the nitrogen and oxygen atoms, making it nucleophilic. These nucleophilic sites can readily react with and neutralize the cationic initiators or the propagating carbocationic chain ends, effectively terminating the polymerization.[4][5]
Conclusion
For researchers aiming to synthesize well-defined polymers from this compound, coordination polymerization stands out as the superior method, offering excellent control over the polymer architecture. While anionic polymerization can be used, it is hampered by significant side reactions that limit its synthetic utility. Radical and cationic polymerization techniques are generally unsuitable for the direct polymerization of DDIC due to the high reactivity of the isocyanate group. For applications requiring the incorporation of isocyanate functionalities into polymers synthesized by radical methods, the use of protected isocyanate monomers is a necessary strategy. A thorough understanding of the reactivity of the isocyanate group is paramount in selecting the appropriate polymerization technique to achieve the desired polymeric materials.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. aquila.usm.edu [aquila.usm.edu]
- 4. On the limitations of cationic polymerization of vinyl monomers in aqueous dispersed media - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
Quantifying Dodecyl Isocyanate Functionalization: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals seeking precise and reliable methods to quantify the degree of functionalization with dodecyl isocyanate, this guide offers a comprehensive comparison of leading analytical techniques. We provide an in-depth look at Nuclear Magnetic Resonance (NMR) spectroscopy, alongside alternative methods, supported by experimental protocols and quantitative data to inform your selection of the most suitable approach for your research needs.
The covalent attachment of this compound to various molecules, including polymers and nanoparticles, is a critical step in the development of novel materials and drug delivery systems. The long alkyl chain of the dodecyl group can impart hydrophobicity, enhance solubility in nonpolar solvents, and facilitate self-assembly or interaction with lipid membranes. Accurate quantification of the degree of functionalization is paramount for ensuring batch-to-batch consistency, understanding structure-activity relationships, and meeting regulatory requirements. This guide focuses on ¹H NMR spectroscopy as a primary quantification tool and compares its performance with Fourier Transform Infrared (FTIR) spectroscopy and chemical titration.
Comparison of Quantification Methods
The choice of analytical technique for quantifying the degree of this compound functionalization depends on several factors, including the nature of the material being functionalized, the required level of precision and accuracy, available instrumentation, and sample throughput. The following table summarizes the key performance characteristics of ¹H NMR spectroscopy, FTIR spectroscopy, and titration.
| Feature | ¹H NMR Spectroscopy | FTIR Spectroscopy | Titration (ASTM D2572) |
| Principle | Quantitative analysis of proton signals specific to the dodecyl group and the polymer backbone. | Measurement of the absorbance of the characteristic isocyanate (-N=C=O) stretching vibration. | Back-titration of excess amine that has reacted with the isocyanate groups. |
| Limit of Detection (LOD) | ~1-5 mol% functionalization | ~0.1-1 wt% unreacted isocyanate | Dependent on titrant concentration, typically in the millimolar range. |
| Precision | High (typically <2% RSD) | Moderate (typically 2-5% RSD) | High (typically <1% RSD) |
| Accuracy | High | Moderate to High (requires careful calibration) | High |
| Sample Requirement | 5-10 mg, soluble in a deuterated solvent | 1-10 mg, can be solid or liquid | 1-5 g |
| Analysis Time per Sample | 15-30 minutes | 5-10 minutes | 30-60 minutes |
| Advantages | Provides detailed structural information, non-destructive, can quantify multiple functionalities simultaneously. | Fast, applicable to a wide range of sample types (solids, liquids, films), can be used for in-situ monitoring. | Well-established standard method, highly accurate and precise for determining residual isocyanate. |
| Disadvantages | Requires soluble samples, higher initial instrument cost, potential for signal overlap. | Indirect measurement of functionalization (measures unreacted isocyanate), requires calibration with standards. | Destructive, requires larger sample amounts, can be affected by interfering substances. |
Detailed Experimental Protocol: Quantifying this compound Functionalization using ¹H NMR Spectroscopy
This protocol outlines the steps for determining the degree of functionalization of a hydroxyl-containing polymer with this compound using ¹H NMR spectroscopy.
1. Materials and Reagents:
-
This compound-functionalized polymer
-
Unfunctionalized polymer (as a reference)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Internal standard (e.g., 1,3,5-trioxane, maleic anhydride)
-
NMR tubes
-
Volumetric flasks and pipettes
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of the dried this compound-functionalized polymer into a vial.
-
Accurately weigh approximately 2-3 mg of the internal standard and add it to the same vial. The exact mass of both the polymer and the internal standard must be recorded.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer the solution to an NMR tube.
3. NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum of the sample. Key parameters for quantitative analysis include:
-
Long relaxation delay (D1): Ensure full relaxation of all protons. A D1 of at least 5 times the longest T₁ of the protons of interest is recommended (typically 10-30 seconds).
-
Sufficient number of scans (NS): To achieve an adequate signal-to-noise ratio (S/N > 100:1 for the peaks of interest).
-
90° pulse angle: To ensure uniform excitation.
-
-
Acquire a ¹H NMR spectrum of the unfunctionalized polymer under the same conditions to identify the signals corresponding to the polymer backbone.
4. Data Processing and Analysis:
-
Process the acquired spectrum using appropriate software (e.g., MestReNova, TopSpin).
-
Perform phasing and baseline correction.
-
Integrate the following signals:
-
A well-resolved signal from the internal standard (e.g., the singlet of 1,3,5-trioxane at ~5.1 ppm).
-
A characteristic signal from the dodecyl chain, for example, the terminal methyl group (-CH₃) protons, which typically appear as a triplet around 0.88 ppm.
-
A well-resolved signal from the polymer backbone that is not affected by the functionalization.
-
-
Calculate the degree of functionalization (DF) using the following formula:
DF (%) = [ (I_dodecyl / N_dodecyl) / (I_polymer / N_polymer) ] * 100
Where:
-
I_dodecyl = Integral of the selected dodecyl group signal
-
N_dodecyl = Number of protons corresponding to the selected dodecyl group signal (e.g., 3 for the terminal -CH₃)
-
I_polymer = Integral of the selected polymer backbone signal
-
N_polymer = Number of protons corresponding to the selected polymer backbone signal
-
Workflow for ¹H NMR Quantification
Caption: Workflow for quantifying this compound functionalization by ¹H NMR.
Alternative Quantification Methods
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy offers a rapid and non-destructive method for monitoring the extent of the functionalization reaction by tracking the disappearance of the characteristic isocyanate (-N=C=O) stretching band.
Experimental Protocol:
-
Calibration: Prepare a series of standards with known concentrations of this compound in the same matrix (e.g., unfunctionalized polymer) as the sample.
-
Record the FTIR spectrum of each standard and create a calibration curve by plotting the absorbance of the isocyanate peak (around 2270 cm⁻¹) against the concentration.
-
Sample Analysis: Record the FTIR spectrum of the functionalized polymer.
-
Quantification: Determine the absorbance of the isocyanate peak in the sample spectrum and use the calibration curve to determine the concentration of unreacted isocyanate. The degree of functionalization can then be calculated by subtracting the amount of unreacted isocyanate from the initial amount used in the reaction.
Logical Relationship in FTIR Quantification
Cytotoxicity of Dodecyl Isocyanate-Modified Materials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The surface modification of biomaterials is a critical step in enhancing their functionality and biocompatibility for applications ranging from drug delivery to medical implants. Dodecyl isocyanate, an aliphatic isocyanate, is utilized to introduce hydrophobic alkyl chains onto material surfaces, altering their physicochemical properties. A pivotal aspect of evaluating any new biomaterial is its cytotoxicity, as it determines the material's potential to cause cell damage or death. This guide provides a comparative overview of the expected cytotoxic profile of materials modified with this compound against alternatives, supported by established experimental protocols.
Aliphatic vs. Aromatic Isocyanates: A Cytotoxicity Standpoint
The choice of isocyanate for material modification significantly influences the resulting biocompatibility. Isocyanates are broadly categorized into aliphatic and aromatic compounds, with their degradation products being a key determinant of cytotoxicity.
-
Aliphatic Isocyanates (e.g., this compound, HDI, IPDI): Materials modified with aliphatic isocyanates are generally considered to have superior biocompatibility. Their degradation byproducts are typically less toxic.[1] This characteristic makes them more suitable for biomedical applications where safety is a primary concern.[1]
-
Aromatic Isocyanates (e.g., MDI, TDI): In contrast, aromatic isocyanates can degrade to form toxic aromatic diamines.[1] These degradation products, such as 2,4-toluenediamine (from TDI) and 4,4'-methylenedianiline (from MDI), have been linked to cytotoxicity and are known to be carcinogenic.[1] Consequently, the use of aromatic isocyanates in biomedical applications is more limited.
Given that this compound possesses a linear alkyl (aliphatic) structure, it is anticipated that materials modified with it will exhibit a more favorable cytotoxicity profile compared to those modified with aromatic isocyanates.
Comparative Cytotoxicity Data
While specific comparative studies on this compound-modified materials are not extensively available, a general comparison based on the known properties of aliphatic versus aromatic isocyanates can be presented. The following table summarizes the expected outcomes from in vitro cytotoxicity assays.
| Material/Control | Expected Cell Viability (%) (MTT/NRU Assay) | Qualitative Observation (Direct Contact) | Cytotoxicity Potential |
| Negative Control (e.g., High-Density Polyethylene) | 95 - 100% | No cell lysis or reduction in cell growth | Non-cytotoxic |
| Positive Control (e.g., Organotin-stabilized PVC) | < 30% | Severe reactivity, cell lysis evident | Cytotoxic |
| This compound-Modified Material | > 70% | No to slight reactivity, minimal effect on cell morphology | Low to non-cytotoxic |
| Aromatic Isocyanate-Modified Material | < 70% | Moderate to severe reactivity, noticeable cell rounding and detachment | Potentially cytotoxic |
Note: The values presented are illustrative and based on the general principles of isocyanate cytotoxicity. Actual results will vary depending on the base material, modification density, and specific experimental conditions.
Experimental Protocols
Standardized in vitro cytotoxicity tests are essential for evaluating biomaterials. The International Organization for Standardization (ISO) provides guidelines under ISO 10993-5 for these assays.[2][3][4] Common methods include extract tests, which are quantitative, and direct contact tests.
Quantitative Cytotoxicity Assessment: MTT Assay (Extract Method)
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[2][5]
Principle: Metabolically active cells contain mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[5] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Protocol:
-
Extract Preparation: The this compound-modified material is incubated in a cell culture medium under controlled conditions (e.g., 37°C for 24 hours) to create an extract, as per ISO 10993-12 guidelines.[2]
-
Cell Culture: Mammalian cells (e.g., L929 mouse fibroblasts) are seeded in 96-well plates and incubated until they form a semi-confluent monolayer.
-
Cell Exposure: The culture medium is replaced with the material extract at various concentrations. Negative and positive controls are included. The cells are then incubated for a specified period (e.g., 24 hours).
-
MTT Addition: A sterile MTT solution (final concentration of 0.5 mg/mL) is added to each well, and the plate is incubated for 2-4 hours to allow for formazan crystal formation.[5]
-
Solubilization: A solubilization solution (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read using a microplate spectrophotometer at a wavelength between 550 and 600 nm.[5]
-
Data Interpretation: Cell viability is calculated as a percentage relative to the negative control. A reduction in cell viability to below 70% is generally considered a cytotoxic effect.[2]
Quantitative Cytotoxicity Assessment: Neutral Red Uptake (NRU) Assay (Extract Method)
The NRU assay is another widely used method to assess cell viability by evaluating the integrity of cell membranes.[6][7]
Principle: Viable cells incorporate the neutral red dye into their lysosomes.[8] The amount of dye absorbed is proportional to the number of viable cells.
Protocol:
-
Extract Preparation: An extract of the test material is prepared as described for the MTT assay.
-
Cell Culture and Exposure: Similar to the MTT assay, cells are cultured and then exposed to the material extract for a defined period.
-
Neutral Red Incubation: The cells are incubated with a medium containing neutral red for approximately 2 hours.[8]
-
Washing and Dye Extraction: The cells are washed to remove excess dye, and then an extraction solution (e.g., acidified ethanol) is added to release the dye from the lysosomes.[8]
-
Absorbance Measurement: The absorbance of the extracted dye is measured spectrophotometrically.
-
Data Interpretation: Cell viability is expressed as a percentage of the negative control. A material is typically considered non-cytotoxic if the cell viability is 70% or greater.[9]
Qualitative Cytotoxicity Assessment: Direct Contact Test
This method is suitable for materials that are flat and can be placed in direct contact with the cell layer.[10]
Principle: The test material is placed directly onto a layer of cultured cells, and the morphological changes in the cells around the material are observed.
Protocol:
-
Cell Culture: A near-confluent monolayer of cells is prepared in a culture dish.
-
Material Application: A sterile sample of the this compound-modified material is placed directly onto the cell layer.
-
Incubation: The culture dish is incubated for a standard period (e.g., 24-48 hours).
-
Microscopic Evaluation: The cells are examined microscopically for any signs of cytotoxicity, such as cell lysis, rounding, or growth inhibition in the zone around the material. The response is typically graded on a scale from 0 (no reactivity) to 4 (severe reactivity).[11]
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro cytotoxicity evaluation of a modified biomaterial using an extract-based assay.
Caption: Workflow for cytotoxicity evaluation of a modified material.
Conclusion
The evaluation of cytotoxicity is a non-negotiable step in the development of biomaterials. For materials modified with this compound, a favorable biocompatibility profile is anticipated due to its aliphatic nature, which contrasts with the known cytotoxic potential of aromatic isocyanates.[1] Rigorous in vitro testing, following standardized protocols such as the MTT or Neutral Red Uptake assays, is essential to empirically validate this expectation. By employing these methods, researchers can confidently assess the safety of this compound-modified materials for their intended biomedical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. namsa.com [namsa.com]
- 3. ISO 10993-5 Cytotoxicity Test - in vitro | RISE [ri.se]
- 4. nhiso.com [nhiso.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neutral red uptake assay for the estimation of cell viability/cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. re-place.be [re-place.be]
- 9. measurlabs.com [measurlabs.com]
- 10. Study of the in vitro cytotoxicity testing of medical devices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity | Medistri SA [medistri.swiss]
Safety Operating Guide
Safe Disposal of Dodecyl Isocyanate: A Comprehensive Guide for Laboratory Professionals
For immediate release:
This document provides essential procedural guidance for the safe handling and disposal of dodecyl isocyanate, ensuring the safety of laboratory personnel and compliance with regulatory standards. Researchers, scientists, and drug development professionals are advised to adhere to the following protocols to mitigate risks associated with this hazardous chemical.
This compound is a toxic and reactive compound that requires careful management from handling to disposal.[1][2] Exposure can cause skin and eye irritation, respiratory sensitization, and is harmful if swallowed, inhaled, or in contact with skin.[1][2][3] Adherence to proper personal protective equipment (PPE) and disposal procedures is mandatory to ensure a safe laboratory environment.
Immediate Safety and Handling
Before working with this compound, ensure that a current Safety Data Sheet (SDS) is readily accessible. All personnel must be trained on the specific hazards and handling procedures for this compound.
Personal Protective Equipment (PPE):
A summary of required PPE is provided in the table below.
| Protective Equipment | Specification | Source |
| Eye/Face Protection | Chemical safety goggles or a full-face shield. | [1][3] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber). | [1][4] |
| Skin and Body Protection | Lab coat, chemical-resistant apron, and closed-toe shoes. Consider disposable coveralls for larger quantities. | [1][3] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1][2] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3] |
Spill Management Protocol
In the event of a this compound spill, immediate and decisive action is crucial to prevent exposure and environmental contamination.
Minor Spill (contained within a fume hood):
-
Restrict Access: Ensure no unauthorized personnel enter the area.
-
Ventilation: Maintain high ventilation in the fume hood.
-
Absorb: Cover the spill with an inert absorbent material such as dry sand, earth, or vermiculite.[5] Do not use combustible materials like sawdust.
-
Collect: Carefully scoop the absorbed material into an open-top, labeled waste container. Do not seal the container. [6]
-
Decontaminate: Wipe the spill area with a decontamination solution. Allow the solution to remain on the surface for at least 10 minutes before wiping clean with a damp cloth.
Major Spill (outside of a fume hood):
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Increase ventilation to the area if it is safe to do so.
-
Contain: Prevent the spill from entering drains or waterways.[1]
-
Follow Emergency Procedures: Contact your institution's emergency response team and follow their established protocols.
Disposal Procedures
This compound waste is classified as hazardous and must be disposed of in accordance with all local, state, and federal regulations.[1][3] Never dispose of this compound down the drain or in general waste.
There are two primary methods for the disposal of this compound waste:
-
Direct Disposal via a Licensed Waste Contractor: This is the most straightforward and recommended method. The waste, including any contaminated materials, should be collected in a properly labeled, non-sealed container and transferred to a licensed hazardous waste disposal company.
-
Chemical Neutralization Prior to Disposal: For small quantities, chemical neutralization can be performed in the laboratory to render the waste less hazardous. This procedure must be carried out with extreme caution in a chemical fume hood.
Experimental Protocol: Laboratory-Scale Neutralization of this compound
This protocol details the chemical neutralization of small quantities of this compound waste.
Materials:
-
This compound waste
-
Decontamination Solution (see formulations below)
-
Large, open-top, chemically resistant container (e.g., high-density polyethylene pail)
-
Stirring mechanism (e.g., magnetic stirrer and stir bar, or manual stirring rod)
-
Personal Protective Equipment (as specified in the table above)
Decontamination Solution Formulations:
| Formulation | Component 1 | Component 2 | Component 3 |
| A (Sodium Carbonate) | Sodium Carbonate: 5-10% by weight | Liquid Detergent: 0.2-2% by weight | Water: to make 100% |
| B (Ammonia) | Concentrated Ammonia Solution: 3-8% by weight | Liquid Detergent: 0.2-2% by weight | Water: to make 100% |
Procedure:
-
Preparation: In a chemical fume hood, place the this compound waste in the large, open-top container.
-
Slow Addition of Neutralizing Agent: Slowly and with constant stirring, add an excess of the chosen decontamination solution to the this compound waste. A ratio of at least 10 parts decontamination solution to 1 part isocyanate waste is recommended.
-
Gas Evolution: Be aware that the reaction of isocyanates with water or other nucleophiles generates carbon dioxide gas, which can cause frothing and pressure buildup. Never seal the reaction vessel.
-
Reaction Time: Allow the mixture to stir in the fume hood for a minimum of 48 hours to ensure the complete reaction of the isocyanate.[7] The reaction is complete when gas evolution has ceased.
-
Verification of Neutralization (Optional but Recommended): To confirm the absence of residual isocyanate, a small, carefully taken sample of the aqueous layer can be tested. One simple qualitative test involves the addition of a small amount of a primary amine (e.g., a few drops of butylamine) and observing for any signs of a reaction (e.g., heat generation, precipitation of a urea). This should only be performed by trained personnel with appropriate safety precautions.
-
Final Disposal: Once the neutralization is complete and confirmed, the resulting mixture, which now contains primarily dodecylamine and/or polyureas, should be disposed of as hazardous waste through your institution's chemical waste program. Clearly label the container with the final contents.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By implementing these procedures, laboratories can ensure the safe and responsible management of this compound, protecting personnel and the environment.
References
- 1. actsafe.ca [actsafe.ca]
- 2. fsi.co [fsi.co]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. The kinetics of hydrolysis of methyl and phenyl lsocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Personal protective equipment for handling Dodecyl isocyanate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with reactive chemicals like Dodecyl isocyanate. This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound, fostering a secure research environment.
Chemical Hazards: this compound is classified as hazardous. It is harmful if swallowed or inhaled and can cause skin and serious eye irritation.[1][2][3] It may also lead to respiratory irritation and can cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][3]
Personal Protective Equipment (PPE)
The last line of defense against chemical exposure is appropriate PPE. Below is a summary of the recommended protective equipment when handling this compound.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Chemical safety goggles or a full-face shield should be worn.[4][5][6][7] |
| Skin Protection | Chemical-resistant gloves such as neoprene, nitrile, or butyl rubber are necessary.[4][5] Disposable coveralls or suits are also recommended to prevent skin contact.[4][5] |
| Respiratory Protection | A full-face or half-face respirator with filters suitable for organic vapors and particulates is often required.[5] In some situations, a supplied-air respirator may be necessary for the highest level of protection.[7] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to minimize the risk of exposure and accidents.
Handling:
-
Always work in a well-ventilated area, preferably under a chemical fume hood.[8][9]
-
Do not eat, drink, or smoke in areas where this compound is handled.[1][9]
-
Take measures to prevent the build-up of electrostatic charge.[9]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][8]
-
Keep away from incompatible substances such as alcohols, amines, and oxidizing agents.[1]
-
Protect from moisture, as isocyanates can react with water.[8]
-
Store in a locked-up area accessible only to qualified or authorized personnel.[2][3]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
First Aid Measures:
-
Inhalation: Move the exposed person to fresh air immediately. If breathing has stopped, perform artificial respiration. Seek medical attention.[2][8][10]
-
Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[8][10] Get medical aid if irritation develops or persists.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[2][8]
-
Ingestion: Do not induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[3]
Spill Response:
-
Wear appropriate PPE, including respiratory protection.
-
Absorb the spill with an inert material, such as dry sand or earth, and place it into a chemical waste container.[8]
-
Do not use combustible materials, such as sawdust, to absorb the spill.
Disposal Plan
All waste materials must be disposed of in accordance with local, state, and federal regulations.
-
Dispose of this compound and any contaminated materials in a designated hazardous waste container.[1][3]
-
Do not mix with other waste.[3]
-
Handle uncleaned containers as you would the product itself.[3]
-
It is recommended to entrust the disposal to a licensed waste disposal company.[2]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. compositesone.com [compositesone.com]
- 5. What PPE is required when working with isocyanates? [sysco-env.co.uk]
- 6. lakeland.com [lakeland.com]
- 7. osha.oregon.gov [osha.oregon.gov]
- 8. This compound(4202-38-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
